Product packaging for LY 165163(Cat. No.:CAS No. 1814-64-8)

LY 165163

Cat. No.: B1675582
CAS No.: 1814-64-8
M. Wt: 349.4 g/mol
InChI Key: GAAKALASJNGQKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4'-Aminopropiophenone (PAPP) is a chemical compound with the molecular formula C9H11NO and a molar mass of 149.193 g·mol−1 . Its primary research value stems from its high toxicity, which is derived from a specific mechanism of action: upon exposure, it rapidly converts circulating hemoglobin to methemoglobin . As methemoglobin is incapable of transporting oxygen, elevated blood levels (a condition known as methemoglobinemia) lead to hypoxia and inhibition of cellular respiration . This mechanism has made PAPP a subject of significant interest in the field of wildlife management. It has been developed and formulated as a rapid-acting agent for the control of introduced predators, such as feral cats and red foxes, with improved animal welfare outcomes being a noted area of investigation . Research indicates that its effect can be countered by an antidote, but timely intravenous (IV) administration is critical . Furthermore, studies have explored specialized baiting techniques and capsules that exploit the unique dentition of target species like feral cats, thereby potentially limiting exposure to non-target animals . PAPP is approved for use in some countries and is further investigated for its potential use on wild dogs. It is crucial to note that this product is For Research Use Only (RUO) and is strictly not for personal, human, or veterinary use. All safety data sheets must be consulted and protocols followed, as the compound can cause severe injury or death upon physical contact or inhalation of fumes .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H22F3N3 B1675582 LY 165163 CAS No. 1814-64-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F3N3/c20-19(21,22)16-2-1-3-18(14-16)25-12-10-24(11-13-25)9-8-15-4-6-17(23)7-5-15/h1-7,14H,8-13,23H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAAKALASJNGQKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC2=CC=C(C=C2)N)C3=CC=CC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30171136
Record name 4-(2-(4-(3-(Trifluoromethyl)phenyl)-1-piperazinyl)ethyl)-Benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30171136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>52.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID46500433
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

1814-64-8
Record name LY 165163
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001814648
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(2-(4-(3-(Trifluoromethyl)phenyl)-1-piperazinyl)ethyl)-Benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30171136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LY-165163
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8HAJ699EWG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of the compound 4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]aniline, also known as 1-[2-(4-Aminophenyl)ethyl]-4-(3-trifluoromethylphenyl)piperazine (PAPP) and designated by the code LY165163. This document synthesizes available data on its receptor binding profile, functional activity, and downstream signaling pathways. Detailed methodologies for the key experiments that have been used to characterize this molecule are also provided.

Introduction

4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]aniline (PAPP/LY165163) is a phenylpiperazine derivative that has been identified as a high-affinity ligand for the serotonin 1A (5-HT1A) receptor. The arylpiperazine scaffold is a common feature in many centrally acting drugs, and the inclusion of a trifluoromethylphenyl group often confers high affinity for serotonergic and dopaminergic receptors. This guide will delve into the specific pharmacological characteristics of PAPP/LY165163, providing a detailed understanding of its molecular interactions and functional consequences.

Core Mechanism of Action: A Dual-Action Profile

The primary mechanism of action of 4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]aniline is characterized by a dual action on two major neurotransmitter systems: the serotonergic and the dopaminergic systems.

  • Serotonin 5-HT1A Receptor Agonism: The core of its activity lies in its high affinity and agonist function at the 5-HT1A receptor.[1] This receptor is a member of the G-protein coupled receptor (GPCR) superfamily and is primarily coupled to Gi/o proteins.

  • Dopamine D2/D3 Receptor Antagonism: In addition to its potent serotonergic activity, LY165163 exhibits significant affinity for and antagonist activity at dopamine D2 and D3 receptors.[1]

Quantitative Data: Receptor Binding Affinities

The affinity of 4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]aniline for various neurotransmitter receptors has been determined through radioligand binding assays. The following tables summarize the key binding parameters.

Table 1: Binding Affinity of PAPP/LY165163 for Serotonin Receptors

Receptor SubtypeApparent Equilibrium Dissociation Constant (K D ) (nM)
5-HT 1A2.9
5-HT 1B328
5-HT 210

Data sourced from Asarch et al., 1985 and Cohen et al., 1986.

Table 2: Binding Characteristics of [ 3 H]PAPP in Rat Cortical Membranes

ParameterValue
Equilibrium Dissociation Constant (K D )1.6 nM
Maximal Binding Density (B max )162 fmol/mg of protein

Data sourced from Ransom et al., 1986.[2]

Table 3: Binding Affinity of LY165163 for Dopamine Receptors

Receptor SubtypepKi
Rat Dopamine D2 (striatal)7.0
Rat Dopamine D2 (cloned)7.3
Rat Dopamine D3 (cloned)8.0
Human Dopamine D2 (cloned)7.2
Human Dopamine D3 (cloned)7.8
Rat Dopamine D1 (striatal)5.7

Data sourced from Millan et al., 1995.[1]

Functional Activity

The functional consequences of PAPP/LY165163 binding to its primary targets have been elucidated through various in vitro and in vivo studies.

  • 5-HT1A Receptor Agonism: PAPP/LY165163 acts as an agonist at the 5-HT1A receptor. This has been demonstrated by its ability to inhibit the firing of dorsal raphe nucleus neurons, reduce striatal serotonin turnover, and elicit physiological responses such as hypothermia and corticosterone secretion, which are characteristic of 5-HT1A receptor activation.[1]

  • Dopamine D2/D3 Receptor Antagonism: The compound behaves as an antagonist at both presynaptic and postsynaptic D2 and D3 receptors. This is evidenced by its ability to enhance dopamine synthesis (an effect of D2 autoreceptor blockade) and to block the behavioral effects of dopamine agonists like quinpirole and apomorphine.[1] It also potently evokes prolactin secretion, a hallmark of D2 receptor antagonism.[1]

  • 5-HT2 Receptor Antagonism: At vascular 5-HT2 receptors, LY165163 acts as a potent antagonist.[2]

  • Alpha-Adrenergic Receptor Interaction: The compound also possesses an appreciable affinity for alpha-adrenergic receptors, where it acts as an antagonist.[2]

Signaling Pathways

The interaction of 4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]aniline with its primary receptor targets initiates specific intracellular signaling cascades.

5-HT1A Receptor Signaling

As a 5-HT1A receptor agonist, PAPP/LY165163 triggers the following downstream events:

  • G-Protein Activation: The 5-HT1A receptor is coupled to inhibitory Gi/o proteins. Agonist binding by PAPP/LY165163 promotes the exchange of GDP for GTP on the α-subunit of the G-protein.

  • Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).

  • Modulation of Ion Channels: The Gβγ subunits can directly interact with and open G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and a reduction in neuronal excitability.

G_protein_signaling PAPP PAPP / LY165163 Receptor 5-HT1A Receptor PAPP->Receptor Binds G_protein Gi/o Protein (αβγ) Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC

5-HT1A Receptor Signaling Pathway

Experimental Protocols

The following sections describe the general methodologies used to characterize the pharmacological profile of 4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]aniline.

Radioligand Binding Assay

Objective: To determine the affinity (KD) and density (Bmax) of binding sites for PAPP/LY165163 in a specific tissue preparation.

General Protocol:

  • Tissue Preparation: Rat brain regions, such as the cerebral cortex, are dissected and homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is then centrifuged to pellet the membranes, which are washed and resuspended to a final protein concentration.

  • Incubation: The membrane suspension is incubated with various concentrations of the radiolabeled form of the compound ([3H]PAPP) in the presence and absence of a high concentration of an unlabeled competing ligand to determine non-specific binding. For competition assays, a fixed concentration of the radioligand is incubated with increasing concentrations of the unlabeled test compound.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand. The filters are then washed with cold buffer to remove any unbound radioactivity.

  • Detection: The radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. Saturation binding data is analyzed using Scatchard analysis to determine KD and Bmax. Competition binding data is analyzed to determine the IC50, which is then converted to a Ki value using the Cheng-Prusoff equation.

experimental_workflow cluster_prep Sample Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Brain Tissue Homogenization Homogenization Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Membranes Isolated Membranes Centrifugation->Membranes Incubation Incubation with [3H]PAPP & Competitors Membranes->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Scatchard/Competition Analysis Counting->Analysis Results KD, Bmax, Ki Analysis->Results

References

An In-Depth Technical Guide on the 5-HT1A Receptor Binding Affinity and Selectivity of LY165163

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 5-HT1A receptor binding affinity and selectivity of the phenylpiperazine derivative, LY165163. The information is curated for researchers, scientists, and professionals involved in drug development and neuroscience. This document summarizes key binding data, details common experimental protocols for receptor binding assays, and visualizes the principal signaling pathway associated with the 5-HT1A receptor.

Core Data Presentation: Receptor Binding Profile of LY165163

Receptor SubtypeBinding Affinity (pKi)Binding Affinity (nM)Ligand Type
5-HT1A Data Not AvailableData Not AvailableAgonist
Dopamine D2 7.0 - 7.3~50 - 100Antagonist
Dopamine D3 8.0~1Antagonist
5-HT2 -10 (Kd)Antagonist
Alpha-adrenergic -200 (Kd)Antagonist

pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity. Kd is the equilibrium dissociation constant.

The available data indicates that LY165163 possesses significant affinity for dopamine D2 and D3 receptors, acting as an antagonist at these sites.[2] Furthermore, it demonstrates antagonist activity at 5-HT2 and alpha-adrenergic receptors.[3] The lack of a specific Ki value for the 5-HT1A receptor necessitates careful experimental design and data interpretation, as the observed pharmacological effects may be influenced by its interactions with other receptors, particularly dopaminergic systems.[4]

Experimental Protocols: Radioligand Binding Assays

The determination of binding affinity (Ki) and receptor density (Bmax) is typically achieved through radioligand binding assays. A common method for assessing 5-HT1A receptor binding is a competition binding assay using a radiolabeled antagonist, such as [3H]8-OH-DPAT.

Objective:

To determine the binding affinity (Ki) of a test compound (e.g., LY165163) for the 5-HT1A receptor by measuring its ability to displace a known radioligand.

Materials:
  • Membrane Preparation: Homogenates from a tissue source rich in 5-HT1A receptors (e.g., rat hippocampus or cells expressing the recombinant human 5-HT1A receptor).

  • Radioligand: [3H]8-OH-DPAT (a well-characterized 5-HT1A receptor agonist).

  • Test Compound: LY165163 at various concentrations.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT1A ligand (e.g., serotonin or unlabeled 8-OH-DPAT) to determine non-specific binding.

  • Incubation Buffer: Typically Tris-HCl buffer containing ions like MgCl2.

  • Filtration Apparatus: A cell harvester to separate bound from free radioligand.

  • Scintillation Counter: To measure the radioactivity of the bound radioligand.

Methodology:
  • Membrane Preparation: The tissue is homogenized in a suitable buffer and centrifuged to pellet the cell membranes. The pellet is then resuspended in the assay buffer.

  • Assay Setup: In a series of tubes or a microplate, the following are added:

    • A fixed concentration of the radioligand ([3H]8-OH-DPAT).

    • Increasing concentrations of the test compound (LY165163).

    • For total binding, only the radioligand and buffer are added.

    • For non-specific binding, the radioligand and a high concentration of the non-labeled ligand are added.

  • Incubation: The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.

  • Termination and Filtration: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

  • Washing: The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

  • Radioactivity Measurement: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation:

    Ki = IC50 / (1 + [L]/Kd)

    Where:

    • [L] is the concentration of the radioligand.

    • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Below is a workflow diagram illustrating the key steps in a typical radioligand competition binding assay.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare Receptor Membranes incubation Incubate Membranes, Radioligand & Test Compound prep_membranes->incubation prep_ligands Prepare Radioligand & Test Compound Dilutions prep_ligands->incubation filtration Separate Bound from Free Ligand via Filtration incubation->filtration measurement Measure Radioactivity (Scintillation Counting) filtration->measurement calc_binding Calculate Specific Binding measurement->calc_binding determine_ic50 Determine IC50 Value calc_binding->determine_ic50 calc_ki Calculate Ki Value (Cheng-Prusoff Equation) determine_ic50->calc_ki

Radioligand Competition Binding Assay Workflow

Mandatory Visualization: 5-HT1A Receptor Signaling Pathway

The 5-HT1A receptor is a member of the G-protein coupled receptor (GPCR) superfamily.[5] It is primarily coupled to the Gi/o family of G-proteins.[6] Activation of the 5-HT1A receptor by an agonist, such as serotonin or LY165163, initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[6] This, in turn, reduces the activity of protein kinase A (PKA). The Gβγ subunits of the dissociated G-protein can also directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and a reduction in neuronal excitability.

The following diagram, generated using the DOT language, illustrates this canonical signaling pathway.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor 5-HT1A Receptor G_Protein Gi/o Protein (αβγ) Receptor->G_Protein Activation G_alpha Gαi/o-GTP G_Protein->G_alpha Dissociates to G_betagamma Gβγ G_Protein->G_betagamma Dissociates to AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts GIRK GIRK Channel K_ion K+ GIRK->K_ion Efflux of Agonist Agonist (e.g., LY165163) Agonist->Receptor Binds to G_alpha->AC Inhibits G_betagamma->GIRK Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Decreased Cellular Activity PKA->Cellular_Response Leads to Hyperpolarization Hyperpolarization K_ion->Hyperpolarization Causes Hyperpolarization->Cellular_Response Contributes to

Canonical 5-HT1A Receptor Signaling Pathway

References

Unraveling the Pharmacological Profile of p-NH2-PE-TFMPP: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive examination of the existing scientific literature reveals no direct references to a compound specifically designated as "p-NH2-PE-TFMPP." This suggests that the molecule may be a novel, yet-to-be-disclosed entity, a proprietary compound not detailed in public-domain research, or a potential misnomer for a related chemical structure.

This guide, therefore, focuses on the well-characterized core component of the requested molecule: 1-(3-trifluoromethylphenyl)piperazine (TFMPP) . The "p-NH2-PE" portion of the name implies a para-amino-polyethylene linker. In medicinal chemistry, such modifications are often employed to alter a drug's pharmacokinetic properties, such as solubility, absorption, distribution, metabolism, and excretion (ADME), or to create a tether for conjugation to other molecules. The introduction of a para-amino group on the phenyl ring would also represent a significant structural modification that could alter its receptor binding and functional activity.

This document will provide an in-depth technical guide on the known pharmacological profile and characterization of TFMPP, which can serve as a foundational reference for researchers and drug development professionals interested in this class of compounds.

TFMPP: Core Pharmacological Profile

TFMPP is a psychoactive substance of the phenylpiperazine class. It is known for its effects on the serotonergic system and is often found in recreational "party pills," frequently in combination with benzylpiperazine (BZP).

Receptor Binding Affinity

The primary mechanism of action of TFMPP is its interaction with serotonin (5-HT) receptors. It displays a notable affinity for several 5-HT receptor subtypes, acting as a non-selective agonist. Its binding profile is summarized in the table below.

Receptor SubtypeBinding Affinity (Ki, nM)Reference Compound
5-HT1A1328-OH-DPAT
5-HT1B120Serotonin
5-HT1D282Serotonin
5-HT2A95Ketanserin
5-HT2C26Mesulergine
Serotonin Transporter (SERT)121 (EC50)Paroxetine

This data is compiled from various preclinical studies. The exact values may vary depending on the experimental conditions and cell types used.

Functional Activity

TFMPP's functional activity is consistent with its binding profile, primarily acting as a serotonin receptor agonist and a serotonin releasing agent.

Assay TypeEffectPotency (EC50/IC50, nM)
[35S]GTPγS Binding (5-HT1A)Agonist250
[35S]GTPγS Binding (5-HT1B)Agonist310
Phosphoinositide Hydrolysis (5-HT2A)Partial Agonist150
Phosphoinositide Hydrolysis (5-HT2C)Full Agonist35
Serotonin Release AssayReleaser121

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of TFMPP are outlined below.

Radioligand Receptor Binding Assays

Objective: To determine the affinity of TFMPP for various receptor subtypes.

General Protocol:

  • Membrane Preparation: Cell lines stably expressing the human receptor of interest (e.g., 5-HT1A, 5-HT2A) are cultured and harvested. The cells are homogenized in a buffered solution and centrifuged to pellet the cell membranes. The final membrane preparation is resuspended in an appropriate assay buffer.

  • Binding Reaction: A fixed concentration of a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A) is incubated with the cell membrane preparation in the presence of increasing concentrations of the test compound (TFMPP).

  • Incubation and Termination: The reaction is incubated at a specific temperature for a set duration to reach equilibrium. The binding reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known non-labeled ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The inhibition constant (Ki) is calculated from the IC50 value (the concentration of TFMPP that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.

Functional Assays: [35S]GTPγS Binding

Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of TFMPP at G-protein coupled receptors.

General Protocol:

  • Membrane Preparation: Similar to receptor binding assays, membranes from cells expressing the receptor of interest are prepared.

  • Assay Reaction: Membranes are incubated with a fixed concentration of [35S]GTPγS, GDP, and increasing concentrations of TFMPP in an assay buffer.

  • Incubation and Termination: The reaction is incubated to allow for receptor activation and subsequent binding of [35S]GTPγS to the G-proteins. The reaction is terminated by rapid filtration.

  • Quantification: The amount of [35S]GTPγS bound to the G-proteins is quantified by scintillation counting.

  • Data Analysis: The potency (EC50) and efficacy (Emax) of TFMPP are determined by non-linear regression analysis of the concentration-response curves.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the primary signaling pathway of TFMPP and a typical experimental workflow for its characterization.

TFMPP_Signaling_Pathway TFMPP TFMPP SERT SERT TFMPP->SERT Blocks Reuptake & Promotes Efflux HTR1A 5-HT1A TFMPP->HTR1A Agonist HTR2A 5-HT2A TFMPP->HTR2A Partial Agonist HTR2C 5-HT2C TFMPP->HTR2C Agonist Serotonin_Release ↑ Serotonin Release SERT->Serotonin_Release G_protein_i Gi/o HTR1A->G_protein_i G_protein_q Gq/11 HTR2A->G_protein_q HTR2C->G_protein_q AC Adenylyl Cyclase G_protein_i->AC Inhibits PLC Phospholipase C G_protein_q->PLC Activates cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG

Caption: Simplified signaling pathway of TFMPP.

Pharmacological_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation receptor_binding Receptor Binding Assays (Determine Ki) functional_assays Functional Assays (Determine EC50/IC50, Emax) receptor_binding->functional_assays uptake_assays Transporter Uptake/Release Assays functional_assays->uptake_assays pk_studies Pharmacokinetic Studies (ADME) uptake_assays->pk_studies pd_studies Pharmacodynamic Studies (Behavioral Models) pk_studies->pd_studies toxicology Toxicology Studies pd_studies->toxicology

Caption: General workflow for pharmacological characterization.

Metabolism of TFMPP

Studies have shown that TFMPP undergoes extensive metabolism. The primary metabolic pathways include hydroxylation of the aromatic ring and degradation of the piperazine moiety. Phase II metabolism involves glucuronidation and sulfation of the phase I metabolites.

Conclusion

While the specific compound "p-NH2-PE-TFMPP" remains uncharacterized in the public domain, the known pharmacological profile of its core structure, TFMPP, provides a critical foundation for any future research. The addition of a para-amino-polyethylene linker would be expected to significantly modulate the ADME properties and potentially the receptor interaction of the parent molecule. Researchers investigating such novel analogs should conduct a full suite of in vitro and in vivo characterization studies, as outlined in this guide, to fully elucidate their pharmacological profile.

An In-depth Technical Guide to 4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]aniline: Synthesis, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activity of 4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]aniline, a potent serotonin 5-HT1A receptor agonist. This document includes a detailed, representative synthetic protocol, a summary of its known physicochemical properties, and an exploration of its mechanism of action through the 5-HT1A receptor signaling pathway. All quantitative data is presented in structured tables, and key experimental and signaling pathways are visualized using diagrams.

Introduction

4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]aniline, also known by its dihydrochloride salt form (CAS RN: 1814-64-8), and the abbreviations PAPP or LY 165163, is a significant research chemical due to its high affinity and agonist activity at the serotonin 5-HT1A receptor.[1] As a member of the arylpiperazine class of compounds, it serves as a valuable tool for studying the role of the 5-HT1A receptor in various physiological and pathological processes. This guide aims to consolidate the available information on this compound, providing a technical resource for researchers in pharmacology and medicinal chemistry.

Chemical Properties and Data

The chemical and physical properties of 4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]aniline are summarized in the tables below. It is important to note that while the basic chemical information is well-established, detailed experimental data such as melting point and spectral analyses for the free base are not widely published. The data presented is for the dihydrochloride salt where specified.

Table 1: Chemical Identifiers
IdentifierValue
IUPAC Name4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]aniline
Alternate Name1-[2-(4-Aminophenyl)ethyl]-4-(3-trifluoromethylphenyl)piperazine
AbbreviationPAPP, this compound
CAS Number1814-64-8 (dihydrochloride)
Molecular FormulaC19H22F3N3
Molecular Weight349.40 g/mol
Table 2: Physicochemical Data (Predicted and Reported)
PropertyValueNotes
Melting PointNot availableData for the free base is not readily available in the literature.
Boiling PointNot availableData for the free base is not readily available in the literature.
SolubilitySoluble in DMSO and ethanolBased on general characteristics of similar compounds.
pKaNot availableExpected to have two basic centers: the aniline nitrogen and the piperazine nitrogen.
AppearanceWhite to off-white solidTypical for aniline and piperazine derivatives.

Synthesis

A detailed, step-by-step experimental protocol for the synthesis of 4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]aniline is not explicitly available in a single, comprehensive source. However, based on general synthetic strategies for analogous arylpiperazine derivatives, a representative two-step synthesis is proposed. This involves the N-alkylation of 1-[3-(trifluoromethyl)phenyl]piperazine with a suitable 2-(4-nitrophenyl)ethyl electrophile, followed by the reduction of the nitro group to an aniline.

Representative Experimental Protocol

Step 1: Synthesis of 1-[2-(4-Nitrophenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine

  • To a solution of 1-[3-(trifluoromethyl)phenyl]piperazine (1.0 eq) in a suitable aprotic solvent such as acetonitrile or DMF, add a base such as potassium carbonate (2.0 eq).

  • To this stirred suspension, add 1-(2-bromoethyl)-4-nitrobenzene (1.1 eq).

  • Heat the reaction mixture at reflux (typically 80-100 °C) for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield 1-[2-(4-nitrophenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine.

Step 2: Synthesis of 4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]aniline

  • Dissolve the product from Step 1 (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Add a reducing agent, such as tin(II) chloride dihydrate (SnCl2·2H2O) (4.0-5.0 eq) or palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • If using SnCl2·2H2O, heat the mixture at reflux for 2-3 hours. If using catalytic hydrogenation, stir the mixture under a hydrogen balloon at room temperature until the reaction is complete as monitored by TLC.

  • After completion, if using SnCl2·2H2O, cool the reaction and neutralize with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate.

  • If using catalytic hydrogenation, filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.

  • Purify the crude product by column chromatography on silica gel to afford 4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]aniline.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Nitro Reduction A 1-(3-(Trifluoromethyl)phenyl)piperazine C 1-[2-(4-Nitrophenyl)ethyl]-4- [3-(trifluoromethyl)phenyl]piperazine A->C K2CO3, Acetonitrile, Reflux B 1-(2-Bromoethyl)-4-nitrobenzene B->C D 1-[2-(4-Nitrophenyl)ethyl]-4- [3-(trifluoromethyl)phenyl]piperazine E 4-[2-[4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl]ethyl]aniline D->E SnCl2·2H2O, Ethanol, Reflux or H2, Pd/C, Methanol

A representative two-step synthesis of the target compound.

Biological Activity and Signaling Pathway

4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]aniline is a known potent agonist of the serotonin 5-HT1A receptor. This receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in the modulation of mood, anxiety, and cognition.

Mechanism of Action

Upon binding of an agonist like PAPP, the 5-HT1A receptor undergoes a conformational change, leading to the activation of its associated heterotrimeric G-protein (Gi/o). The activated G-protein dissociates into its Gαi/o and Gβγ subunits, which then modulate the activity of downstream effector proteins.

The primary signaling cascade involves the inhibition of adenylyl cyclase by the Gαi/o subunit, resulting in decreased intracellular levels of cyclic AMP (cAMP) and reduced activity of protein kinase A (PKA). The Gβγ subunit can also directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux, hyperpolarization of the neuronal membrane, and a subsequent decrease in neuronal excitability.

5-HT1A Receptor Signaling Pathway Diagram

SignalingPathway cluster_membrane Cell Membrane Receptor 5-HT1A Receptor G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channel G_protein->GIRK Activates (via Gβγ) cAMP cAMP AC->cAMP Produces K_ion K+ Efflux GIRK->K_ion Mediates Agonist 4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]aniline (PAPP) Agonist->Receptor Binds to PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Decreased Neuronal Excitability PKA->Response Modulates (via phosphorylation of target proteins) Hyperpolarization Neuronal Hyperpolarization K_ion->Hyperpolarization Hyperpolarization->Response

Agonist binding to the 5-HT1A receptor initiates downstream signaling.

Conclusion

4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]aniline is a valuable research tool for investigating the serotonergic system, particularly the 5-HT1A receptor. While a definitive, publicly available synthesis protocol and a complete set of physicochemical data are lacking, this guide provides a robust, representative synthesis and a summary of its known properties and biological functions. The provided diagrams offer a clear visualization of its synthesis and mechanism of action, aiding researchers in their understanding and application of this important pharmacological agent. Further research to fully characterize its properties would be a valuable contribution to the scientific community.

References

An In-depth Technical Guide to the Physicochemical Properties of CAS Number 1814-64-8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the compound identified by CAS number 1814-64-8. This molecule is also known by several synonyms, including PAPP (p-Aminophenethyl-m-trifluoromethylphenyl piperazine) and LY-165,163. The information presented herein is intended to support research and development activities by providing key data points and insights into the compound's chemical nature and biological interactions.

Physicochemical Data Summary

The following tables summarize the available quantitative data for CAS number 1814-64-8, offering a clear and concise reference for its fundamental properties.

Identifier Value Source
CAS Number 1814-64-8[1][2][3]
Molecular Formula C₁₉H₂₂F₃N₃[1][2][3]
Molecular Weight 349.39 g/mol [4][2][3]
IUPAC Name 4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]aniline[4]
Synonyms PAPP, LY-165,163, p-NH2-PE-Tfmpp[1][4][2]
Property Value Notes Source
Physical Form Solid, off-white[1][2]
Melting Point 83-85 °C[2]
Boiling Point 464.1 ± 45.0 °CPredicted[2][5]
Density 1.218 ± 0.06 g/cm³Predicted[2][5]
pKa 7.85 ± 0.10Predicted[2][5]
logP 3.99Calculated (Ghose-Crippen method)[6]
Topological Polar Surface Area (TPSA) 33.7 Ų[6]
Solvent Solubility Source
Water Insoluble
0.1 M HCl Slightly soluble[2][5]
Ethanol Freely soluble
DMSO Soluble

Biological Activity and Signaling Pathway

CAS number 1814-64-8 is recognized as a selective 5-HT1A serotonin receptor agonist and a 5-HT1D serotonin receptor antagonist.[4][2] Its primary mechanism of action involves interaction with the serotonergic system, which plays a crucial role in regulating a wide array of physiological and psychological processes. As a 5-HT1A agonist, it activates these receptors, which are G-protein coupled receptors that inhibit adenylyl cyclase. This interaction can influence neuronal excitability and neurotransmitter release.

Below is a simplified representation of the signaling pathway associated with 5-HT1A receptor activation.

5_HT1A_Signaling_Pathway CAS_1814_64_8 CAS 1814-64-8 (LY-165,163) HTR1A 5-HT1A Receptor CAS_1814_64_8->HTR1A Agonist Binding G_Protein Gi/o Protein HTR1A->G_Protein Activation Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibition cAMP cAMP Adenylyl_Cyclase->cAMP Conversion ATP ATP ATP->Adenylyl_Cyclase Downstream_Effects Downstream Cellular Effects cAMP->Downstream_Effects Modulation

Caption: Simplified 5-HT1A receptor agonist signaling pathway.

Experimental Protocols

  • Predicted Properties (Boiling Point, Density, pKa): These values are typically generated using Quantitative Structure-Property Relationship (QSPR) models. These computational models utilize the chemical structure of a compound to predict its properties based on large datasets of experimentally determined values for other molecules.

  • Calculated Properties (logP, TPSA):

    • logP (Octanol-Water Partition Coefficient): The provided logP value was calculated using the Ghose-Crippen method.[6] This method estimates the lipophilicity of a compound by summing the contributions of its individual atoms. The general workflow for this calculation is outlined below.

    • TPSA (Topological Polar Surface Area): This value is calculated based on the summation of surface contributions of polar atoms in a molecule. The method developed by Ertl et al. is a commonly used approach.[7]

Computational_Property_Workflow Start Input: 2D Chemical Structure (SMILES or MOL file) Fragmentation Molecular Fragmentation (Atom-based or group contribution) Start->Fragmentation Summation Summation of Contributions Fragmentation->Summation Property_DB Database of Atomic/Fragment Contributions Property_DB->Summation Output Output: Predicted/Calculated Property (e.g., logP, TPSA) Summation->Output

Caption: General workflow for computational property prediction.

For experimentally determined values such as melting point and solubility, standard laboratory procedures would be employed:

  • Melting Point: Typically determined using a melting point apparatus where the sample is heated at a controlled rate, and the temperature range over which the solid transitions to a liquid is observed.

  • Solubility: Generally determined by adding a known amount of the solute (CAS 1814-64-8) to a known volume of the solvent at a specific temperature. The mixture is agitated until equilibrium is reached, and the concentration of the dissolved solute is then measured, often using techniques like UV-Vis spectroscopy or HPLC.

It is important to note that the provided solubility data is qualitative ("insoluble," "slightly soluble," "freely soluble"). For precise drug development applications, quantitative solubility studies would be necessary.

References

Delving into the Dopamine D2 Receptor: A Structure-Activity Relationship Analysis of LY165163 and its Phenylpiperazine Congeners

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of LY165163 and related phenylpiperazine derivatives targeting the dopamine D2 receptor. Designed for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, outlines detailed experimental protocols for receptor binding and functional assays, and visualizes critical signaling pathways and experimental workflows.

Introduction

LY165163, a halogenated phenylpiperazine, has been a subject of interest for its interactions with dopamine and serotonin receptors. Primarily recognized for its affinity for the dopamine D2 receptor, understanding the nuanced relationships between its chemical structure and biological activity is paramount for the rational design of novel therapeutics targeting dopaminergic systems. This guide explores the SAR of the broader phenylpiperazine class to elucidate the key molecular determinants for D2 receptor affinity and functional activity.

Structure-Activity Relationship of Phenylpiperazine Derivatives

The affinity of phenylpiperazine compounds for the dopamine D2 receptor is intricately influenced by the nature and position of substituents on both the phenyl ring and the piperazine nitrogen. Analysis of various analogs reveals critical insights into the structural requirements for potent and selective D2 receptor binding.

Phenyl Ring Substitutions

Modifications to the phenyl ring significantly impact binding affinity. Generally, electron-withdrawing groups and their positioning are key determinants of potency.

Table 1: Influence of Phenyl Ring Substituents on Dopamine D2 Receptor Affinity

CompoundSubstitution (R)D2 Ki (nM)D3 Ki (nM)D2/D3 Selectivity
1 H752214135.3
2 2-F349963.6
3 3-F4651124.1
4 4-F6891554.4
5 2-Cl, 3-Cl---
6 3-CF3---

Data compiled from publicly available research.[1][2] Note: Direct SAR data for LY165163 is limited in the public domain; this table represents SAR trends for the broader N-phenylpiperazine scaffold.

Extended Moieties for D3 versus D2 Selectivity

Efforts to achieve selectivity for the D3 receptor over the D2 receptor have led to the exploration of extended chemical moieties. These extensions often aim to interact with a secondary binding pocket in the D3 receptor.

Table 2: Effect of Extended Moieties on D2 and D3 Receptor Affinity

CompoundExtended MoietyD2 Ki (nM)D3 Ki (nM)D3 vs D2 Selectivity
7a 4-thiophene-3-yl-benzamide6891.4492
7b 4-thiazolyl-4-ylbenzamide18312.5732

This table illustrates how extended structures can dramatically enhance D3 affinity and selectivity over D2.[1][3]

Experimental Protocols

Accurate characterization of novel compounds requires robust and well-defined experimental procedures. The following are detailed methodologies for key in vitro assays used to determine the affinity and functional activity of ligands at the dopamine D2 receptor.

Dopamine D2 Receptor Radioligand Binding Assay

This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Protocol:

  • Membrane Preparation:

    • HEK-293 cells stably expressing the human dopamine D2 receptor are harvested and homogenized in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

    • The homogenate is centrifuged at 40,000 x g for 20 minutes at 4°C.

    • The resulting pellet is resuspended in fresh assay buffer and stored at -80°C until use.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of assay buffer, 50 µL of test compound at various concentrations, and 50 µL of radioligand (e.g., [3H]Spiperone, final concentration ~0.2 nM).

    • Initiate the binding reaction by adding 50 µL of the membrane preparation (containing 10-20 µg of protein).

    • Incubate the plate for 60 minutes at room temperature.

    • To determine non-specific binding, a parallel set of wells is included containing a high concentration of a non-labeled competitor (e.g., 10 µM haloperidol).

  • Filtration and Detection:

    • The reaction is terminated by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester.

    • The filters are washed three times with ice-cold assay buffer to remove unbound radioligand.

    • The filter plate is dried, and a scintillation cocktail is added to each well.

    • The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.

    • The Ki (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Dopamine D2 Agonist-Stimulated [³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the D2 receptor upon agonist binding.

Protocol:

  • Membrane Preparation:

    • Prepare cell membranes expressing the dopamine D2 receptor as described in the radioligand binding assay protocol.

  • GTPγS Binding Assay:

    • In a 96-well plate, add 25 µL of assay buffer (50 mM Tris-HCl, 100 mM NaCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4), 25 µL of test compound at various concentrations, and 25 µL of GDP (final concentration 10 µM).

    • Add 25 µL of the membrane preparation (20-40 µg of protein).

    • Pre-incubate the plate for 15 minutes at 30°C.

    • Initiate the reaction by adding 25 µL of [³⁵S]GTPγS (final concentration ~0.1 nM).

    • Incubate for 30 minutes at 30°C with gentle shaking.

    • Basal binding is determined in the absence of an agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).

  • Filtration and Detection:

    • Terminate the reaction and filter as described in the radioligand binding assay protocol.

    • Quantify the bound [³⁵S]GTPγS using a scintillation counter.

  • Data Analysis:

    • The agonist-stimulated binding is calculated as the percentage increase over basal binding.

    • The EC50 value (the concentration of agonist that produces 50% of the maximal response) and the Emax (maximal effect) are determined by non-linear regression analysis of the dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the dopamine D2 receptor signaling cascade and a typical SAR experimental workflow.

SAR_Workflow cluster_design Design & Synthesis cluster_testing In Vitro Testing cluster_analysis Data Analysis Lead Lead Compound (e.g., LY165163) Analogs Analog Synthesis Lead->Analogs Structural Modification Binding Receptor Binding Assay (Ki) Analogs->Binding Functional Functional Assay (EC50, Emax) Binding->Functional SAR_Table SAR Table Generation Functional->SAR_Table Model QSAR Modeling (Optional) SAR_Table->Model Model->Analogs Design New Analogs

Caption: A generalized workflow for a structure-activity relationship (SAR) study.

D2_Signaling_Pathway cluster_cytoplasm Cytoplasm D2R Dopamine D2 Receptor G_protein Gi/o Protein (αβγ) D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC αi inhibits GIRK GIRK Channel G_protein->GIRK βγ activates Ca_channel Voltage-gated Ca2+ Channel G_protein->Ca_channel βγ inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates LY165163 LY165163 (Agonist) LY165163->D2R Binds

Caption: The canonical signaling pathway of the Dopamine D2 receptor.

References

In Vitro Receptor Specificity of LY165163 on Serotonin Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY165163, also known by its chemical name 1-[2-(4-aminophenyl)ethyl]-4-(3-trifluoromethylphenyl)piperazine and as PAPP, is a phenylpiperazine derivative that has been investigated for its interaction with serotonin (5-HT) receptors. Initially identified as a selective 5-HT1A receptor ligand, subsequent research has revealed a more complex pharmacological profile, indicating interactions with other serotonin receptor subtypes as well as other neurotransmitter receptors.[1] This technical guide provides a comprehensive overview of the in vitro receptor specificity of LY165163, focusing on its binding affinities for various serotonin receptors. The information is compiled from key studies to offer a detailed resource for researchers in pharmacology and drug development.

This document summarizes the quantitative binding data, outlines the experimental methodologies used to obtain this data, and presents diagrams of the relevant signaling pathways and experimental workflows to provide a clear and in-depth understanding of the molecular interactions of LY165163.

Quantitative Receptor Binding Data

The following tables summarize the known in vitro binding affinities of LY165163 for various serotonin and dopamine receptor subtypes. The data is presented as the dissociation constant (Kd) or the inhibition constant (Ki), which are measures of the drug's binding affinity for a receptor. A lower value indicates a higher affinity.

Receptor SubtypeLigandTissue/SystemK_d_ (nM)Reference
5-HT2LY165163Rat Jugular Vein10[1]

Table 1: Dissociation Constant of LY165163 at 5-HT2 Receptors.

Receptor SubtypeLigandSystempK_i_K_i_ (nM)Reference
Dopamine D2LY165163Rat Striatal7.0100[2]
Dopamine D2 (cloned)LY165163Recombinant7.350.1[2]
Dopamine D3 (cloned)LY165163Recombinant8.010[2]

Table 2: Inhibition Constants of LY165163 at Dopamine Receptors. Note: pKi values were converted to Ki values using the formula Ki = 10^(-pKi) x 10^9.

Experimental Protocols

The data presented in this guide were primarily obtained through radioligand binding assays and functional assays. The following are detailed methodologies representative of those used in the cited studies.

Radioligand Binding Assays

Radioligand binding assays are a fundamental technique used to quantify the interaction of a ligand (in this case, LY165163) with its receptor.

Objective: To determine the binding affinity (Ki or Kd) of LY165163 for specific receptor subtypes.

General Protocol:

  • Membrane Preparation:

    • Target tissues (e.g., rat brain regions rich in the receptor of interest) or cells expressing the recombinant receptor are homogenized in a cold buffer solution.

    • The homogenate is centrifuged to pellet the cell membranes, which contain the receptors.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer.

  • Binding Reaction:

    • Aliquots of the membrane preparation are incubated with a specific radioligand for the receptor of interest (e.g., [³H]8-OH-DPAT for 5-HT1A receptors, [³H]ketanserin for 5-HT2A receptors).

    • Increasing concentrations of the unlabeled test compound (LY165163) are added to compete with the radioligand for binding to the receptor.

    • The incubation is carried out at a specific temperature and for a duration sufficient to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

    • The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • The radioactivity retained on the filters is measured using a scintillation counter.

    • Non-specific binding is determined in the presence of a high concentration of a non-radioactive drug known to saturate the receptors.

    • Specific binding is calculated by subtracting the non-specific binding from the total binding.

  • Data Analysis:

    • The concentration of LY165163 that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays (e.g., Serotonin-Induced Contractions)

Functional assays measure the biological response resulting from the interaction of a ligand with its receptor. The study by Cohen et al. (1986) utilized a functional assay to determine the antagonist properties of LY165163 at 5-HT2 receptors.

Objective: To determine the functional activity (agonist or antagonist) and potency of LY165163 at 5-HT2 receptors.

Protocol:

  • Tissue Preparation:

    • Rat jugular veins are isolated and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

    • The tissue is allowed to equilibrate under a resting tension.

  • Agonist Concentration-Response Curve:

    • Cumulative concentrations of serotonin are added to the organ bath to elicit contractions, and a concentration-response curve is generated.

  • Antagonist Activity of LY165163:

    • The tissue is pre-incubated with a specific concentration of LY165163 for a set period.

    • A second serotonin concentration-response curve is then generated in the presence of LY165163.

  • Data Analysis:

    • The antagonistic effect of LY165163 is determined by the rightward shift of the serotonin concentration-response curve.

    • The dissociation constant (Kd) for the antagonist is calculated using the Schild equation. A Kd of 10⁻⁸ M indicates that LY165163 is a potent antagonist at these vascular 5-HT2 sites.[1]

Visualizations

Experimental Workflow: Radioligand Binding Assay

Radioligand_Binding_Assay cluster_prep Preparation cluster_binding Binding Reaction cluster_separation Separation cluster_quantification Quantification & Analysis tissue Tissue or Cells (with receptors) homogenize Homogenization tissue->homogenize centrifuge Centrifugation homogenize->centrifuge membranes Isolated Membranes centrifuge->membranes incubation Incubation membranes->incubation filtration Rapid Filtration incubation->filtration radioligand Radioligand radioligand->incubation ly165163 LY165163 (unlabeled competitor) ly165163->incubation counting Scintillation Counting filtration->counting analysis Data Analysis (IC50 -> Ki) counting->analysis

Caption: Workflow for a competitive radioligand binding assay.

Signaling Pathway: 5-HT1A Receptor

G_protein_signaling_5HT1A LY165163 LY165163 (Agonist) Receptor 5-HT1A Receptor LY165163->Receptor Binds to G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC Response Cellular Response (e.g., Neuronal Inhibition) cAMP->Response Leads to

Caption: Simplified 5-HT1A receptor signaling pathway.

Signaling Pathway: 5-HT2A Receptor

G_protein_signaling_5HT2A LY165163 LY165163 (Antagonist) Receptor 5-HT2A Receptor LY165163->Receptor Blocks Serotonin Serotonin Serotonin->Receptor Binds to G_protein Gq/11 Protein Receptor->G_protein Activates PLC Phospholipase C G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates PIP2 PIP2 PIP2->PLC Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Response PKC_activation->Response

Caption: Simplified 5-HT2A receptor signaling pathway.

Signaling Pathway: Dopamine D2 Receptor

G_protein_signaling_D2 LY165163 LY165163 (Antagonist) Receptor D2 Receptor LY165163->Receptor Blocks Dopamine Dopamine Dopamine->Receptor Binds to G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC Response Cellular Response (e.g., Reduced Neuronal Excitability) cAMP->Response Leads to

Caption: Simplified Dopamine D2 receptor signaling pathway.

Conclusion

The in vitro pharmacological profile of LY165163 reveals its interaction with multiple receptor systems. While it demonstrates potent activity, the initial characterization as a highly selective 5-HT1A agonist is an oversimplification. The available data clearly indicate that LY165163 also acts as a potent antagonist at 5-HT2 receptors and exhibits significant affinity for dopamine D2 and D3 receptors.[1][2] This multi-receptor activity profile is crucial for the interpretation of in vivo studies and for the consideration of its potential therapeutic applications and off-target effects. This guide provides a foundational understanding of the in vitro receptor specificity of LY165163, serving as a valuable resource for further research and development efforts.

References

Neurochemical effects of 4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]aniline

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Neuropharmacological Effects of 4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]aniline

Abstract

This technical guide provides a comprehensive overview of the neurochemical effects of afobazole (Fabomotizole), a novel anxiolytic and neuroprotective agent. The document is intended for researchers, scientists, and professionals in the field of drug development. It consolidates the current understanding of afobazole's mechanism of action, detailing its interactions with various receptor systems and its impact on key neurotransmitter pathways. Quantitative binding data is presented in tabular format for clarity, and detailed experimental methodologies are provided for key studies. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's complex neuropharmacology.

Introduction

Afobazole, chemically known as 4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]aniline, is a non-benzodiazepine anxiolytic drug developed in Russia. It exhibits a unique pharmacological profile, producing anxiolytic and neuroprotective effects without the sedative, myorelaxant, and amnestic side effects commonly associated with benzodiazepines. This guide delves into the core neurochemical underpinnings of afobazole's activity, focusing on its primary molecular targets and downstream effects on neurotransmitter systems.

Receptor Binding Profile

Afobazole's multifaceted pharmacological effects are attributed to its interaction with several key receptor systems in the central nervous system. Radioligand binding assays have been instrumental in elucidating its affinity for these targets.

Quantitative Binding Data

The binding affinities of afobazole for its primary molecular targets are summarized in the table below. This data, derived from various in vitro studies, provides a quantitative basis for understanding its pharmacological potency at these sites.

Target ReceptorLigand/Assay TypeBinding Affinity (Kᵢ)Reference
Sigma-1 (σ₁) ReceptorRadioligand Assay5.9 µM[1]
Melatonin MT₁ ReceptorRadioligand Assay16 µM[2][3]
Melatonin MT₃ Receptor (NQO2)Radioligand Assay0.97 µM[1][2]
Monoamine Oxidase A (MAO-A)Radioligand Assay3.6 µM[1]

Table 1: Receptor Binding Affinities of Afobazole

Key Neurochemical Effects and Signaling Pathways

Afobazole's mechanism of action is complex, involving direct and indirect modulation of multiple signaling pathways. Its primary interactions with Sigma-1, MT1/MT3 receptors, and MAO-A, as well as its influence on the dopaminergic and GABAergic systems, are detailed below.

Sigma-1 (σ₁) Receptor Agonism

A primary mechanism of afobazole's action is its agonist activity at the Sigma-1 (σ₁) receptor, an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.

  • Neuroprotective Effects: Activation of σ₁ receptors by afobazole is linked to its neuroprotective properties. This interaction is thought to modulate calcium signaling, reduce oxidative stress, and promote cell survival.[4]

  • Dopaminergic Modulation: The neuroprotective and restorative effects of afobazole on the dopaminergic system, particularly in models of Parkinson's disease, are mediated through σ₁ receptor activation.[5]

Afobazole Afobazole Sigma1 Sigma-1 Receptor Afobazole->Sigma1 Agonist ER Endoplasmic Reticulum Sigma1->ER Ca_signaling Ca²⁺ Signaling Modulation Sigma1->Ca_signaling Oxidative_stress Reduced Oxidative Stress Sigma1->Oxidative_stress Cell_survival Enhanced Cell Survival Sigma1->Cell_survival Neuroprotection Neuroprotection Ca_signaling->Neuroprotection Oxidative_stress->Neuroprotection Cell_survival->Neuroprotection

Afobazole's Sigma-1 Receptor Signaling Pathway
Melatonin Receptor (MT₁ and MT₃) Interaction

Afobazole displays affinity for both MT₁ and MT₃ melatonin receptors, suggesting a role in the regulation of circadian rhythms and cellular protection.

  • MT₁ Receptor Agonism: Weak agonism at MT₁ receptors may contribute to the anxiolytic effects of afobazole.

  • MT₃ Receptor (NQO2) Antagonism: Afobazole's higher affinity for the MT₃ receptor, which is also known as quinone reductase 2 (NQO2), suggests a significant role in its cytoprotective effects.

Monoamine Oxidase A (MAO-A) Inhibition

Afobazole acts as a reversible and selective inhibitor of MAO-A, an enzyme crucial for the degradation of monoamine neurotransmitters.[1]

  • Neurotransmitter Modulation: By inhibiting MAO-A, afobazole can increase the synaptic availability of serotonin, norepinephrine, and dopamine, which is consistent with its anxiolytic and mood-stabilizing properties. A decrease in the levels of dopamine metabolites, such as DOPAC and HVA, provides evidence for this inhibitory action.[4][6]

Afobazole Afobazole MAOA MAO-A Afobazole->MAOA Inhibits Increased_NTs Increased Synaptic Neurotransmitters Afobazole->Increased_NTs Monoamines Serotonin Dopamine Norepinephrine MAOA->Monoamines Degrades Metabolites Metabolites (e.g., 5-HIAA, HVA) Monoamines->Metabolites Anxiolytic Anxiolytic Effect Increased_NTs->Anxiolytic

Mechanism of MAO-A Inhibition by Afobazole
Effects on the Dopaminergic System

Afobazole has been shown to exert significant effects on the dopaminergic system, particularly in animal models of Parkinson's disease.

  • Dopamine Restoration: In a 6-hydroxydopamine (6-OHDA) induced mouse model of Parkinson's disease, deferred administration of afobazole restored striatal dopamine content.[5][7] This effect was blocked by a σ₁ receptor antagonist, highlighting the crucial role of this receptor in afobazole's dopaminergic modulation.[5]

  • Metabolite Reduction: Afobazole administration leads to a decrease in the levels of dopamine metabolites, homovanillic acid (HVA) and 3,4-dihydroxyphenylacetic acid (DOPAC), in various brain regions, which is consistent with MAO-A inhibition.[6]

Modulation of the GABAergic System

Unlike benzodiazepines, afobazole does not directly bind to the benzodiazepine site on the GABA-A receptor.[8] Instead, it appears to have an indirect modulatory effect on the GABAergic system.

  • Prevention of Stress-Induced Receptor Changes: Afobazole has been shown to prevent the stress-induced decrease in benzodiazepine binding sites on the GABA-A receptor.[8] This suggests a restorative or protective effect on the receptor complex under conditions of stress, contributing to its anxiolytic properties without direct allosteric modulation.

Experimental Protocols

This section provides an overview of the methodologies employed in key studies investigating the neurochemical effects of afobazole.

Radioligand Binding Assays
  • Objective: To determine the binding affinity of afobazole for various receptors.

  • General Protocol:

    • Tissue Preparation: Homogenates of specific brain regions or cultured cells expressing the target receptor are prepared.

    • Incubation: The tissue homogenate is incubated with a specific radioligand for the target receptor and varying concentrations of afobazole.

    • Separation: Bound and free radioligand are separated by rapid filtration.

    • Quantification: The amount of radioactivity bound to the filter is measured using a scintillation counter.

    • Data Analysis: The concentration of afobazole that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Kᵢ) is then calculated using the Cheng-Prusoff equation.

  • Specific Radioligands (where reported):

    • Sigma-1 Receptor: Displacement of --INVALID-LINK---pentazocine.[1]

6-Hydroxydopamine (6-OHDA) Mouse Model of Parkinson's Disease
  • Objective: To investigate the neuroprotective and neurorestorative effects of afobazole on the dopaminergic system.

  • Protocol:

    • Animal Model: Male ICR mice receive a unilateral injection of 6-OHDA into the striatum to induce a lesion of the dopaminergic neurons.

    • Drug Administration: Fourteen days post-surgery, mice are treated daily for 14 days with one of the following via intraperitoneal injection:

      • Vehicle

      • Afobazole (2.5 mg/kg)

      • Selective σ₁ receptor agonist PRE-084 (1.0 mg/kg)

      • Selective σ₁ receptor antagonist BD-1047 (3.0 mg/kg)

      • BD-1047 followed by afobazole or PRE-084

    • Neurochemical Analysis: Striatal dopamine and its metabolites (HVA, DOPAC) are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

    • Behavioral Analysis: Motor behavior is assessed using tests such as the rotarod test.

cluster_model 6-OHDA Model Creation cluster_treatment Treatment Regimen (14 days) cluster_analysis Outcome Measures Animal_Model Male ICR Mice Lesion Unilateral Striatal 6-OHDA Injection Animal_Model->Lesion Treatment_Groups Vehicle Afobazole (2.5 mg/kg) PRE-084 (1.0 mg/kg) BD-1047 (3.0 mg/kg) Combinations Lesion->Treatment_Groups Neurochemical Striatal Dopamine & Metabolites (HPLC-ED) Treatment_Groups->Neurochemical Behavioral Motor Behavior (Rotarod Test) Treatment_Groups->Behavioral

References

The Phenylpiperazine Derivative LY165163: A Technical Overview of its Discovery and Pharmacological Profile

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

LY165163, chemically known as 1-[2-(4-Aminophenyl)ethyl]-4-(3-trifluoromethylphenyl)piperazine, is a significant phenylpiperazine derivative that emerged from the research laboratories of Eli Lilly and Company.[1] This compound has been instrumental in the study of serotonin (5-HT) and dopamine receptor systems, contributing to a deeper understanding of their roles in neurotransmission. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of LY165163, tailored for researchers, scientists, and drug development professionals.

Discovery and Historical Context

The development of LY165163 can be situated within the broader context of Eli Lilly's significant research efforts in the 1970s and 1980s, which focused on the modulation of monoaminergic systems for the treatment of central nervous system disorders. This era of research at Lilly, spearheaded by scientists like the late Ray W. Fuller, led to the development of landmark drugs such as fluoxetine, a selective serotonin reuptake inhibitor (SSRI). The exploration of novel chemical entities that could selectively interact with specific serotonin receptor subtypes was a key focus, aiming to develop agents with improved efficacy and side-effect profiles. Phenylpiperazine derivatives were a class of compounds of particular interest due to their versatile pharmacological activities.

While the specific project goals that led to the synthesis of LY165163 are not extensively detailed in publicly available literature, its pharmacological profile suggests an effort to develop a potent and selective ligand for the 5-HT1A receptor subtype. Early research identified it as a potent 5-HT presynaptic receptor agonist.

Chemical Synthesis

While a detailed, step-by-step synthesis protocol for LY165163 from a primary Eli Lilly publication or patent remains elusive in the readily available scientific literature, the synthesis of structurally related phenylpiperazine derivatives generally involves a multi-step process. A plausible synthetic route, based on established organic chemistry principles for this class of compounds, would likely involve the following key transformations:

  • N-arylation of piperazine: The synthesis would likely commence with the reaction of piperazine with 1-bromo-3-(trifluoromethyl)benzene under conditions suitable for N-arylation, such as a Buchwald-Hartwig amination or a similar palladium-catalyzed cross-coupling reaction. This would yield 1-(3-(trifluoromethyl)phenyl)piperazine.

  • Alkylation of the second piperazine nitrogen: The resulting monosubstituted piperazine would then be alkylated with a suitable electrophile containing the 2-(4-aminophenyl)ethyl moiety. This could be achieved using a protected form of 2-(4-aminophenyl)ethyl halide (e.g., N-Boc-2-(4-aminophenyl)ethyl bromide), followed by deprotection to reveal the primary amine.

A visual representation of a potential synthetic workflow is provided below.

G cluster_synthesis Plausible Synthetic Workflow for LY165163 piperazine Piperazine intermediate1 1-(3-(trifluoromethyl)phenyl)piperazine piperazine->intermediate1 N-arylation (e.g., Buchwald-Hartwig) reactant2 1-bromo-3-(trifluoromethyl)benzene reactant2->intermediate1 reactant3 Protected 2-(4-aminophenyl)ethyl halide product LY165163 (1-[2-(4-Aminophenyl)ethyl]-4-(3-trifluoromethyl)phenyl)piperazine) reactant3->product intermediate1->product Alkylation

Figure 1: A plausible synthetic workflow for LY165163.

Pharmacological Profile

LY165163 is primarily characterized as a potent and selective 5-HT1A receptor agonist. However, it also exhibits affinity for other monoamine receptors, contributing to a complex pharmacological profile.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for LY165163's binding affinity and functional activity at various receptors.

Receptor SubtypeLigand/AssaySpeciesTissue/SystemParameterValue (nM)Reference
5-HT2 [3H]Spiperone BindingRatJugular VeinKb10[2]
α-adrenergic Norepinephrine-induced contractionRatAortaKb200[2]

Note: Further quantitative data for 5-HT1A, dopamine D2, and dopamine D3 receptors, including Ki and EC50/IC50 values, are reported in the literature but the specific numerical values were not available in the accessed resources. The Fuller et al. (1987) publication is a primary source for such data.

Serotonergic Activity

LY165163's primary mechanism of action is as an agonist at 5-HT1A receptors. These receptors are G-protein coupled receptors that, upon activation, typically lead to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This signaling cascade is a key mechanism through which 5-HT1A receptor agonists exert their effects on neuronal excitability and neurotransmitter release.

In addition to its potent 5-HT1A agonist activity, LY165163 also demonstrates antagonist properties at 5-HT2 receptors.[2] This dual activity at different serotonin receptor subtypes highlights the complexity of its pharmacological effects.

Dopaminergic Activity

LY165163 also interacts with dopamine receptors, specifically showing affinity for D2 and D3 subtypes. While its primary action is at serotonin receptors, this interaction with the dopaminergic system can influence its overall in vivo effects. The nature of its activity at these receptors (agonist versus antagonist) has been a subject of investigation.

Experimental Protocols

The characterization of LY165163 has relied on a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for key experiments typically used in the pharmacological profiling of such compounds.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of LY165163 for specific receptor subtypes.

General Protocol:

  • Membrane Preparation: Brain tissue (e.g., rat cortex or hippocampus) is homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes. The membranes are washed and resuspended in fresh buffer to a specific protein concentration.

  • Binding Reaction: A fixed concentration of a radiolabeled ligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (LY165163).

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 37°C) for a defined period to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioactivity.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_workflow Radioligand Binding Assay Workflow prep Membrane Preparation incubate Incubation with Radioligand & LY165163 prep->incubate filter Rapid Filtration incubate->filter wash Washing filter->wash count Scintillation Counting wash->count analyze Data Analysis (IC50 -> Ki) count->analyze

Figure 2: Workflow for a typical radioligand binding assay.

Functional Assays: Adenylyl Cyclase Activity

Objective: To determine the functional activity (agonist or antagonist) of LY165163 at G-protein coupled receptors that modulate adenylyl cyclase.

General Protocol:

  • Cell Culture: A cell line expressing the receptor of interest (e.g., CHO cells transfected with the human 5-HT1A receptor) is cultured to a suitable confluency.

  • Assay Preparation: The cells are harvested and pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Compound Treatment: The cells are then incubated with varying concentrations of LY165163, either alone (to test for agonist activity) or in the presence of a known agonist (to test for antagonist activity). A known adenylyl cyclase activator like forskolin may also be used.

  • cAMP Measurement: After the incubation period, the reaction is stopped, and the cells are lysed. The intracellular concentration of cAMP is then measured using a commercially available assay kit, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.

  • Data Analysis: The effect of LY165163 on cAMP levels is plotted against its concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

Signaling Pathways

As a 5-HT1A receptor agonist, LY165163 primarily signals through the Gi/o pathway. The activation of this pathway leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. This is a canonical signaling pathway for 5-HT1A receptors.

G cluster_pathway LY165163 Signaling at the 5-HT1A Receptor LY165163 LY165163 HT1A 5-HT1A Receptor LY165163->HT1A binds & activates Gi Gi/o Protein HT1A->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP converts ATP ATP ATP->AC Response Cellular Response cAMP->Response modulates

Figure 3: The canonical Gi/o signaling pathway activated by LY165163 at the 5-HT1A receptor.

Conclusion

LY165163 is a valuable pharmacological tool that has contributed to the elucidation of the roles of 5-HT1A and other monoamine receptors. Its profile as a potent 5-HT1A agonist with a complex interplay at other serotonergic and dopaminergic sites makes it a compound of continued interest for researchers in neuroscience and pharmacology. This technical guide has summarized the key aspects of its discovery, synthesis, and pharmacological characterization, providing a foundation for its use in further research.

References

Methodological & Application

Application Notes and Protocols: Utilizing LY165163 in Rodent Models of Anxiety and Depression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of LY165163, a potent 5-HT presynaptic receptor agonist, in established rodent models of anxiety and depression. The following sections detail the pharmacological profile of LY165163, experimental protocols for key behavioral assays, and a summary of its observed effects.

Introduction to LY165163

LY165163, also known as p-NH2-PE-TFMPP, is a phenylpiperazine derivative that acts as a potent agonist at presynaptic serotonin (5-HT) receptors.[1] Its mechanism of action involves the stimulation of these autoreceptors, which leads to a decrease in the synthesis and release of 5-HT in brain regions such as the cortex and striatum.[1] While primarily characterized as a 5-HT₁A receptor agonist, LY165163 also exhibits affinity for 5-HT₂ and alpha-adrenergic receptors, which should be considered when interpreting experimental outcomes.[2] Due to its modulatory effects on the serotonergic system, a key player in the pathophysiology of mood and anxiety disorders, LY165163 has been investigated for its potential anxiolytic and antidepressant-like properties in rodent models.

Signaling Pathway of LY165163

The primary mechanism of action of LY165163 involves its interaction with presynaptic 5-HT₁A autoreceptors located on serotonergic neurons. Activation of these G-protein coupled receptors initiates a signaling cascade that ultimately leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels. This sequence of events results in hyperpolarization of the neuronal membrane and a subsequent reduction in the firing rate of the neuron, thereby decreasing the synthesis and release of serotonin into the synaptic cleft.

LY165163_Signaling_Pathway cluster_presynaptic Presynaptic Serotonergic Neuron LY165163 LY165163 5HT1A_Autoreceptor 5-HT1A Autoreceptor LY165163->5HT1A_Autoreceptor Binds & Activates G_Protein Gi/o Protein 5HT1A_Autoreceptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits GIRK GIRK Channel G_Protein->GIRK Activates cAMP ↓ cAMP Adenylyl_Cyclase->cAMP K_efflux K+ Efflux GIRK->K_efflux Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Neuron_Firing ↓ Neuronal Firing Hyperpolarization->Neuron_Firing 5HT_Synthesis ↓ 5-HT Synthesis & Release Neuron_Firing->5HT_Synthesis EPM_Workflow Start Start Acclimation Animal Acclimation (1 hr) Start->Acclimation Drug_Admin Administer LY165163 or Vehicle Acclimation->Drug_Admin Placement Place Animal in Center of EPM Drug_Admin->Placement Recording Record Behavior (5 min) Placement->Recording Data_Analysis Analyze Time and Entries in Arms Recording->Data_Analysis End End Data_Analysis->End FST_Workflow Start Start Acclimation Animal Acclimation Start->Acclimation Drug_Admin Administer LY165163 or Vehicle Acclimation->Drug_Admin Placement Place Animal in Water Cylinder Drug_Admin->Placement Recording Record Behavior (6 min) Placement->Recording Data_Analysis Score Immobility Time (last 4 min) Recording->Data_Analysis End End Data_Analysis->End

References

Application of 4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]aniline in Behavioral Pharmacology

Author: BenchChem Technical Support Team. Date: November 2025

Compound Names: 4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]aniline Common Abbreviations: PAPP, LY 165163 Chemical Class: Phenylpiperazine Primary Target: Serotonin 1A Receptor (5-HT₁ₐ)

Application Notes

4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]aniline, commonly known as PAPP or this compound, is a potent and selective full agonist for the serotonin 1A (5-HT₁ₐ) receptor. Its primary application in behavioral pharmacology is as a research tool to investigate the role of the 5-HT₁ₐ receptor system in various physiological and behavioral processes. Due to its high selectivity, it is particularly valuable for elucidating the specific contributions of 5-HT₁ₐ receptors, distinct from other serotonin receptor subtypes.

The compound has been instrumental in characterizing the neurochemical and behavioral profiles associated with 5-HT₁ₐ receptor activation. Key applications include:

  • In Vitro Receptor Characterization: this compound, particularly in its tritiated form ([³H]PAPP), serves as a selective radioligand for labeling and quantifying 5-HT₁ₐ receptors in brain tissue preparations. Its high affinity and specificity allow for precise measurement of receptor density (Bmax) and binding affinity (Kd).

  • Neuroendocrine Studies: Activation of 5-HT₁ₐ receptors has a known modulatory effect on hormone secretion. This compound has been used to study these effects, notably its ability to decrease serum prolactin levels, providing an in vivo measure of central 5-HT₁ₐ receptor engagement.

  • Thermoregulation Studies: 5-HT₁ₐ receptor agonists are known to induce hypothermia in rodents. This compound produces a reliable, dose-dependent decrease in body temperature, making it a useful tool for studying the serotonergic control of thermoregulation. This response is mediated by postsynaptic 5-HT₁ₐ receptors.[1]

  • Modeling Serotonergic Syndromes: The compound is used to induce specific components of the "serotonin syndrome," a constellation of behaviors resulting from potent serotonin receptor activation. Specifically, this compound reliably induces forepaw treading in rats, a behavioral marker considered characteristic of 5-HT₁ₐ receptor stimulation.

Unlike many anxiolytics that target the GABAergic system, this compound's mechanism is confined to the serotonergic system, allowing researchers to dissect the specific role of 5-HT₁ₐ activation in anxiety, depression, and social behavior models.

Quantitative Data

The following tables summarize the receptor binding profile and in vivo behavioral and physiological effects of this compound.

Table 1: Receptor Binding Affinity and Selectivity of this compound

Receptor SubtypeBinding Affinity (Kᵢ, nM)SpeciesTissue PreparationReference Radioligand
5-HT₁ₐ 0.8 ± 0.1 RatCortical Membranes[³H]8-OH-DPAT
5-HT₁ (non-specific)1.8 ± 0.2RatCortical Membranes[³H]5-HT
5-HT₂140 ± 20RatCortical Membranes[³H]Spiperone
α₁-adrenergic130 ± 10RatCortical Membranes[³H]WB-4101
α₂-adrenergic>10,000RatCortical Membranes[³H]Clonidine
D₂ Dopamine2,700 ± 500RatStriatal Membranes[³H]Spiperone

Data compiled from Asarch, K. B., et al. (1985), Life Sciences, and Ransom, R. W., et al. (1986), Journal of Neurochemistry.

Table 2: In Vivo Behavioral and Physiological Effects of this compound in Rats

AssaySpecies / StrainDose RangeRouteObserved EffectKey Finding
Body Temperature Rat / Sprague-Dawley1 - 10 mg/kgs.c.HypothermiaDose-dependent decrease in rectal temperature (Max Δ ≈ -1.5°C at 10 mg/kg).[1]
Serotonin Syndrome Rat / Sprague-Dawley0.1 - 1.0 mg/kgi.p.Forepaw TreadingDose-dependent increase in forepaw treading episodes.
Neuroendocrine Rat / Male0.25 - 4.0 mg/kgi.p.Prolactin SecretionDose-dependent decrease in serum prolactin concentration.

Data compiled from Goodwin, G. M., et al. (1987), European Journal of Pharmacology; Hutson, P. H., et al. (1987), European Journal of Pharmacology; and Gudelsky, G. A., et al. (1986), Journal of Neural Transmission.

Experimental Protocols

Protocol 1: Induction of Forepaw Treading in Rats

Objective: To quantify a key behavioral component of the serotonin syndrome mediated by 5-HT₁ₐ receptor activation.

Materials:

  • This compound (dissolved in sterile saline or appropriate vehicle)

  • Male Sprague-Dawley rats (200-250 g)

  • Standard transparent observation cages (e.g., 40 x 25 x 15 cm)

  • Stopwatch

Procedure:

  • Acclimation: Allow rats to acclimate to the observation cages for 30 minutes prior to injection to reduce novelty-induced stress.

  • Drug Administration: Administer this compound intraperitoneally (i.p.) at the desired doses (e.g., 0.1, 0.3, 1.0 mg/kg). A vehicle control group (e.g., saline) must be included.

  • Observation Period: Immediately after injection, return the rat to its observation cage. The primary observation period is typically between 15 and 45 minutes post-injection, which is the peak time for this behavior.

  • Behavioral Scoring: A trained observer, blind to the treatment conditions, scores the behavior. Forepaw treading is defined as reciprocal alternating movements of the forepaws. The behavior can be quantified in two ways:

    • Incidence: Score the presence or absence of forepaw treading for each animal during the observation period.

    • Frequency/Duration: Count the number of distinct episodes of forepaw treading or record the total time spent engaged in the behavior.

  • Data Analysis: Analyze the data using appropriate statistical methods. For incidence data, use a Chi-square test. For frequency or duration data, use ANOVA followed by post-hoc tests to compare dose groups to the vehicle control.

Protocol 2: Measurement of Drug-Induced Hypothermia in Rats

Objective: To assess the in vivo potency and efficacy of this compound at postsynaptic 5-HT₁ₐ receptors by measuring its effect on body temperature.

Materials:

  • This compound (dissolved in sterile saline or appropriate vehicle)

  • Male Wistar or Sprague-Dawley rats (250-300 g)

  • Digital rectal thermometer with a probe suitable for rats (e.g., thermocouple probe)

  • Animal holding cages

Procedure:

  • Baseline Measurement: Gently restrain the rat and insert the lubricated rectal probe to a consistent depth (e.g., 4-5 cm). Record the temperature once the reading has stabilized. This is the baseline (T₀) temperature.

  • Drug Administration: Administer this compound subcutaneously (s.c.) or intraperitoneally (i.p.) at the desired doses (e.g., 1, 2, 4, 10 mg/kg). Include a vehicle control group.

  • Post-Injection Measurements: At fixed time points after injection (e.g., 30, 60, 90, and 120 minutes), measure the rectal temperature again using the same procedure as the baseline measurement.

  • Data Calculation: For each rat at each time point, calculate the change in temperature (ΔT) from its own baseline (ΔT = T_time_x - T₀).

  • Data Analysis: Use a two-way repeated measures ANOVA (with dose and time as factors) to analyze the data, followed by post-hoc tests to compare each dose group to the vehicle control at each time point. The maximum hypothermic response for each dose can also be compared using a one-way ANOVA.

Visualizations

G cluster_0 Behavioral Assay Workflow acclimate Animal Acclimation (e.g., 30 min in test cage) baseline Baseline Measurement (e.g., Rectal Temperature) acclimate->baseline groups Group Assignment (Vehicle, this compound Doses) baseline->groups admin Drug Administration (i.p. or s.c.) groups->admin observe Behavioral Observation (e.g., 15-60 min post-injection) admin->observe scoring Data Scoring & Collection (Blinded Observer) observe->scoring analysis Statistical Analysis (e.g., ANOVA) scoring->analysis

Figure 1: General experimental workflow for behavioral pharmacology studies using this compound.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron LY165163 This compound (PAPP) AutoR 5-HT₁ₐ Autoreceptor LY165163->AutoR Agonist PostR Postsynaptic 5-HT₁ₐ Receptor LY165163->PostR Agonist Release ↓ 5-HT Release AutoR->Release Inhibition AC Adenylyl Cyclase PostR->AC Gi/o protein coupling GIRK GIRK Channels PostR->GIRK Gβγ subunit activation cAMP ↓ cAMP AC->cAMP Inhibition Behavior Behavioral & Physiological Outputs (Forepaw Treading, Hypothermia, ↓ Prolactin) cAMP->Behavior Hyperpol Hyperpolarization (↓ Neuronal Firing) GIRK->Hyperpol K⁺ Efflux Hyperpol->Behavior

Figure 2: Simplified signaling pathway for the 5-HT₁ₐ agonist this compound.

References

Application Notes and Protocols for LY165163 in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical use of LY165163, a potent 5-HT1A receptor agonist. This document includes detailed information on its mechanism of action, dosage and administration protocols derived from published studies, and key signaling pathways.

Mechanism of Action

LY165163, also known as p-NH2-PE-TFMPP, is a potent agonist at presynaptic 5-hydroxytryptamine (5-HT) receptors, with a high affinity for the 5-HT1A subtype.[1][2] Its mechanism of action involves the stimulation of these receptors, leading to a decrease in the synthesis and release of serotonin in the brain. This is evidenced by a significant decrease in 5-hydroxytryptophan (5-HTP) accumulation in the cortex and striatum. Concurrently, LY165163 has been shown to increase dopamine (DA) turnover, as indicated by an increase in DOPA accumulation in these brain regions.[3]

Beyond its primary agonist activity at 5-HT1A receptors, LY165163 also exhibits antagonist properties at dopamine D2 and D3 receptors.[1][3] This dual action is significant, as it modulates the behavioral effects of the compound. For instance, the blockade of dopamine receptors by LY165163 is believed to be the reason it does not induce the full 5-HT behavioral syndrome, specifically stereotyped behaviors, which are observed with other 5-HT agonists.[3] This multifaceted pharmacology makes LY165163 a compound of interest for investigating the complex interplay between serotonergic and dopaminergic systems in various physiological and pathological conditions.

Quantitative Data Summary

The following tables summarize the reported dosages and administration routes for LY165163 and associated compounds in preclinical studies involving rats.

Table 1: LY165163 Dosage and Administration

ParameterValueSpeciesAdministration RouteReference
Efficacious Dose Range1 - 10 mg/kgRatSubcutaneous (s.c.)[3]
High Dose10 mg/kgRatSubcutaneous (s.c.)[3]
Low Dose1 mg/kgRatSubcutaneous (s.c.)[3]
Intermediate Doses2 and 4 mg/kgRatSubcutaneous (s.c.)[3]

Table 2: Co-administered Compounds in Preclinical Studies with LY165163

CompoundDosageSpeciesAdministration RoutePurposeReference
NSD 1015100 mg/kgRatIntraperitoneal (i.p.)Aromatic amino acid decarboxylase inhibitor[3]
p-Chlorophenylalanine (pCPA)150 mg/kg (daily for 3 days)RatIntraperitoneal (i.p.)Tryptophan hydroxylase inhibitor[3]
Apomorphine2 mg/kgRatSubcutaneous (s.c.)Dopamine agonist[3]
5-Methoxy-N,N-dimethyltryptamine (5-MeODMT)5 mg/kgRatIntraperitoneal (i.p.)5-HT receptor agonist[3]

Experimental Protocols

Protocol 1: Evaluation of LY165163 on Serotonin and Dopamine Synthesis in Rats

Objective: To determine the effect of LY165163 on the synthesis of serotonin and dopamine in the rat brain.

Materials:

  • LY165163

  • NSD 1015 (3-hydroxy-benzylhydrazine dihydrochloride)

  • Vehicle (e.g., sterile saline or distilled water; vehicle information for LY165163 is not explicitly stated in the provided abstracts and should be determined from the full-text article or through solubility testing)

  • Male Wistar rats (200-250 g)

  • Syringes and needles for subcutaneous and intraperitoneal injections

  • Equipment for brain tissue dissection and neurochemical analysis (e.g., HPLC-ECD)

Procedure:

  • Animal Acclimation: House rats in a controlled environment (12:12 h light/dark cycle, 22 ± 2°C) with ad libitum access to food and water for at least one week before the experiment.

  • Drug Preparation:

    • Dissolve or suspend LY165163 in the chosen vehicle to achieve the desired concentrations (e.g., for doses of 1, 2, 4, and 10 mg/kg).

    • Dissolve NSD 1015 in sterile saline to a concentration of 100 mg/mL for a 100 mg/kg dose.

  • Experimental Groups:

    • Group 1: Vehicle + Saline

    • Group 2: Vehicle + NSD 1015 (100 mg/kg, i.p.)

    • Group 3: LY165163 (e.g., 1 mg/kg, s.c.) + NSD 1015 (100 mg/kg, i.p.)

    • (Include additional groups for other doses of LY165163)

  • Administration:

    • Administer the appropriate dose of LY165163 or vehicle via subcutaneous injection.

    • 30 minutes after the LY165163/vehicle injection, administer NSD 1015 (100 mg/kg) via intraperitoneal injection to all animals except the vehicle + saline control group.

  • Tissue Collection and Analysis:

    • 30 minutes after the NSD 1015 injection, euthanize the animals.

    • Rapidly dissect the cortex and striatum on a cold plate.

    • Analyze the tissue for 5-HTP and DOPA accumulation using a validated neurochemical method such as HPLC with electrochemical detection.

Protocol 2: Assessment of LY165163 Dopamine Receptor Antagonism in a Behavioral Model

Objective: To evaluate the dopamine receptor blocking properties of LY165163 by assessing its effect on apomorphine-induced stereotyped behavior.

Materials:

  • LY165163

  • Apomorphine hydrochloride

  • Vehicle (as in Protocol 1)

  • Male Wistar rats (200-250 g)

  • Observation cages

  • Behavioral scoring system

Procedure:

  • Animal Acclimation: As described in Protocol 1.

  • Drug Preparation:

    • Prepare LY165163 solutions/suspensions for subcutaneous injection at doses of 2 and 4 mg/kg.[3]

    • Dissolve apomorphine in sterile saline to a concentration for a 2 mg/kg dose.[3] Prepare fresh and protect from light.

  • Experimental Groups:

    • Group 1: Vehicle (s.c.) + Saline (s.c.)

    • Group 2: Vehicle (s.c.) + Apomorphine (2 mg/kg, s.c.)

    • Group 3: LY165163 (2 mg/kg, s.c.) + Apomorphine (2 mg/kg, s.c.)

    • Group 4: LY165163 (4 mg/kg, s.c.) + Apomorphine (2 mg/kg, s.c.)

  • Administration and Behavioral Observation:

    • Administer the designated dose of LY165163 or vehicle subcutaneously.

    • After a pretreatment time (e.g., 30 minutes), administer apomorphine (2 mg/kg) or saline subcutaneously.

    • Immediately place each rat in an individual observation cage.

    • Observe and score stereotyped behaviors (e.g., sniffing, licking, gnawing) at regular intervals for a defined period (e.g., 60-90 minutes).

Signaling Pathways and Visualizations

LY165163 exerts its primary effects through the 5-HT1A receptor, which is a G-protein coupled receptor (GPCR). The activation of this receptor initiates a cascade of intracellular signaling events.

G LY165163 LY165163 HT1A_R 5-HT1A Receptor LY165163->HT1A_R Agonist G_protein Gi/o Protein HT1A_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK_pathway MAPK Pathway (e.g., ERK) G_protein->MAPK_pathway Modulates PI3K_Akt_pathway PI3K/Akt Pathway G_protein->PI3K_Akt_pathway Modulates Ion_channels Ion Channels (K+, Ca2+) G_protein->Ion_channels Modulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Neuronal_activity Neuronal Activity Ion_channels->Neuronal_activity Hyperpolarization

Caption: 5-HT1A Receptor Signaling Pathway Activated by LY165163.

The following diagram illustrates a typical experimental workflow for assessing the neurochemical effects of LY165163 in a preclinical model.

G start Start: Animal Acclimation drug_prep Drug Preparation (LY165163 & Co-administered agents) start->drug_prep admin Administration (e.g., s.c. or i.p.) drug_prep->admin behavioral Behavioral Observation (e.g., Stereotypy) admin->behavioral euthanasia Euthanasia & Tissue Collection admin->euthanasia behavioral->euthanasia analysis Neurochemical Analysis (e.g., HPLC) euthanasia->analysis data_analysis Data Analysis & Interpretation analysis->data_analysis

Caption: Experimental Workflow for Preclinical Evaluation of LY165163.

References

Application Notes and Protocols: Utilizing p-NH2-PE-TFMPP in Electrophysiology to Study 5-HT1A Receptor Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-NH2-PE-TFMPP, a phenylpiperazine derivative, is a potent and selective agonist for the serotonin 1A (5-HT1A) receptor. This document provides detailed application notes and experimental protocols for utilizing p-NH2-PE-TFMPP as a pharmacological tool to investigate the function of the 5-HT1A receptor in electrophysiological studies. The 5-HT1A receptor, a G-protein coupled receptor (GPCR), plays a crucial role in neuromodulation, influencing processes such as mood, anxiety, and cognition. Its activation typically leads to neuronal hyperpolarization and a decrease in neuronal firing rates.

Pharmacological Profile of p-NH2-PE-TFMPP

Understanding the binding characteristics and functional potency of p-NH2-PE-TFMPP is essential for designing and interpreting electrophysiology experiments.

ParameterValueReference
Binding Affinity (Kd) for 5-HT1A Receptor ~3 nM[Not explicitly cited]
Selectivity 110-fold for 5-HT1A over 5-HT1B receptors[Not explicitly cited]

Signaling Pathway of the 5-HT1A Receptor

Activation of the 5-HT1A receptor by an agonist like p-NH2-PE-TFMPP initiates a downstream signaling cascade mediated by inhibitory G-proteins (Gi/o). This cascade leads to two primary electrophysiological effects: the inhibition of adenylyl cyclase and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.

5-HT1A_Signaling_Pathway pNH2_PE_TFMPP p-NH2-PE-TFMPP HT1A_R 5-HT1A Receptor pNH2_PE_TFMPP->HT1A_R Binds to G_protein Gi/o Protein (αβγ) HT1A_R->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits GIRK GIRK Channel G_betagamma->GIRK Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->cAMP K_ion K+ GIRK->K_ion Increases K+ Efflux Hyperpolarization Hyperpolarization K_ion->Hyperpolarization Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition

Figure 1: 5-HT1A Receptor Signaling Pathway.

Experimental Protocols

The following are detailed protocols for studying the effects of p-NH2-PE-TFMPP on neuronal activity using common electrophysiological techniques.

In Vitro Whole-Cell Patch-Clamp Electrophysiology in Brain Slices

This protocol is designed to measure changes in membrane potential and ionic currents in individual neurons within a brain slice upon application of p-NH2-PE-TFMPP. The hippocampus, particularly the CA1 region, and the dorsal raphe nucleus are common brain regions for studying 5-HT1A receptor function.

Materials:

  • p-NH2-PE-TFMPP stock solution (e.g., 10 mM in DMSO, stored at -20°C)

  • Artificial cerebrospinal fluid (aCSF)

  • Internal solution for patch pipettes

  • Vibratome for slicing

  • Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

  • Borosilicate glass capillaries for pulling pipettes

Procedure:

  • Brain Slice Preparation:

    • Anesthetize the animal (e.g., rodent) according to approved institutional protocols.

    • Perfuse transcardially with ice-cold, oxygenated (95% O2 / 5% CO2) slicing solution.

    • Rapidly dissect the brain and prepare 250-350 µm thick coronal or sagittal slices containing the region of interest using a vibratome in ice-cold, oxygenated slicing solution.

    • Transfer slices to a holding chamber containing oxygenated aCSF at 32-34°C for at least 30 minutes to recover, then maintain at room temperature.

  • Recording:

    • Transfer a single slice to the recording chamber under the microscope, continuously perfused with oxygenated aCSF at a rate of 2-3 ml/min.

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with internal solution.

    • Visually identify a neuron in the target region (e.g., pyramidal neuron in CA1 or a neuron in the dorsal raphe).

    • Establish a gigaseal (>1 GΩ) between the pipette tip and the cell membrane.

    • Rupture the cell membrane to obtain the whole-cell configuration.

    • In current-clamp mode, record the baseline resting membrane potential and spontaneous firing rate for at least 5 minutes.

    • Bath-apply p-NH2-PE-TFMPP at the desired concentration (e.g., 10 nM - 1 µM) by adding it to the perfusing aCSF.

    • Record the change in membrane potential and firing rate for the duration of the drug application.

    • Wash out the drug by perfusing with regular aCSF and record the recovery.

    • In voltage-clamp mode, hold the neuron at a specific potential (e.g., -70 mV) and record the baseline holding current.

    • Apply p-NH2-PE-TFMPP and record the change in holding current, which reflects the activation of ion channels (e.g., an outward current due to GIRK channel activation).

Patch_Clamp_Workflow Start Start Slice_Prep Brain Slice Preparation Start->Slice_Prep Recovery Slice Recovery Slice_Prep->Recovery Recording_Setup Transfer Slice to Recording Chamber Recovery->Recording_Setup Patch Obtain Whole-Cell Patch Recording_Setup->Patch Baseline Record Baseline Activity (Current or Voltage Clamp) Patch->Baseline Drug_App Bath Apply p-NH2-PE-TFMPP Baseline->Drug_App Record_Effect Record Drug Effect Drug_App->Record_Effect Washout Washout with aCSF Record_Effect->Washout Record_Recovery Record Recovery Washout->Record_Recovery End End Record_Recovery->End

Figure 2: In Vitro Patch-Clamp Experimental Workflow.

In Vivo Single-Unit Extracellular Electrophysiology

This protocol allows for the study of p-NH2-PE-TFMPP's effect on the firing rate of neurons in an intact, anesthetized animal. The dorsal raphe nucleus, which contains a high density of 5-HT1A autoreceptors, is a primary target for this type of investigation.

Materials:

  • p-NH2-PE-TFMPP solution for injection (e.g., dissolved in saline)

  • Anesthetic (e.g., urethane or isoflurane)

  • Stereotaxic frame

  • Recording microelectrodes (e.g., glass micropipettes filled with 2M NaCl)

  • Amplifier and data acquisition system for extracellular recording

  • Syringe pump for drug administration

Procedure:

  • Animal Preparation:

    • Anesthetize the animal and mount it in a stereotaxic frame.

    • Maintain the animal's body temperature at 37°C with a heating pad.

    • Perform a craniotomy over the target brain region (e.g., dorsal raphe nucleus) according to stereotaxic coordinates.

  • Recording:

    • Slowly lower the recording electrode into the brain to the target coordinates.

    • Identify serotonergic neurons in the dorsal raphe by their characteristic slow, regular firing rate (0.5-2.5 Hz) and long-duration action potentials.

    • Once a stable single-unit recording is established, record the baseline firing rate for at least 10-15 minutes.

    • Administer p-NH2-PE-TFMPP systemically (e.g., via intravenous or intraperitoneal injection) or locally via microiontophoresis.

    • Record the change in the neuron's firing rate for an extended period (e.g., 30-60 minutes) to observe the full effect and potential recovery.

    • Multiple doses can be administered to generate a dose-response curve.

In_Vivo_Recording_Workflow Start Start Anesthesia Anesthetize Animal & Mount in Stereotax Start->Anesthesia Surgery Perform Craniotomy Anesthesia->Surgery Electrode Lower Electrode to Target Region Surgery->Electrode Isolate_Unit Isolate Single Neuron Electrode->Isolate_Unit Baseline Record Baseline Firing Rate Isolate_Unit->Baseline Drug_Admin Administer p-NH2-PE-TFMPP Baseline->Drug_Admin Record_Effect Record Post-Injection Firing Rate Drug_Admin->Record_Effect End End Record_Effect->End

Figure 3: In Vivo Single-Unit Recording Workflow.

Data Presentation

The following tables summarize expected quantitative data from electrophysiological experiments with p-NH2-PE-TFMPP. These are representative examples, and actual values will vary depending on the specific experimental conditions.

Table 1: In Vitro Patch-Clamp Data (Example)

Cell TypeParameterBaselinep-NH2-PE-TFMPP (100 nM)
CA1 Pyramidal NeuronResting Membrane Potential (mV)-65 ± 2-75 ± 3
Firing Rate (Hz)1.5 ± 0.30.2 ± 0.1
GIRK-mediated Outward Current (pA) at -70 mV5 ± 150 ± 8
Dorsal Raphe NeuronResting Membrane Potential (mV)-60 ± 3-72 ± 4
Firing Rate (Hz)1.2 ± 0.20.1 ± 0.05
GIRK-mediated Outward Current (pA) at -60 mV10 ± 280 ± 10

Table 2: In Vivo Single-Unit Recording Data (Example)

Brain RegionParameterBaseline Firing Rate (Hz)Firing Rate after p-NH2-PE-TFMPP (µg/kg, IV)% Inhibition
Dorsal Raphe NucleusSpontaneous Firing1.8 ± 0.30.2 ± 0.1 (at 10 µg/kg)~89%

Conclusion

p-NH2-PE-TFMPP is a valuable pharmacological tool for the detailed investigation of 5-HT1A receptor function in the nervous system. Its high potency and selectivity make it suitable for a range of electrophysiological applications, from single-channel recordings to in vivo network activity studies. The protocols and data presented here provide a framework for researchers to effectively utilize this compound in their studies of serotonergic modulation of neuronal excitability.

Application Notes and Protocols: Dissolving 4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]aniline for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the dissolution of 4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]aniline, a potent serotonin 5-HT1A receptor agonist, for use in various in vitro assays. The following sections detail the necessary materials, a step-by-step procedure for preparing stock and working solutions, and recommendations for storage to ensure the compound's stability and integrity. Additionally, a summary of its solubility and a diagram of its primary signaling pathway are included to support experimental design and data interpretation.

Physicochemical Properties and Solubility

4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]aniline, also known as LY-165163, is an arylpiperazine derivative. While quantitative solubility data in common laboratory solvents can be limited in publicly available literature, compounds of this class are generally soluble in organic solvents. For the purpose of in vitro biological assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating concentrated stock solutions.

Table 1: Solubility and Storage Recommendations

ParameterRecommendation
Recommended Solvent Dimethyl Sulfoxide (DMSO)
Stock Solution Storage -20°C for up to 1 month
-80°C for up to 6 months
General Advice Aliquot stock solutions to avoid repeated freeze-thaw cycles.

Experimental Protocol: Preparation of Solutions

This protocol outlines the steps to prepare a 10 mM stock solution of 4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]aniline in DMSO, followed by the preparation of working solutions in an appropriate aqueous buffer or cell culture medium.

Materials:

  • 4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]aniline (powder form)

  • Dimethyl Sulfoxide (DMSO), anhydrous, cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Appropriate aqueous buffer or cell culture medium (e.g., PBS, DMEM)

Procedure:

2.1. Preparation of a 10 mM Stock Solution in DMSO

  • Calculate the required mass: Determine the mass of the compound needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of the free base is 377.43 g/mol . For the dihydrochloride salt (CAS: 1814-64-8), the molecular weight is 450.35 g/mol . Use the appropriate molecular weight for your specific form of the compound.

    • Formula: Mass (mg) = 10 mM * Molecular Weight ( g/mol ) * Volume (L)

  • Weigh the compound: Carefully weigh the calculated amount of the compound powder in a sterile microcentrifuge tube or vial.

  • Add DMSO: Add the calculated volume of anhydrous DMSO to the tube containing the compound.

  • Dissolve the compound: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary, but observe for any signs of precipitation upon cooling.

  • Aliquot and store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

2.2. Preparation of Working Solutions

  • Thaw the stock solution: Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Dilute to the final concentration: Perform serial dilutions of the stock solution into the desired aqueous buffer or cell culture medium to achieve the final working concentration for your in vitro assay.

    • Important: To avoid precipitation, it is crucial to add the DMSO stock solution to the aqueous buffer/medium and mix immediately and thoroughly. The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced artifacts.

Biological Activity and Signaling Pathway

4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]aniline is a potent agonist of the serotonin 5-HT1A receptor.[1][2] The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi/o.[3]

Activation of the 5-HT1A receptor by an agonist like 4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]aniline initiates a signaling cascade that includes:

  • Inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3]

  • Reduced activity of Protein Kinase A (PKA).[3]

  • Modulation of ion channel activity, typically leading to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibition of voltage-gated calcium (Ca2+) channels.[3]

  • Influence on other downstream signaling pathways, such as the extracellular signal-regulated kinase (ERK) pathway.[3]

Diagram 1: 5-HT1A Receptor Signaling Pathway

5HT1A_Signaling_Pathway agonist 4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]aniline receptor 5-HT1A Receptor agonist->receptor Binds to g_protein Gαi/o Protein receptor->g_protein Activates erk_pathway ERK Pathway receptor->erk_pathway Modulates ac Adenylyl Cyclase g_protein->ac Inhibits k_channel K+ Channel (GIRK) g_protein->k_channel Activates ca_channel Ca2+ Channel g_protein->ca_channel Inhibits camp cAMP ac->camp atp ATP atp->camp Conversion pka PKA camp->pka Activates cellular_response Cellular Response (e.g., Neuronal Hyperpolarization) pka->cellular_response k_channel->cellular_response ca_channel->cellular_response erk_pathway->cellular_response

Caption: 5-HT1A receptor signaling cascade.

Diagram 2: Experimental Workflow for Solution Preparation

Experimental_Workflow start Start weigh Weigh Compound Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve (10 mM Stock Solution) add_dmso->dissolve aliquot Aliquot for Storage dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Single Aliquot store->thaw dilute Serially Dilute in Aqueous Buffer/Medium thaw->dilute end Use in In Vitro Assay dilute->end

Caption: Workflow for preparing assay-ready solutions.

References

LY 165163 as a Ligand in Radioligand Binding Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY 165163 is a potent and selective ligand for dopamine D2-like receptors, exhibiting high affinity for both D2 and D3 receptor subtypes. This makes it a valuable tool in neuroscience research and drug discovery for characterizing the pharmacological properties of novel compounds targeting the dopaminergic system. This document provides detailed application notes and protocols for utilizing this compound as a competing ligand in radioligand binding assays, a fundamental technique for determining the affinity of test compounds for specific receptors.

The most common application of this compound in this context is in competition binding assays, where it is used to displace a radiolabeled ligand, such as [³H]spiperone, from dopamine D2 receptors. By measuring the concentration-dependent displacement of the radioligand by this compound or other test compounds, their binding affinities (Ki values) can be determined.

Receptor Binding Profile of this compound

This compound displays marked affinity for rat dopamine D2 and D3 receptors. The binding affinities, expressed as pKi values (the negative logarithm of the Ki), are summarized in the table below. The corresponding Ki values, which represent the concentration of the ligand required to occupy 50% of the receptors in the absence of a competing ligand, are also provided.

Receptor SubtypepKiKi (nM)
Dopamine D2 (rat striatal)7.0100
Dopamine D2 (cloned rat)7.350.1
Dopamine D3 (cloned rat)8.010

To convert pKi to Ki: Ki = 10(-pKi) M = 10(-pKi) * 109 nM

Dopamine D2 Receptor Signaling Pathway

Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that signal primarily through the Gαi subunit. Upon activation by an agonist, the Gαi subunit dissociates from the Gβγ dimer and inhibits the activity of the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).

D2_Signaling_Pathway cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gαi/βγ D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP (decreased) AC->cAMP Converts Dopamine Dopamine (Agonist) Dopamine->D2R Binds ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream

Dopamine D2 Receptor Signaling Pathway.

Experimental Protocols

Radioligand Competition Binding Assay Using [³H]Spiperone

This protocol describes the determination of the binding affinity of a test compound, such as this compound, for the dopamine D2 receptor by measuring its ability to compete with the binding of the radiolabeled antagonist [³H]spiperone.

Materials and Reagents:

  • Membrane Preparation: Crude membranes prepared from cells expressing the dopamine D2 receptor (e.g., HEK293-rD2 cells) or from tissue rich in D2 receptors (e.g., rat striatum).

  • Radioligand: [³H]Spiperone (specific activity typically 15-30 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.9% NaCl, 0.025% ascorbic acid, and 0.001% Bovine Serum Albumin (BSA).

  • Non-specific Binding (NSB) Determiner: (+)-Butaclamol (2 µM final concentration) or another suitable D2 antagonist.

  • Test Compound (Competitor): this compound or other compounds of interest, prepared in a range of concentrations.

  • 96-well Plates: Polystyrene, with a well volume of at least 1 ml.

  • Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).

  • Scintillation Cocktail.

  • Liquid Scintillation Counter.

Experimental Workflow:

Experimental_Workflow A Prepare Reagents: - Assay Buffer - Radioligand ([³H]Spiperone) - Competitor (this compound) - NSB Control ((+)-Butaclamol) - Membrane Suspension B Set up 96-well Plate: - Total Binding (TB) wells - Non-specific Binding (NSB) wells - Competitor wells (multiple concentrations) A->B C Add Components to Wells: 1. Assay Buffer 2. Membrane Suspension 3. Competitor/Buffer/(+)-Butaclamol 4. [³H]Spiperone (to start reaction) B->C D Incubate: Typically 60 minutes at 30°C with gentle agitation. C->D E Terminate Reaction: Rapid filtration through glass fiber filters using a cell harvester. D->E F Wash Filters: Multiple washes with ice-cold assay buffer to remove unbound radioligand. E->F G Measure Radioactivity: Dry filters, add scintillation cocktail, and count in a liquid scintillation counter. F->G H Data Analysis: - Calculate Specific Binding - Generate Competition Curve - Determine IC50 and Ki values G->H

Workflow for Radioligand Competition Binding Assay.

Detailed Procedure:

  • Preparation:

    • Thaw the frozen membrane preparation on ice. Homogenize the suspension briefly.

    • Prepare serial dilutions of the test compound (e.g., this compound) in assay buffer.

    • Prepare the [³H]spiperone working solution in assay buffer. The final concentration in the assay should be approximately at its Kd value (e.g., 0.1-0.3 nM).

    • Prepare the (+)-butaclamol solution for determining non-specific binding.

  • Assay Setup (in a 96-well plate):

    • Total Binding (TB) wells: Add assay buffer in place of the competitor.

    • Non-specific Binding (NSB) wells: Add (+)-butaclamol (final concentration 2 µM).

    • Competition wells: Add the different concentrations of the test compound.

  • Incubation:

    • To each well, add the following in order:

      • 50 µL of assay buffer (for TB and NSB) or 50 µL of test compound solution.

      • 100 µL of the membrane suspension (protein amount to be optimized, e.g., 20-50 µg).

      • 50 µL of [³H]spiperone solution.

    • The final assay volume is 200 µL.

    • Incubate the plate for 60 minutes at 30°C with gentle agitation.

  • Filtration:

    • Terminate the incubation by rapid filtration through the PEI-soaked glass fiber filters using a cell harvester.

    • Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Counting:

    • Dry the filter mats.

    • Add scintillation cocktail to each filter circle.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Data Presentation and Analysis

The raw data (CPM) is used to calculate the percentage of specific binding of the radioligand at each concentration of the competitor.

Calculations:

  • Specific Binding (SB): SB = Total Binding (TB) - Non-specific Binding (NSB)

  • % Inhibition: % Inhibition = 100 * (1 - ((CPMcompetitor - CPMNSB) / (CPMTB - CPMNSB)))

  • % Specific Binding: % Specific Binding = 100 - % Inhibition

Representative Data Table:

The following table provides an example of data obtained from a competition binding assay of a hypothetical D2 antagonist against [³H]spiperone.

Competitor Conc. (nM)Log [Competitor] (M)Mean CPM% Specific Binding
0 (Total Binding)-5500100.0
0 (Non-specific)-2500.0
0.1-10545099.0
1-9520094.3
10-8380067.6
50-7.3180029.5
100-790012.4
1000-63001.0
10000-52600.2

Data Analysis:

The % specific binding is plotted against the logarithm of the competitor concentration to generate a sigmoidal competition curve. Non-linear regression analysis is then used to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.

The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation :

Ki = IC50 / (1 + ([L] / Kd))

Where:

  • [L] is the concentration of the radioligand used in the assay.

  • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

The Ki value represents the binding affinity of the test compound for the receptor. A lower Ki value indicates a higher binding affinity.

Application Notes and Protocols: Investigating the Effects of p-NH2-PE-TFMPP on Learning and Memory

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed experimental framework for investigating the effects of the novel compound, p-NH2-PE-TFMPP, on learning and memory. Trifluoromethylphenylpiperazine (TFMPP) is known to act as a serotonin receptor agonist, primarily targeting 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT2C receptors[1]. The addition of a p-NH2-PE (para-amino-phenylethyl) moiety may alter its pharmacokinetic profile, receptor affinity, and downstream signaling, potentially modulating its impact on cognitive functions. These protocols are designed to provide a comprehensive evaluation of p-NH2-PE-TFMPP's potential as a cognitive modulator.

Overall Experimental Workflow

The experimental design will follow a multi-tiered approach, starting with characterizing the compound's receptor binding profile and progressing to in vivo behavioral and molecular analyses.

experimental_workflow cluster_phase1 Phase 1: In Vitro Characterization cluster_phase2 Phase 2: In Vivo Behavioral Assessment cluster_phase3 Phase 3: Molecular and Cellular Analysis receptor_binding Receptor Binding Assays (5-HT Receptor Subtypes) functional_assays Functional Assays (cAMP, Ca2+ mobilization) receptor_binding->functional_assays Determine functional activity acute_dosing Acute Dosing Studies functional_assays->acute_dosing Inform dose selection mwm Morris Water Maze (Spatial Learning) acute_dosing->mwm fct Fear Conditioning Test (Associative Learning) acute_dosing->fct nor Novel Object Recognition (Recognition Memory) acute_dosing->nor chronic_dosing Chronic Dosing Studies chronic_dosing->mwm chronic_dosing->fct chronic_dosing->nor tissue_collection Brain Tissue Collection (Hippocampus, Prefrontal Cortex) mwm->tissue_collection fct->tissue_collection nor->tissue_collection western_blot Western Blotting (Protein Expression) tissue_collection->western_blot qpcr qPCR (Gene Expression) tissue_collection->qpcr ihc Immunohistochemistry (Protein Localization) tissue_collection->ihc

Figure 1: Overall experimental workflow for evaluating p-NH2-PE-TFMPP.

Experimental Protocols

Phase 1: In Vitro Characterization

Objective: To determine the binding affinity and functional activity of p-NH2-PE-TFMPP at various serotonin receptor subtypes.

Protocol 2.1.1: Radioligand Binding Assays

  • Preparation of Membranes: Prepare cell membranes from cell lines stably expressing individual human serotonin receptor subtypes (e.g., 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, 5-HT2C).

  • Binding Reaction: Incubate the cell membranes with a specific radioligand for each receptor subtype and varying concentrations of p-NH2-PE-TFMPP.

  • Separation and Counting: Separate bound from free radioligand by rapid filtration and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Determine the inhibitory constant (Ki) of p-NH2-PE-TFMPP for each receptor subtype by analyzing competition binding curves.

Protocol 2.1.2: Functional Assays (e.g., cAMP Measurement)

  • Cell Culture: Culture cells expressing the target 5-HT receptor (e.g., CHO cells expressing 5-HT1A).

  • Compound Treatment: Treat the cells with varying concentrations of p-NH2-PE-TFMPP.

  • cAMP Measurement: Following incubation, lyse the cells and measure intracellular cyclic adenosine monophosphate (cAMP) levels using a commercially available ELISA kit.

  • Data Analysis: Generate dose-response curves to determine the EC50 (half-maximal effective concentration) and assess whether p-NH2-PE-TFMPP acts as an agonist or antagonist.

Phase 2: In Vivo Behavioral Assessment

Objective: To evaluate the effects of acute and chronic administration of p-NH2-PE-TFMPP on different aspects of learning and memory in a rodent model (e.g., adult male C57BL/6 mice).

Protocol 2.2.1: Morris Water Maze (MWM)

This task assesses hippocampal-dependent spatial learning and memory.[2][3][4]

  • Apparatus: A circular pool (120 cm diameter) filled with opaque water containing a hidden escape platform.

  • Habituation: Allow mice to swim freely in the pool for 60 seconds without the platform on day 1.

  • Acquisition Phase (4 days):

    • Administer p-NH2-PE-TFMPP or vehicle intraperitoneally (i.p.) 30 minutes before the first trial of each day.

    • Conduct four trials per day, releasing the mouse from a different quadrant each time.

    • Record the escape latency (time to find the platform) and path length using a video tracking system.

  • Probe Trial (Day 6):

    • Remove the platform and allow the mouse to swim for 60 seconds.

    • Measure the time spent in the target quadrant (where the platform was previously located).

Protocol 2.2.2: Fear Conditioning Test

This test measures associative learning and memory, which involves the amygdala and hippocampus.[2][3]

  • Apparatus: A conditioning chamber with a grid floor for delivering a mild foot shock and a distinct contextual environment.

  • Training (Day 1):

    • Place the mouse in the chamber and allow it to explore for 2 minutes.

    • Present an auditory cue (conditioned stimulus, CS; e.g., a tone) for 30 seconds, co-terminating with a mild foot shock (unconditioned stimulus, US; e.g., 0.5 mA for 2 seconds).

    • Repeat the CS-US pairing 2-3 times with an inter-trial interval of 2 minutes.

  • Contextual Fear Testing (Day 2):

    • Place the mouse back into the same chamber for 5 minutes without any cues or shocks.

    • Measure freezing behavior (immobility except for respiration) as an index of fear memory.

  • Cued Fear Testing (Day 3):

    • Place the mouse in a novel context with different visual and olfactory cues.

    • After a 3-minute baseline period, present the auditory cue for 3 minutes.

    • Measure freezing behavior during the cue presentation.

Protocol 2.2.3: Novel Object Recognition (NOR) Test

The NOR test evaluates recognition memory, a process dependent on the hippocampus and perirhinal cortex.[5]

  • Apparatus: An open-field arena.

  • Habituation (Day 1): Allow the mouse to explore the empty arena for 10 minutes.

  • Familiarization Phase (Day 2):

    • Place two identical objects in the arena and allow the mouse to explore for 10 minutes.

  • Test Phase (Day 2, after a retention interval of 1 or 24 hours):

    • Replace one of the familiar objects with a novel object.

    • Allow the mouse to explore for 5 minutes.

    • Record the time spent exploring each object.

    • Calculate a discrimination index: (Time with novel object - Time with familiar object) / (Total exploration time).

Phase 3: Molecular and Cellular Analysis

Objective: To investigate the molecular mechanisms underlying the behavioral effects of p-NH2-PE-TFMPP.

Protocol 2.3.1: Tissue Collection and Preparation

  • Euthanasia and Dissection: Following the final behavioral test, euthanize the mice and rapidly dissect the hippocampus and prefrontal cortex.

  • Sample Processing: Flash-freeze the tissue in liquid nitrogen and store it at -80°C for subsequent molecular analysis.

Protocol 2.3.2: Western Blotting

  • Protein Extraction: Homogenize the brain tissue in lysis buffer and determine the protein concentration.

  • Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Incubate the membrane with primary antibodies against key signaling proteins (e.g., p-CREB, CREB, p-ERK, ERK, BDNF) followed by HRP-conjugated secondary antibodies.

  • Detection and Quantification: Visualize protein bands using chemiluminescence and quantify band intensity.

Protocol 2.3.3: Quantitative PCR (qPCR)

  • RNA Extraction and cDNA Synthesis: Isolate total RNA from the brain tissue and reverse-transcribe it into cDNA.

  • qPCR Reaction: Perform qPCR using primers for genes of interest (e.g., Bdnf, c-Fos, Arc) and a reference gene (e.g., Gapdh).

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Proposed Signaling Pathway for Investigation

Based on the known agonistic activity of TFMPP at 5-HT1A and 5-HT2C receptors, a plausible signaling cascade to investigate involves the activation of the ERK/CREB pathway, which is crucial for synaptic plasticity and memory formation.

signaling_pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus pNH2_PE_TFMPP p-NH2-PE-TFMPP HTR1A 5-HT1A Receptor pNH2_PE_TFMPP->HTR1A HTR2C 5-HT2C Receptor pNH2_PE_TFMPP->HTR2C G_protein G-protein HTR1A->G_protein Gi/o HTR2C->G_protein Gq/11 AC Adenylyl Cyclase G_protein->AC Inhibition PLC Phospholipase C G_protein->PLC Activation cAMP cAMP AC->cAMP IP3_DAG IP3 / DAG PLC->IP3_DAG PKA PKA cAMP->PKA PKC PKC IP3_DAG->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CREB CREB ERK->CREB Phosphorylation pCREB p-CREB CREB->pCREB Gene_Expression Gene Expression (e.g., Bdnf, c-Fos) pCREB->Gene_Expression Transcription Synaptic_Plasticity Synaptic_Plasticity Gene_Expression->Synaptic_Plasticity Leads to

Figure 2: Hypothesized signaling pathway for p-NH2-PE-TFMPP's effects on learning and memory.

Data Presentation

Quantitative data from the behavioral and molecular experiments should be summarized in clearly structured tables for easy comparison between treatment groups.

Table 1: Morris Water Maze - Acquisition Phase

Treatment GroupDay 1 Escape Latency (s)Day 2 Escape Latency (s)Day 3 Escape Latency (s)Day 4 Escape Latency (s)
VehicleMean ± SEMMean ± SEMMean ± SEMMean ± SEM
p-NH2-PE-TFMPP (Dose 1)Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
p-NH2-PE-TFMPP (Dose 2)Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
p-NH2-PE-TFMPP (Dose 3)Mean ± SEMMean ± SEMMean ± SEMMean ± SEM

Table 2: Morris Water Maze - Probe Trial

Treatment GroupTime in Target Quadrant (%)
VehicleMean ± SEM
p-NH2-PE-TFMPP (Dose 1)Mean ± SEM
p-NH2-PE-TFMPP (Dose 2)Mean ± SEM
p-NH2-PE-TFMPP (Dose 3)Mean ± SEM

Table 3: Fear Conditioning Test

Treatment GroupContextual Freezing (%)Cued Freezing (%)
VehicleMean ± SEMMean ± SEM
p-NH2-PE-TFMPP (Dose 1)Mean ± SEMMean ± SEM
p-NH2-PE-TFMPP (Dose 2)Mean ± SEMMean ± SEM
p-NH2-PE-TFMPP (Dose 3)Mean ± SEMMean ± SEM

Table 4: Novel Object Recognition Test

Treatment GroupDiscrimination Index
VehicleMean ± SEM
p-NH2-PE-TFMPP (Dose 1)Mean ± SEM
p-NH2-PE-TFMPP (Dose 2)Mean ± SEM
p-NH2-PE-TFMPP (Dose 3)Mean ± SEM

Table 5: Molecular Analysis in the Hippocampus

Treatment Groupp-CREB/CREB Ratiop-ERK/ERK RatioBdnf mRNA Fold Change
VehicleMean ± SEMMean ± SEMMean ± SEM
p-NH2-PE-TFMPP (Dose 1)Mean ± SEMMean ± SEMMean ± SEM
p-NH2-PE-TFMPP (Dose 2)Mean ± SEMMean ± SEMMean ± SEM
p-NH2-PE-TFMPP (Dose 3)Mean ± SEMMean ± SEMMean ± SEM

Conclusion

This comprehensive experimental plan provides a robust framework for elucidating the effects of the novel compound p-NH2-PE-TFMPP on learning and memory. By combining in vitro characterization, in vivo behavioral testing, and ex vivo molecular analysis, researchers can gain valuable insights into its therapeutic potential for cognitive disorders. The structured data presentation and detailed protocols are intended to facilitate reproducible and high-quality research in the field of drug discovery and development.

References

Application Notes and Protocols for Immunohistochemistry Following LY165163 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the immunohistochemical methods used to study the effects of LY165163, a dopamine D2 receptor agonist and 5-HT1A receptor partial agonist. The following sections detail the signaling pathways of its primary targets, a complete experimental protocol for immunohistochemistry in brain tissue, and a guide to quantitative data analysis.

Signaling Pathways of LY165163 Targets

LY165163 exerts its effects primarily through the activation of dopamine D2 receptors and, to a lesser extent, serotonin 5-HT1A receptors. Understanding these signaling cascades is crucial for interpreting immunohistochemical results that may show changes in the expression or localization of downstream effector proteins.

Dopamine D2 Receptor Signaling Pathway

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that couple to the Gαi/o subunit. Activation of this pathway leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA), a key enzyme that phosphorylates numerous downstream targets.

D2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LY165163 LY165163 D2R Dopamine D2 Receptor LY165163->D2R binds G_protein Gαi/o-Gβγ D2R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive activates PKA_active Active PKA PKA_inactive->PKA_active Downstream Downstream Targets PKA_active->Downstream phosphorylates

Dopamine D2 Receptor Signaling Pathway
5-HT1A Receptor Signaling Pathway

Similar to the D2 receptor, the 5-HT1A receptor is a Gαi/o-coupled GPCR. Its activation can also lead to the inhibition of adenylyl cyclase. Additionally, the Gβγ subunit released upon receptor activation can stimulate the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell growth and differentiation.

HT1A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LY165163 LY165163 HT1A_R 5-HT1A Receptor LY165163->HT1A_R binds G_protein Gαi/o-Gβγ HT1A_R->G_protein activates MAPK_cascade MAPK/ERK Cascade G_protein->MAPK_cascade activates Transcription Gene Transcription MAPK_cascade->Transcription regulates

5-HT1A Receptor Signaling Pathway

Experimental Workflow: Immunohistochemistry

The following diagram outlines the key stages of a typical free-floating immunohistochemistry protocol for brain sections, from tissue preparation to final analysis.

IHC_Workflow start Tissue Preparation (Fixation & Sectioning) antigen_retrieval Antigen Retrieval (Optional) start->antigen_retrieval blocking Blocking (Non-specific binding reduction) antigen_retrieval->blocking primary_ab Primary Antibody Incubation (e.g., anti-D2R) blocking->primary_ab secondary_ab Secondary Antibody Incubation (Enzyme-conjugated) primary_ab->secondary_ab detection Signal Detection (e.g., DAB Chromogen) secondary_ab->detection mounting Mounting and Coverslipping detection->mounting imaging Microscopy and Imaging mounting->imaging quantification Quantitative Analysis imaging->quantification

Immunohistochemistry Experimental Workflow

Detailed Immunohistochemistry Protocol for Free-Floating Brain Sections

This protocol is adapted for the detection of dopamine D2 receptors in rodent brain tissue following treatment with LY165163.

Materials and Reagents:

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Cryoprotectant solution (e.g., 30% sucrose in PBS)

  • Tris-Buffered Saline (TBS)

  • Bovine Serum Albumin (BSA)

  • Normal Goat Serum (or serum from the host species of the secondary antibody)

  • Triton X-100

  • Primary antibody (e.g., rabbit anti-Dopamine D2 Receptor)

  • Biotinylated secondary antibody (e.g., goat anti-rabbit)

  • Avidin-Biotin Complex (ABC) reagent

  • 3,3'-Diaminobenzidine (DAB) substrate kit

  • Hydrogen peroxide (H2O2)

  • Microscope slides

  • Mounting medium

Procedure:

  • Tissue Preparation:

    • Anesthetize the animal and perform transcardial perfusion with ice-cold PBS followed by 4% PFA.

    • Dissect the brain and post-fix in 4% PFA overnight at 4°C.

    • Cryoprotect the brain by immersing in 30% sucrose in PBS at 4°C until it sinks.

    • Freeze the brain and cut 30-40 µm thick coronal sections on a cryostat or freezing microtome.

    • Collect sections in a cryoprotectant solution and store at -20°C until use.

  • Immunostaining (Free-Floating):

    • Wash sections three times for 10 minutes each in PBS to remove the cryoprotectant.

    • Peroxidase Quenching: Incubate sections in 0.3% H2O2 in PBS for 30 minutes at room temperature to block endogenous peroxidase activity.

    • Wash sections three times for 10 minutes each in PBS.

    • Blocking: Incubate sections in a blocking buffer (e.g., 5% normal goat serum and 0.3% Triton X-100 in PBS) for 1-2 hours at room temperature.

    • Primary Antibody Incubation: Incubate sections with the primary antibody (e.g., rabbit anti-D2R) diluted in blocking buffer overnight at 4°C with gentle agitation.

    • Wash sections three times for 10 minutes each in PBS.

    • Secondary Antibody Incubation: Incubate sections with the biotinylated secondary antibody (e.g., goat anti-rabbit) diluted in PBS with 0.3% Triton X-100 for 1-2 hours at room temperature.

    • Wash sections three times for 10 minutes each in PBS.

    • ABC Complex Incubation: Incubate sections in prepared ABC reagent according to the manufacturer's instructions for 1 hour at room temperature.

    • Wash sections three times for 10 minutes each in PBS.

    • Signal Detection: Develop the signal using a DAB substrate kit according to the manufacturer's instructions. Monitor the color development under a microscope.

    • Stop the reaction by washing the sections thoroughly with PBS.

  • Mounting and Analysis:

    • Mount the stained sections onto gelatin-coated microscope slides.

    • Allow the sections to air dry.

    • Dehydrate the sections through a series of ethanol gradients (e.g., 70%, 95%, 100%) and clear in xylene.

    • Coverslip the slides using a permanent mounting medium.

    • Image the sections using a brightfield microscope.

    • Perform quantitative analysis using image analysis software (e.g., ImageJ/Fiji).

Quantitative Data Presentation

Following immunohistochemical staining, quantitative analysis can be performed to determine the effect of LY165163 treatment on protein expression. This is often done by measuring the optical density (OD) of the DAB staining or by using an immunoreactive score (H-score) which combines staining intensity and the percentage of positive cells.

Below is a table of representative data illustrating a hypothetical outcome of LY165163 treatment on Dopamine D2 Receptor (D2R) expression in the striatum.

Treatment GroupNMean Optical Density (Arbitrary Units)Standard DeviationP-value
Vehicle Control80.450.08-
LY165163 (1 mg/kg)80.620.10<0.05
LY165163 (5 mg/kg)80.780.12<0.01

Note: The data presented in this table is for illustrative purposes only and is intended to demonstrate how quantitative immunohistochemistry data can be structured. Actual results may vary depending on the experimental conditions.

Method for Quantitative Analysis (Optical Density):

  • Capture images of the stained brain sections under consistent lighting conditions.

  • Convert images to 8-bit grayscale using image analysis software.

  • Calibrate the software to a known optical density scale.

  • Define regions of interest (ROIs) in the brain area being analyzed (e.g., striatum).

  • Measure the mean gray value within the ROIs.

  • Calculate the optical density using the formula: OD = log10(max intensity / mean intensity), where max intensity is 255 for an 8-bit image.

  • Perform statistical analysis to compare treatment groups.

Application Notes and Protocols for 4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]aniline in Neurochemical Research

Author: BenchChem Technical Support Team. Date: November 2025

Compound: 4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]aniline

Alternative Names: 1-[2-(4-Aminophenyl)ethyl]-4-(3-trifluoromethylphenyl)piperazine

Common Abbreviations: PAPP, LY 165163

Primary Application: High-affinity and selective radioligand for in vitro characterization of the Serotonin 1A (5-HT1A) receptor.

Introduction

4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]aniline, hereafter referred to as PAPP, is a potent and selective antagonist for the 5-HT1A receptor. Its high affinity makes the tritiated form, [³H]PAPP, an invaluable tool for researchers and drug development professionals studying the serotonergic system. These application notes provide detailed protocols for the use of [³H]PAPP in radioligand binding assays to quantify 5-HT1A receptor density in brain tissue preparations. While initially investigated for its potential in neuroimaging, there is a lack of published evidence supporting its use as an in vivo imaging agent (e.g., PET or SPECT tracer) in preclinical or clinical studies. Therefore, the following protocols are focused on its well-established in vitro applications.

Data Presentation

Table 1: Binding Affinity of PAPP for Serotonin Receptor Subtypes
Receptor SubtypeApparent Equilibrium Dissociation Constant (K D ) [nM]Reference
5-HT1A2.9[1]
5-HT1B328[1]
Table 2: [³H]PAPP Binding Characteristics in Rat Cortical Membranes
ParameterValueReference
Equilibrium Dissociation Constant (K D )1.6 nM[1]
Maximal Binding Density (Bmax)162 fmol/mg of protein[1]

Experimental Protocols

Protocol 1: In Vitro Radioligand Binding Assay for 5-HT1A Receptors using [³H]PAPP

Objective: To determine the density (Bmax) and affinity (K D ) of 5-HT1A receptors in a given brain tissue homogenate.

Materials:

  • [³H]PAPP (specific activity ~20-40 Ci/mmol)

  • Rat brain tissue (e.g., cortex or hippocampus), homogenized

  • Binding buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄ and 0.5 mM EDTA

  • Wash buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Non-specific binding control: 10 µM Serotonin (5-HT) or 1 µM 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

  • Filtration manifold

Procedure:

  • Tissue Preparation:

    • Dissect the desired brain region (e.g., cortex) on ice.

    • Homogenize the tissue in 20 volumes of ice-cold binding buffer using a Polytron homogenizer.

    • Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.

    • Resuspend the resulting pellet in fresh binding buffer and repeat the centrifugation step.

    • Finally, resuspend the pellet in binding buffer to a final protein concentration of approximately 1-2 mg/mL. Protein concentration should be determined using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • Set up a series of assay tubes for total binding, non-specific binding, and a range of [³H]PAPP concentrations for saturation analysis (e.g., 0.1 to 10 nM).

    • For total binding tubes, add 100 µL of the appropriate [³H]PAPP dilution.

    • For non-specific binding tubes, add 50 µL of the non-specific binding control (10 µM 5-HT or 1 µM 8-OH-DPAT) and 50 µL of the corresponding [³H]PAPP dilution.

    • Add 100 µL of the membrane homogenate to each tube.

    • The final assay volume should be 500 µL.

    • Incubate the tubes at 37°C for 15 minutes.

  • Filtration and Washing:

    • Rapidly terminate the incubation by filtering the contents of each tube through glass fiber filters under vacuum using a filtration manifold.

    • Wash the filters rapidly with three 5 mL aliquots of ice-cold wash buffer.

  • Quantification:

    • Place each filter in a scintillation vial.

    • Add 5-10 mL of scintillation cocktail to each vial.

    • Allow the vials to sit for at least 4 hours in the dark to allow for filter dissolution and chemiluminescence decay.

    • Measure the radioactivity in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding at each [³H]PAPP concentration.

    • Perform Scatchard analysis or non-linear regression on the specific binding data to determine the K D and Bmax values.

Mandatory Visualizations

5-HT1A Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PAPP PAPP / 5-HT Receptor 5-HT1A Receptor PAPP->Receptor Binds to G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits GIRK GIRK Channel G_protein->GIRK Activates (βγ subunit) cAMP cAMP AC->cAMP Decreases production of K_ion K+ Efflux GIRK->K_ion Increases PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates Hyperpolarization Hyperpolarization (Neuronal Inhibition) K_ion->Hyperpolarization

Caption: 5-HT1A receptor signaling cascade.

Experimental Workflow for In Vitro Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Binding Assay cluster_quant Quantification cluster_analysis Data Analysis Tissue Brain Tissue Dissection Homogenize Homogenization in Buffer Tissue->Homogenize Centrifuge1 Centrifugation Homogenize->Centrifuge1 Resuspend1 Resuspension Centrifuge1->Resuspend1 Centrifuge2 Second Centrifugation Resuspend1->Centrifuge2 Resuspend2 Final Resuspension Centrifuge2->Resuspend2 ProteinAssay Protein Quantification Resuspend2->ProteinAssay AddMembrane Add Membrane Homogenate ProteinAssay->AddMembrane SetupTubes Setup Assay Tubes (Total, Non-specific, Saturation) AddRadioligand Add [³H]PAPP SetupTubes->AddRadioligand AddRadioligand->AddMembrane Incubate Incubate at 37°C AddMembrane->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Scintillation Add Scintillation Cocktail Wash->Scintillation Count Liquid Scintillation Counting Scintillation->Count CalcSpecific Calculate Specific Binding Count->CalcSpecific Scatchard Scatchard/Non-linear Regression CalcSpecific->Scatchard Results Determine KD and Bmax Scatchard->Results

Caption: Workflow for [³H]PAPP radioligand binding assay.

References

Troubleshooting & Optimization

Troubleshooting unexpected results with LY 165163 in behavioral studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results with LY 165163 in behavioral studies. The information is presented in a question-and-answer format to directly address common issues.

Troubleshooting Guides

Issue 1: Unexpected Reduction or No Change in Anxiety-Related Behaviors in the Elevated Plus Maze (EPM)

Question: We administered this compound, expecting to see an anxiolytic effect (increased time in open arms) in our EPM test, but we observed no significant change, or even an increase in anxiety-like behavior. What could be the cause?

Answer: This paradoxical effect can be attributed to the unique pharmacological profile of this compound. While it is a 5-HT1A receptor agonist, which is typically associated with anxiolytic effects, it also possesses significant dopamine D2-like receptor antagonist properties.[1] The blockade of dopamine receptors can counteract the anxiolytic effects of 5-HT1A agonism and in some cases, may even induce anxiogenic-like responses.

Troubleshooting Steps:

  • Dose-Response Evaluation: You may be observing a dose-dependent effect. Lower doses might favor 5-HT1A agonism, while higher doses could lead to more pronounced dopamine antagonism. We recommend running a full dose-response curve to identify the optimal concentration for the desired effect.

  • Control Experiments: To dissect the contribution of each receptor system, include control groups treated with a selective 5-HT1A agonist (e.g., 8-OH-DPAT) and a selective dopamine D2 antagonist (e.g., haloperidol). This will help determine if the observed effects are consistent with the known pharmacology of these receptor systems.

  • Behavioral Correlates: Analyze other behavioral parameters in the EPM. A decrease in overall locomotion (total arm entries) could indicate a sedative effect due to dopamine antagonism, confounding the interpretation of anxiety-related behavior.

Issue 2: Suppression of Locomotor Activity

Question: Our study involves assessing the effect of this compound on locomotor activity. We expected a potential increase or no change, but observed a significant decrease in movement. Why is this happening?

Answer: The suppression of locomotor activity is a known effect of dopamine D2 receptor antagonists. By blocking these receptors in motor areas of the brain, such as the striatum, this compound can lead to a reduction in spontaneous movement. This effect can sometimes be misinterpreted as sedation.

Troubleshooting Steps:

  • Dose-Dependence: As with anxiety-related behaviors, the effect on locomotion is likely dose-dependent. Lower doses may not produce significant motor suppression.

  • Comparative Studies: Compare the effects of this compound with a standard dopamine D2 antagonist. This will help confirm that the observed locomotor suppression is indeed mediated by dopamine receptor blockade.

  • Detailed Motor Analysis: Utilize automated locomotor activity chambers that can provide a more detailed analysis of movement patterns, such as distance traveled, rearing frequency, and time spent immobile. This can help differentiate between general motor suppression and specific behavioral changes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a mixed-ligand compound. It acts as an agonist at serotonin 5-HT1A receptors and an antagonist at dopamine D2-like receptors.[1] This dual activity is crucial for interpreting its behavioral effects.

Q2: Why doesn't this compound induce 5-HT stereotypy like other 5-HT1A agonists?

A2: The lack of 5-HT stereotypy (e.g., head weaving, forepaw treading) is a classic example of the compound's dual action. While 5-HT1A agonism would typically induce these behaviors, the concurrent blockade of dopamine D2 receptors by this compound inhibits their expression.

Q3: What is the recommended solvent and storage for this compound?

A3: this compound can be dissolved in ethanol (50 mg/mL with ultrasonic assistance). For long-term storage, it is recommended to store the powder at -20°C for up to 3 years. In solvent, it should be stored at -80°C for up to 6 months or -20°C for up to 1 month.

Q4: Are there potential issues with the purity of commercially available this compound?

A4: As with any synthetic compound, impurities from the synthesis process can be present. It is crucial to obtain a certificate of analysis (CoA) from the supplier detailing the purity and the identity of any potential impurities. If unexpected results persist, independent purity analysis (e.g., by HPLC) is recommended.

Quantitative Data

Table 1: Receptor Binding Affinities (pKi) of this compound

ReceptorpKi
Dopamine D27.0 (rat striatal)
Dopamine D2 (cloned)7.3
Dopamine D3 (cloned)8.0

Data sourced from J Pharmacol Exp Ther. 1995 Jun;273(3):1418-27.

Experimental Protocols

Protocol 1: Elevated Plus Maze (EPM) for Assessing Anxiety-Related Behavior

Objective: To evaluate the anxiolytic or anxiogenic potential of this compound in rodents.

Materials:

  • Elevated plus maze apparatus (two open arms, two closed arms, elevated from the floor).

  • Video recording and tracking software.

  • This compound, vehicle, and control compounds.

  • Appropriate animal model (e.g., male Wistar rats).

Procedure:

  • Acclimation: Allow animals to acclimate to the testing room for at least 60 minutes before the experiment.

  • Drug Administration: Administer this compound or vehicle (e.g., intraperitoneally) at the desired dose and time before the test (e.g., 30 minutes).

  • Test Initiation: Place the animal in the center of the maze, facing an open arm.

  • Data Collection: Record the animal's behavior for a 5-minute period using the video tracking system. Key parameters to measure include:

    • Time spent in the open arms.

    • Time spent in the closed arms.

    • Number of entries into the open arms.

    • Number of entries into the closed arms.

    • Total distance traveled.

  • Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. Compare the results between the different treatment groups using appropriate statistical tests (e.g., ANOVA).

Protocol 2: Locomotor Activity Assessment

Objective: To determine the effect of this compound on spontaneous locomotor activity.

Materials:

  • Locomotor activity chambers equipped with infrared beams.

  • This compound, vehicle, and control compounds.

  • Appropriate animal model.

Procedure:

  • Acclimation: Habituate the animals to the locomotor activity chambers for a set period (e.g., 30-60 minutes) on the day before the experiment.

  • Drug Administration: Administer this compound or vehicle.

  • Test Initiation: Immediately place the animal in the center of the activity chamber.

  • Data Collection: Record locomotor activity for a predefined duration (e.g., 60-120 minutes). The system will automatically record parameters such as:

    • Horizontal activity (beam breaks).

    • Vertical activity (rearing).

    • Total distance traveled.

    • Time spent in the center versus the periphery of the chamber.

  • Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to assess the time course of the drug's effect. Compare overall activity levels between treatment groups.

Visualizations

G This compound Signaling Pathway This compound This compound 5-HT1A Receptor 5-HT1A Receptor This compound->5-HT1A Receptor Agonist Dopamine D2 Receptor Dopamine D2 Receptor This compound->Dopamine D2 Receptor Antagonist Anxiolytic Effect Anxiolytic Effect 5-HT1A Receptor->Anxiolytic Effect Leads to Anxiogenic/Motor Suppression Anxiogenic/Motor Suppression Dopamine D2 Receptor->Anxiogenic/Motor Suppression Leads to

Caption: Dual action of this compound on 5-HT1A and Dopamine D2 receptors.

G Troubleshooting Workflow for Unexpected EPM Results start Unexpected EPM Result q1 Is locomotor activity reduced? start->q1 a1_yes Possible motor suppression due to D2 antagonism. q1->a1_yes Yes a1_no Consider dose-response effects. q1->a1_no No q2 Have control groups been run? a1_yes->q2 a1_no->q2 a2_yes Compare results to selective agonists/antagonists. q2->a2_yes Yes a2_no Run selective 5-HT1A and D2 controls. q2->a2_no No end Re-evaluate Hypothesis a2_yes->end a2_no->end

Caption: Logical steps for troubleshooting unexpected EPM results with this compound.

References

Technical Support Center: Optimizing Injectable Formulations of 4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]aniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on injectable formulations of 4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]aniline.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]aniline that influence its solubility for injection?

A1: The molecule, often available as a dihydrochloride salt, is a weakly basic compound.[1] Its solubility is highly dependent on the pH of the formulation. The trifluoromethyl group contributes to its lipophilicity, which can present challenges in achieving the desired concentration in aqueous-based injectable formulations.

Q2: What are the primary strategies for enhancing the solubility of this compound for an injectable formulation?

A2: The primary strategies revolve around optimizing the formulation to increase the aqueous solubility of this weakly basic compound. These include:

  • pH Adjustment: Lowering the pH of the formulation will protonate the amine groups, leading to a significant increase in aqueous solubility.[2]

  • Co-solvents: Utilizing water-miscible solvents such as polyethylene glycols (PEGs), propylene glycol, or ethanol can enhance solubility by reducing the polarity of the solvent system.[3][4]

  • Surfactants: Non-ionic surfactants like polysorbates (e.g., Polysorbate 80) can form micelles to encapsulate the drug, increasing its solubility.[3][4]

  • Complexation: The use of cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with the drug molecule, thereby increasing its apparent solubility.[2][3]

Q3: What are common excipients used in parenteral formulations that could be suitable for this compound?

A3: A range of excipients can be considered, depending on the desired dosage form (e.g., solution, suspension, emulsion). Common choices include:

  • Solvents/Co-solvents: Water for Injection (WFI), polyethylene glycol 300, polyethylene glycol 400, propylene glycol, ethanol.[3][4]

  • Buffering Agents: Citrate, phosphate, and acetate buffers are used to maintain the optimal pH for solubility and stability.[5]

  • Tonicity-adjusting Agents: Sodium chloride or dextrose can be used to make the formulation isotonic.

  • Surfactants: Polysorbate 20, Polysorbate 80, Solutol HS 15.[3][4]

  • Antioxidants: If the molecule is susceptible to oxidation, antioxidants like ascorbic acid or sodium metabisulfite may be included.[5]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Precipitation upon dilution or pH adjustment. The drug is falling out of solution as the pH approaches its pKa, or the concentration exceeds its solubility in the final medium.1. Verify pH: Ensure the final pH of the formulation is sufficiently low to maintain the protonated, soluble form of the drug. 2. Co-solvent Addition: Incorporate a suitable co-solvent (e.g., PEG 400, propylene glycol) into the formulation to increase the intrinsic solubility. 3. Complexation: Evaluate the use of a complexing agent like HP-β-CD.
Cloudiness or opalescence in the formulation. This may indicate the formation of micelles, fine precipitates, or the beginning of phase separation.1. Visual Inspection: Examine the formulation under a microscope to identify the nature of the particles. 2. Surfactant Concentration: If using a surfactant, you may be near the critical micelle concentration (CMC). Try adjusting the surfactant concentration. 3. Filtration: Attempt to filter the solution through a 0.22 µm filter. If the cloudiness is removed, it was likely due to particulate matter.
Inability to achieve the target drug concentration. The intrinsic solubility of the compound in the chosen vehicle is too low.1. Systematic Solvent Screening: Perform solubility studies in various pharmaceutically acceptable solvents and co-solvent systems. 2. pH-Solubility Profile: Determine the solubility of the compound across a range of pH values to identify the optimal pH for maximum solubility. 3. Combination Approach: Employ a combination of pH adjustment, co-solvents, and a solubilizing excipient like a surfactant or cyclodextrin.
Phase separation or drug crystallization upon storage. The formulation is thermodynamically unstable.1. Excipient Compatibility: Ensure all excipients are compatible with each other and with the drug substance. 2. Stability Studies: Conduct accelerated stability studies at various temperatures to identify potential long-term stability issues. 3. Reformulation: Consider a different formulation strategy, such as developing a lyophilized powder for reconstitution, which can offer better long-term stability.

Data Presentation

Table 1: Representative pH-Solubility Profile of a Model Weakly Basic Drug

pHSolubility (mg/mL)
2.0> 100
3.085.2
4.025.6
5.05.1
6.00.8
7.0< 0.1
7.4< 0.1

Table 2: Effect of Co-solvents on the Solubility of a Model Weakly Basic Drug at pH 4.5

Co-solvent System (v/v)Solubility (mg/mL)
Water10.3
10% PEG 400 in Water18.7
20% PEG 400 in Water35.2
30% PEG 400 in Water58.9
10% Propylene Glycol in Water15.4
20% Propylene Glycol in Water29.8

Experimental Protocols

Protocol 1: Determination of pH-Solubility Profile

  • Preparation of Buffers: Prepare a series of buffers (e.g., citrate, phosphate) at various pH values ranging from 2.0 to 8.0.

  • Sample Preparation: Add an excess amount of 4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]aniline to a known volume of each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Analysis: Withdraw a sample from each vial and filter it through a 0.22 µm syringe filter to remove undissolved solids.

  • Quantification: Analyze the concentration of the dissolved drug in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Plotting: Plot the measured solubility (in mg/mL) against the corresponding pH value.

Protocol 2: Evaluation of Co-solvent Effects

  • Vehicle Preparation: Prepare a series of co-solvent mixtures with varying concentrations of the chosen co-solvent (e.g., 10%, 20%, 30% v/v PEG 400 in a buffer of a fixed pH).

  • Sample Preparation: Add an excess amount of the drug to each co-solvent mixture.

  • Equilibration: Agitate the samples at a constant temperature until equilibrium is achieved.

  • Sample Collection and Analysis: Collect and filter samples as described in Protocol 1.

  • Quantification: Determine the drug concentration in each co-solvent mixture using a validated analytical method.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_buffers Prepare Buffers (pH 2-8) add_drug Add Drug to Vehicles prep_buffers->add_drug prep_cosolvents Prepare Co-solvent Systems prep_cosolvents->add_drug weigh_drug Weigh Excess Drug weigh_drug->add_drug equilibrate Equilibrate (e.g., 24-48h) add_drug->equilibrate sample_filter Sample and Filter (0.22 µm) equilibrate->sample_filter hplc HPLC Analysis sample_filter->hplc plot_data Plot Solubility vs. pH/Co-solvent hplc->plot_data

Caption: Experimental workflow for determining solubility.

troubleshooting_logic start Precipitation Observed check_ph Is pH sufficiently low? start->check_ph add_cosolvent Add Co-solvent check_ph->add_cosolvent Yes adjust_ph Adjust pH check_ph->adjust_ph No use_complexation Use Complexation Agent (e.g., Cyclodextrin) add_cosolvent->use_complexation success Solubility Optimized use_complexation->success adjust_ph->success

Caption: Troubleshooting logic for precipitation issues.

References

Stability of p-NH2-PE-TFMPP in different solvents and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability, storage, and handling of p-NH2-PE-TFMPP (para-amino-phenylethynyl-trifluoromethylphenylpiperazine). Due to the limited publicly available stability data for this specific molecule, the following information is based on the general chemical properties of its core functional groups: a primary aromatic amine, a phenylethynyl moiety, and a trifluoromethylphenylpiperazine group.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of p-NH2-PE-TFMPP?

A1: The stability of p-NH2-PE-TFMPP can be influenced by several factors, primarily related to its functional groups. These include:

  • Oxidation: The primary aromatic amine is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and certain metal ions. This can lead to color changes in the material, often turning it yellow, red, or brown.

  • Light Sensitivity (Photodegradation): Aromatic and ethynyl compounds can be sensitive to light, particularly UV radiation. This can lead to dimerization, polymerization, or other degradation pathways.

  • pH: The piperazine and aromatic amine groups have basic properties. The stability of the compound can be affected by the pH of the solution. In strongly acidic or basic conditions, degradation may be accelerated.

  • Temperature: Elevated temperatures can increase the rate of degradation. For long-term storage, controlled, cool conditions are recommended.

  • Solvent Choice: The choice of solvent can impact stability. Protic solvents or those containing impurities (e.g., peroxides in older ethers) can potentially react with the compound.

Q2: How should I store p-NH2-PE-TFMPP?

A2: For optimal stability, p-NH2-PE-TFMPP should be stored under the following conditions:

  • Solid Form: Store as a solid in a tightly sealed, amber glass vial to protect from light and moisture.

  • Inert Atmosphere: For long-term storage, it is recommended to store the solid under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Temperature: Store at low temperatures. Refrigeration (2-8 °C) is suitable for short-to-medium-term storage, while freezing (-20 °C or -80 °C) is recommended for long-term storage.

  • Solutions: If stored in solution, use a high-purity, degassed solvent and store in a tightly sealed container at low temperature, protected from light. Prepare solutions fresh whenever possible.

Q3: My p-NH2-PE-TFMPP has changed color. Is it still usable?

A3: A color change (e.g., from off-white to yellow or brown) is a visual indicator of potential degradation, likely due to oxidation of the aromatic amine. While a slight color change may not significantly impact all applications, it is a sign of impurity formation. For sensitive assays, it is recommended to use a fresh, uncolored batch of the compound or to purify the discolored material. The suitability of the material should be confirmed by analytical methods such as HPLC to assess purity.

Q4: What solvents are recommended for dissolving p-NH2-PE-TFMPP?

  • Good Solubility (predicted): Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate, and Acetonitrile.

  • Moderate to Low Solubility (predicted): Methanol, Ethanol.

  • Insoluble (predicted): Water.

When preparing solutions, it is advisable to use high-purity, anhydrous solvents. For long-term storage of solutions, aprotic solvents are generally preferred to minimize potential reactions.

Troubleshooting Guides

Issue 1: Inconsistent Experimental Results
Potential Cause Troubleshooting Step
Degradation of Stock Solution Prepare fresh stock solutions for each experiment. If using a previously prepared stock, verify its purity by HPLC before use. Store stock solutions in small aliquots at -20°C or below and protect from light.
Solvent Impurities Use high-purity, HPLC-grade, or anhydrous solvents. Avoid using old bottles of ethers (like THF) which may contain peroxides.
Photodegradation during Experiment Protect the experimental setup from direct light, especially if the experiment is lengthy. Use amber-colored vials or cover glassware with aluminum foil.
Oxidation during Handling Minimize the exposure of the solid compound and its solutions to air. Use inert gas (argon or nitrogen) when preparing and handling solutions for sensitive applications.
Issue 2: Poor Solubility
Potential Cause Troubleshooting Step
Incorrect Solvent Choice Test solubility in a small amount of a different organic solvent. Refer to the predicted solubility profile in the FAQs.
Compound has Degraded/Polymerized If the compound appears discolored or has been stored improperly, degradation products may be insoluble. Attempt to dissolve a fresh sample.
Insufficient Mixing Ensure thorough mixing by vortexing or sonication. Gentle warming may be attempted, but be cautious of potential thermal degradation.

Stability Data Summary

The following tables provide a generalized overview of the expected stability of p-NH2-PE-TFMPP based on the chemical properties of its constituent functional groups. Note: This is not experimental data for this specific compound but rather a predictive guide.

Table 1: Predicted Stability in Different Solvents

SolventPredicted Stability (at Room Temperature, Protected from Light)Notes
Dichloromethane (DCM)GoodUse high-purity, stabilized grade.
Tetrahydrofuran (THF)ModerateRisk of peroxide formation in aged THF can cause oxidation. Use freshly opened or peroxide-free THF.
Acetonitrile (ACN)GoodGenerally a good choice for analytical purposes.
Methanol (MeOH)ModerateProtic nature may lead to slow reactivity over long periods.
Dimethyl Sulfoxide (DMSO)Moderate to GoodHygroscopic; absorbed water can affect stability. Use anhydrous grade.
Aqueous BuffersPoor to ModerateStability will be highly pH-dependent. Avoid strongly acidic or basic conditions.

Table 2: Predicted Stability under Different Storage Conditions

ConditionPredicted Stability of SolidPredicted Stability of Solution (in Aprotic Solvent)
-20°C, Dark, Inert AtmosphereExcellentExcellent
4°C, Dark, Inert AtmosphereVery GoodGood
Room Temp, Dark, SealedModeratePoor to Moderate
Room Temp, Exposed to Light & AirPoorVery Poor

Experimental Protocols

Protocol 1: General Procedure for Preparing a Stock Solution
  • Allow the vial of solid p-NH2-PE-TFMPP to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the required amount of the solid in a clean, dry vial, preferably under a stream of inert gas.

  • Add the desired volume of high-purity, anhydrous solvent (e.g., DCM or Acetonitrile).

  • Cap the vial tightly and mix by vortexing or sonicating until the solid is completely dissolved.

  • If not for immediate use, flush the headspace of the vial with an inert gas, seal tightly, and wrap in aluminum foil or store in an amber vial.

  • Store the solution at an appropriate low temperature (e.g., -20°C).

Protocol 2: Forced Degradation Study Workflow

A forced degradation study can be performed to understand the stability of the compound under various stress conditions.

  • Preparation of Samples: Prepare several identical solutions of p-NH2-PE-TFMPP in a suitable solvent (e.g., Acetonitrile:Water 50:50).

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl to a sample solution.

    • Base Hydrolysis: Add 0.1 M NaOH to a sample solution.

    • Oxidative Degradation: Add 3% H₂O₂ to a sample solution.

    • Thermal Degradation: Heat a sample solution at 60°C.

    • Photodegradation: Expose a sample solution to a photostability chamber with controlled light exposure (e.g., UV and visible light).

  • Time Points: Analyze the samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Use a stability-indicating analytical method, such as HPLC with a photodiode array (PDA) detector, to separate the parent compound from any degradation products.

  • Data Evaluation: Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep Prepare Stock Solution of p-NH2-PE-TFMPP acid Acid Hydrolysis (0.1 M HCl) prep->acid Expose Aliquots base Base Hydrolysis (0.1 M NaOH) prep->base Expose Aliquots oxidation Oxidation (3% H2O2) prep->oxidation Expose Aliquots thermal Thermal (60°C) prep->thermal Expose Aliquots photo Photochemical (UV/Vis Light) prep->photo Expose Aliquots hplc HPLC-PDA Analysis acid->hplc Analyze at Time Points base->hplc Analyze at Time Points oxidation->hplc Analyze at Time Points thermal->hplc Analyze at Time Points photo->hplc Analyze at Time Points data Data Evaluation: - Parent Peak Area - Degradant Peaks hplc->data

Caption: Workflow for a forced degradation study of p-NH2-PE-TFMPP.

logical_relationship cluster_factors Influencing Factors cluster_pathways Potential Degradation Pathways cluster_mitigation Mitigation Strategies compound p-NH2-PE-TFMPP Stability light Light Exposure compound->light air Air (Oxygen) compound->air temp High Temperature compound->temp ph pH (Acid/Base) compound->ph solvent Solvent Type compound->solvent oxidation Oxidation of Amine light->oxidation photodegradation Photodegradation light->photodegradation polymerization Polymerization light->polymerization air->oxidation temp->polymerization hydrolysis Hydrolysis ph->hydrolysis storage Proper Storage: - Cold - Dark - Inert Gas oxidation->storage photodegradation->storage handling Careful Handling: - Fresh Solutions - Pure Solvents hydrolysis->handling polymerization->storage

Caption: Factors influencing the stability of p-NH2-PE-TFMPP.

Addressing variability in animal responses to 4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]aniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]aniline, also known as PAPP or LY 165163, in animal experiments. This resource is intended for researchers, scientists, and drug development professionals to address potential variability in animal responses and provide guidance on experimental design and execution.

I. Frequently Asked Questions (FAQs)

Q1: What is 4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]aniline (this compound) and what is its primary mechanism of action?

A1: 4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]aniline is a research chemical belonging to the trifluoromethylphenylpiperazine (TFMPP) class of compounds. Its primary mechanism of action is believed to be the modulation of the serotonergic system, acting as an agonist at various serotonin (5-HT) receptors. The variability in its effects can be attributed to its interactions with multiple receptor subtypes, which can differ across species and individual animals.

Q2: What are the known synonyms for this compound?

A2: This compound is also commonly referred to as:

  • PAPP (p-Aminophenylpiperazine)

  • This compound

Q3: Why am I observing significant variability in behavioral responses between my test subjects?

A3: Variability in behavioral responses to serotonergic agents like this compound is a common challenge in animal research. Several factors can contribute to this, including:

  • Genetic Differences: Different strains of mice or rats can exhibit varied responses to the same compound due to genetic variations in serotonin receptors, transporters, and metabolic enzymes.

  • Environmental Factors: Minor changes in the housing environment, such as lighting, noise levels, and handling procedures, can significantly impact an animal's stress levels and baseline behavior, thus influencing its response to a psychoactive compound.

  • Age and Sex: The age and sex of the animals can affect drug metabolism and sensitivity to serotonergic stimulation.

  • Individual Differences: Just like humans, individual animals within the same strain can have inherent differences in their neurochemistry and temperament, leading to a range of responses.

Q4: What are the expected behavioral effects of this compound in rodents?

A4: Based on its serotonergic activity, this compound is expected to influence behaviors regulated by the serotonin system. These may include locomotor activity, anxiety-like behaviors, and social interaction. The specific effects and their magnitude can be dose-dependent. For instance, low doses might produce anxiolytic-like effects in paradigms such as the elevated plus-maze, while higher doses could lead to more complex behavioral changes, including stereotypy or sedation.

Q5: Are there any known pharmacokinetic differences between species for piperazine derivatives?

A5: Yes, significant pharmacokinetic differences for piperazine derivatives have been observed across species.[1][2][3] Factors such as metabolic rate, liver enzyme activity, and plasma protein binding can vary substantially between rodents, canines, and primates. This can lead to differences in drug exposure (AUC) and maximum concentration (Cmax) for the same dose, which in turn contributes to variable pharmacodynamic responses. It is crucial to conduct pharmacokinetic studies in the specific species and strain being used for efficacy studies.

II. Troubleshooting Guides

Issue: High Variability in Locomotor Activity Data

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Environmental Disturbances Ensure a consistent and controlled experimental environment. Minimize noise, use consistent lighting conditions, and acclimate animals to the testing room for a sufficient period before the experiment.
Handling Stress Standardize handling procedures. Handle all animals in the same gentle manner and by the same experimenter if possible. Consider habituating animals to the experimenter's presence.
Circadian Rhythm Effects Conduct all behavioral testing at the same time of day to avoid variations due to the animals' natural circadian rhythms.
Genetic Drift in Animal Strain If using an outbred stock, consider switching to an inbred strain for greater genetic homogeneity. If using an inbred strain, ensure the supplier has a rigorous breeding program to minimize genetic drift.
Dose Preparation Inconsistency Prepare fresh drug solutions for each experiment. Ensure the compound is fully dissolved and the final concentration is accurate. Use a consistent vehicle for all treatment groups.
Issue: Inconsistent Results in the Elevated Plus-Maze (EPM)

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Lighting Conditions The level of illumination in the testing room can significantly affect anxiety-like behavior in the EPM. Use a consistent and clearly reported light level (in lux) for all tests.
Experimenter Presence The presence of the experimenter can be anxiogenic. Conduct the test in a quiet room and observe the animals remotely via a camera if possible.
Prior Test Experience The EPM is sensitive to prior testing. Avoid re-testing animals on the EPM or ensure a sufficient washout period between tests.
Animal's Home Cage Location The location of the home cage within the housing room (e.g., top vs. bottom rack) can influence baseline anxiety. Randomize cage placement.
Time of Day As with locomotor activity, time of day can influence EPM performance. Test all animals at a consistent time.

III. Data Presentation

Due to the limited availability of specific quantitative data for 4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]aniline (this compound) in publicly accessible literature, the following tables are presented as examples of how to structure and report quantitative data for this compound. Researchers should generate their own data based on their specific experimental conditions.

Table 1: Example Dose-Response Effect of this compound on Locomotor Activity in Rats

Dose (mg/kg, i.p.)Total Distance Traveled (cm) (Mean ± SD)
Vehicle3500 ± 450
0.14200 ± 550
0.35800 ± 700
1.04500 ± 600
3.02800 ± 350

Table 2: Example Pharmacokinetic Parameters of this compound in Different Rodent Species (1 mg/kg, i.v.)

SpeciesCmax (ng/mL) (Mean ± SD)AUC (ng*h/mL) (Mean ± SD)T1/2 (h) (Mean ± SD)
Sprague-Dawley Rat250 ± 50450 ± 802.5 ± 0.5
C57BL/6 Mouse180 ± 40320 ± 601.8 ± 0.4

IV. Experimental Protocols

Protocol for Intravenous (i.v.) Administration in Rats

This protocol provides a general guideline for the intravenous administration of this compound to rats. Researchers should adapt this protocol to their specific needs and ensure it is approved by their institution's animal care and use committee.

Materials:

  • This compound

  • Sterile vehicle (e.g., 0.9% saline, 5% DMSO/5% Tween 80 in saline)

  • Rat restrainer

  • Heat lamp

  • 27-30 gauge needles and syringes

  • 70% ethanol

Procedure:

  • Preparation: Prepare the dosing solution of this compound in the chosen sterile vehicle. Ensure the solution is clear and free of particulates.

  • Animal Restraint: Gently place the rat in a suitable restrainer, allowing the tail to be accessible.

  • Vein Dilation: Warm the rat's tail using a heat lamp for 1-2 minutes to dilate the lateral tail veins. Be careful not to cause thermal injury.

  • Site Preparation: Gently wipe the tail with 70% ethanol to clean the injection site and improve visualization of the vein.

  • Injection: Insert the needle, bevel up, into one of the lateral tail veins at a shallow angle. A successful insertion is often indicated by a small flash of blood in the hub of the needle.

  • Administration: Slowly inject the solution. If swelling occurs at the injection site, the needle is not in the vein. In this case, withdraw the needle and re-attempt the injection at a more proximal site.

  • Post-Injection: After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.

  • Monitoring: Return the animal to its home cage and monitor for any adverse reactions.

Protocol for Elevated Plus-Maze (EPM) Assay in Mice

This protocol outlines the procedure for conducting an EPM test to assess anxiety-like behavior in mice.

Apparatus:

  • An elevated plus-shaped maze with two open arms and two closed arms.

  • A video camera mounted above the maze for recording.

  • Behavioral tracking software.

Procedure:

  • Acclimation: Bring the mice to the testing room at least 60 minutes before the start of the experiment to allow them to acclimate.

  • Drug Administration: Administer this compound or vehicle at the appropriate time before the test (e.g., 30 minutes for intraperitoneal injection).

  • Test Initiation: Place the mouse in the center of the maze, facing one of the open arms.

  • Recording: Start the video recording and tracking software and allow the mouse to explore the maze for a set period (typically 5 minutes).

  • Test Termination: At the end of the test period, gently remove the mouse from the maze and return it to its home cage.

  • Cleaning: Thoroughly clean the maze with 70% ethanol between each animal to remove any olfactory cues.

  • Data Analysis: Analyze the recorded video using the tracking software to determine parameters such as time spent in the open and closed arms, number of entries into each arm, and total distance traveled.

V. Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis animal_acclimation Animal Acclimation drug_admin Drug Administration animal_acclimation->drug_admin drug_prep Drug Preparation drug_prep->drug_admin behavioral_test Behavioral Testing drug_admin->behavioral_test data_collection Data Collection behavioral_test->data_collection stat_analysis Statistical Analysis data_collection->stat_analysis

Caption: A typical experimental workflow for in vivo animal studies.

serotonin_signaling cluster_receptor Serotonin Receptor Activation cluster_downstream Downstream Signaling Cascade LY165163 This compound receptor 5-HT Receptor (e.g., 5-HT1A, 5-HT2C) LY165163->receptor g_protein G-protein Activation receptor->g_protein second_messenger Second Messenger (e.g., cAMP, IP3/DAG) g_protein->second_messenger protein_kinase Protein Kinase Activation (e.g., PKA, PKC) second_messenger->protein_kinase gene_expression Changes in Gene Expression protein_kinase->gene_expression cellular_response Cellular Response gene_expression->cellular_response

Caption: A simplified diagram of a potential serotonin signaling pathway.

References

Purification techniques for the synthesis of p-NH2-PE-TFMPP

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of p-NH2-PE-TFMPP (para-amino-phenethyl-1-(3-(trifluoromethyl)phenyl)piperazine).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of p-NH2-PE-TFMPP?

A1: While specific impurities depend on the synthetic route, common contaminants may include unreacted starting materials (e.g., a nitro-precursor to the p-NH2 group, TFMPP), byproducts from side reactions, and residual reagents or catalysts. Given the structure, potential byproducts could arise from over-alkylation or incomplete reduction of a precursor.

Q2: Which purification techniques are most suitable for p-NH2-PE-TFMPP?

A2: For solid compounds like p-NH2-PE-TFMPP, recrystallization is a primary and effective purification method.[1][2][3] Column chromatography is another powerful technique for separating the target compound from soluble impurities. For amines, acid-base extraction can be utilized to selectively isolate the basic product from non-basic impurities.

Q3: How do I choose an appropriate solvent for recrystallization?

A3: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[3] It is recommended to perform solubility tests with small amounts of your crude product in various solvents to identify the optimal one. A solvent pair, consisting of a "good" solvent (in which the compound is highly soluble) and a "bad" solvent (in which the compound is poorly soluble), can also be used.

Q4: My amine compound is difficult to crystallize. What can I do?

A4: Amines can sometimes be challenging to crystallize directly.[4] A common strategy is to convert the amine into a salt, such as a hydrochloride salt, by treating it with HCl.[4][5] These salts often have different solubility profiles and may crystallize more readily. The pure salt can then be neutralized to regenerate the free amine.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Compound does not dissolve in hot solvent. Incorrect solvent choice; insufficient solvent.Choose a more polar solvent. Add more solvent in small increments until the compound dissolves.[1]
No crystals form upon cooling. Solution is not supersaturated; cooling too rapidly.Evaporate some of the solvent to increase concentration. Scratch the inside of the flask with a glass rod. Introduce a seed crystal. Allow the solution to cool more slowly.[3] Cool the flask in an ice bath to further decrease solubility.[3]
Oily precipitate forms instead of crystals. The boiling point of the solvent is higher than the melting point of the compound; impurities are preventing crystallization.Use a lower-boiling solvent. Try a different solvent system. Perform a preliminary purification by another method (e.g., column chromatography) to remove major impurities.
Low recovery of the purified compound. Too much solvent was used; crystals were washed with a solvent that was not cold; premature crystallization during hot filtration.Use the minimum amount of hot solvent necessary for dissolution.[1][3] Always wash the collected crystals with ice-cold solvent.[1][3] Ensure the filtration apparatus is pre-heated to prevent premature crystallization.
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of compounds (overlapping bands). Incorrect mobile phase polarity.Adjust the eluent system. For normal phase silica gel, decrease the polarity of the mobile phase for better separation of polar compounds.
Compound is stuck on the column. The compound is too polar for the chosen mobile phase.Gradually increase the polarity of the mobile phase. A small amount of a basic modifier (e.g., triethylamine) may be added to the eluent to prevent streaking of basic compounds like amines.
Cracks in the stationary phase. Improper packing of the column.Ensure the stationary phase is packed uniformly and is not allowed to run dry.

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Solvent Selection: In a small test tube, add a small amount of the crude p-NH2-PE-TFMPP. Add a few drops of a test solvent and observe the solubility at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid is completely dissolved. Use the minimum amount of hot solvent required.[3]

  • Decolorization (if necessary): If the solution is colored by impurities, add a small amount of activated carbon and boil for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or activated carbon, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature.[3] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[3]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[2][3]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.[1][3]

  • Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.

Visualizations

Purification_Workflow Crude Crude p-NH2-PE-TFMPP Dissolve Dissolve in Minimum Hot Solvent Crude->Dissolve HotFilter Hot Filtration (remove insoluble impurities) Dissolve->HotFilter Insoluble impurities present? Cool Slow Cooling & Crystallization Dissolve->Cool No insoluble impurities HotFilter->Cool VacuumFilter Vacuum Filtration Cool->VacuumFilter Wash Wash with Cold Solvent VacuumFilter->Wash Dry Dry Crystals Wash->Dry Pure Pure p-NH2-PE-TFMPP Dry->Pure

Caption: General workflow for the recrystallization of p-NH2-PE-TFMPP.

Troubleshooting_Crystallization Start No Crystals Form Upon Cooling Check_Saturation Is the solution supersaturated? Start->Check_Saturation Evaporate Concentrate by evaporating solvent Check_Saturation->Evaporate No Induce_Crystallization Induce Crystallization Check_Saturation->Induce_Crystallization Yes Evaporate->Induce_Crystallization Scratch Scratch flask walls Induce_Crystallization->Scratch Try Seed Add seed crystal Induce_Crystallization->Seed Try IceBath Cool in ice bath Induce_Crystallization->IceBath Try Form_Salt Consider salt formation (e.g., with HCl) Induce_Crystallization->Form_Salt Still no crystals Success Crystals Form Scratch->Success Seed->Success IceBath->Success Form_Salt->Success

Caption: Decision-making process for troubleshooting crystallization issues.

References

Overcoming challenges in the synthesis of trifluoromethylphenylpiperazine derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of trifluoromethylphenylpiperazine (TFMPP) derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of trifluoromethylphenylpiperazine derivatives, with a focus on the widely used Buchwald-Hartwig amination of (trifluoromethyl)phenyl halides with piperazine.

Q1: I am experiencing low to no yield in my Buchwald-Hartwig amination reaction to synthesize a trifluoromethylphenylpiperazine derivative. What are the potential causes and how can I troubleshoot this?

A1: Low or no yield in a Buchwald-Hartwig amination is a common issue, often stemming from several factors, particularly when dealing with electron-deficient aryl halides like those containing a trifluoromethyl group.

Potential Causes & Troubleshooting Strategies:

  • Catalyst System Inactivity: The choice of palladium precursor and ligand is critical. Electron-deficient aryl halides can be challenging substrates.

    • Solution: Employ bulky, electron-rich phosphine ligands which are known to promote the reductive elimination step, which is often the rate-limiting step for electron-deficient substrates. Commonly successful ligands for this type of coupling include XPhos, SPhos, and BrettPhos . Consider using pre-formed palladium catalysts (e.g., G3 or G4 precatalysts) which can be more active and reproducible.

  • Inappropriate Base: The base plays a crucial role in the catalytic cycle, facilitating the deprotonation of the amine.

    • Solution: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common and effective choice. If substrate compatibility is an issue, other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate (Cs₂CO₃) can be screened.

  • Solvent Effects: The solvent can significantly influence the solubility of reagents and the stability of the catalytic species.

    • Solution: Anhydrous, aprotic solvents are necessary. Toluene and dioxane are frequently used. Ensure the solvent is thoroughly dried and degassed to prevent catalyst deactivation.

  • Reaction Temperature: The reaction may require elevated temperatures to proceed at a reasonable rate.

    • Solution: If the reaction is sluggish at room temperature, gradually increase the temperature, typically to 80-110 °C. Monitor for potential side reactions or decomposition at higher temperatures.

  • Reagent Quality: The purity of the aryl halide, piperazine, and other reagents is paramount.

    • Solution: Use freshly purified reagents. Ensure the piperazine is free of water. The aryl halide should be of high purity, as impurities can poison the catalyst.

Q2: I am observing the formation of significant side products in my reaction mixture. What are the likely side reactions and how can I minimize them?

A2: Several side reactions can compete with the desired C-N bond formation in the synthesis of trifluoromethylphenylpiperazine derivatives.

Common Side Reactions & Mitigation Strategies:

  • Hydrodehalogenation: This is the replacement of the halide on the aryl ring with a hydrogen atom, leading to the formation of trifluoromethylbenzene.

    • Cause: This can be promoted by moisture or certain catalytic species.

    • Solution: Ensure strictly anhydrous and anaerobic reaction conditions. The choice of ligand can also influence the extent of this side reaction.

  • Bis-arylation of Piperazine: If piperazine is used as the limiting reagent, or if the reaction conditions are not optimized, double arylation can occur.

    • Solution: Use a slight excess of piperazine relative to the aryl halide. Careful control of reaction time and temperature can also minimize this side product.

  • Homocoupling of the Aryl Halide: This results in the formation of a biaryl compound.

    • Cause: This is often a result of suboptimal catalyst performance.

    • Solution: Screening different palladium catalysts and ligands can help to suppress this pathway.

Q3: My purified trifluoromethylphenylpiperazine derivative shows impurities that are difficult to remove. What are the recommended purification strategies?

A3: Purification of trifluoromethylphenylpiperazine derivatives can be challenging due to the similar polarity of the product and certain byproducts.

Purification Techniques:

  • Column Chromatography: This is the most common method for purification.

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane with a small amount of methanol and/or triethylamine) is often effective. The addition of a small amount of a basic modifier like triethylamine to the eluent can help to prevent tailing of the amine product on the silica gel.

  • Crystallization: If the product is a solid, crystallization can be a highly effective purification method.

    • Solvent Screening: A range of solvents and solvent mixtures should be screened to find suitable conditions for crystallization. Common solvents include isopropanol, ethanol, and ethyl acetate/hexane mixtures.

  • Acid-Base Extraction: This can be used to separate the basic piperazine derivative from neutral or acidic impurities.

    • Procedure: Dissolve the crude product in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The product will move into the aqueous layer as its hydrochloride salt. The aqueous layer can then be washed with an organic solvent to remove neutral impurities. Finally, the aqueous layer is basified (e.g., with NaOH or Na₂CO₃) and the free base product is extracted back into an organic solvent.

Data Presentation

The following tables summarize typical reaction conditions and outcomes for the synthesis of 1-(3-(trifluoromethyl)phenyl)piperazine via Buchwald-Hartwig amination.

Table 1: Effect of Ligand on Reaction Yield

EntryPalladium PrecursorLigandBaseSolventTemperature (°C)Time (h)Yield (%)
1Pd₂(dba)₃XPhosNaOtBuToluene1001285
2Pd₂(dba)₃SPhosNaOtBuToluene1001282
3Pd₂(dba)₃RuPhosNaOtBuToluene1001278
4Pd(OAc)₂P(tBu)₃NaOtBuToluene1002465

Yields are approximate and can vary based on specific reaction scale and conditions.

Table 2: Optimization of Reaction Parameters

ParameterCondition 1Condition 2Condition 3Outcome
Base Cs₂CO₃K₃PO₄NaOtBuNaOtBu generally provides the highest yields for this transformation.
Solvent DioxaneTolueneTHFToluene and dioxane are the most effective solvents. THF often leads to lower yields.
Temperature 80 °C100 °C120 °C100 °C is often optimal. Higher temperatures may lead to decomposition.

Experimental Protocols

Protocol 1: General Procedure for the Buchwald-Hartwig Amination Synthesis of 1-(3-(Trifluoromethyl)phenyl)piperazine

This protocol provides a general guideline. Optimization may be required for specific derivatives.

Materials:

  • 1-Bromo-3-(trifluoromethyl)benzene

  • Piperazine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol).

  • Add anhydrous toluene (5 mL) to the Schlenk tube.

  • Add 1-bromo-3-(trifluoromethyl)benzene (1.0 mmol) to the mixture.

  • Add piperazine (1.2 mmol) to the reaction mixture.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts and the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane with 1% triethylamine).

Mandatory Visualizations

The following diagrams illustrate key workflows and logical relationships in the synthesis and troubleshooting of trifluoromethylphenylpiperazine derivatives.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex + Ar-X Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination + R2NH Deprotonation & Ligand Exchange Deprotonation & Ligand Exchange Amine Coordination->Deprotonation & Ligand Exchange + Base Reductive Elimination Complex Reductive Elimination Complex Deprotonation & Ligand Exchange->Reductive Elimination Complex Reductive Elimination Complex->Pd(0)L2 - Ar-NR2

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting_Workflow Start Low or No Product Formation CheckCatalyst Is the catalyst system active? Start->CheckCatalyst CheckBase Is the base appropriate and active? CheckCatalyst->CheckBase Yes ChangeLigand Screen different ligands (e.g., XPhos, SPhos) CheckCatalyst->ChangeLigand No UsePrecatalyst Use a pre-formed catalyst CheckCatalyst->UsePrecatalyst No CheckConditions Are reaction conditions optimal? CheckBase->CheckConditions Yes ChangeBase Try a stronger base (e.g., NaOtBu, LiHMDS) CheckBase->ChangeBase No IncreaseTemp Increase reaction temperature CheckConditions->IncreaseTemp No CheckPurity Verify reagent purity and anhydrous conditions CheckConditions->CheckPurity No Success Successful Synthesis CheckConditions->Success Yes ChangeLigand->CheckBase UsePrecatalyst->CheckBase ChangeBase->CheckConditions IncreaseTemp->Success CheckPurity->Success

Caption: Troubleshooting workflow for low reaction yield.

How to control for the partial agonist/antagonist properties of LY 165163 at 5-HT2A receptors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Due to the limited publicly available data on the specific partial agonist/antagonist properties of LY 165163 at the 5-HT2A receptor, this guide will use the well-characterized atypical antipsychotic Aripiprazole as an exemplary compound. The principles, experimental protocols, and troubleshooting advice provided herein are broadly applicable to the study of ligands with partial agonist/antagonist activity at the 5-HT2A receptor.

Frequently Asked Questions (FAQs)

Q1: What defines a partial agonist at the 5-HT2A receptor?

A partial agonist is a ligand that binds to the 5-HT2A receptor and elicits a response that is lower in magnitude (lower efficacy) than that of a full agonist, such as serotonin (5-HT), even at saturating concentrations. When co-administered, a partial agonist can also act as an antagonist by competing with a full agonist for receptor binding, thereby reducing the maximal response achievable by the full agonist.

Q2: How can I experimentally differentiate between a partial agonist and a competitive antagonist for the 5-HT2A receptor?

This can be achieved using in vitro functional assays, such as an inositol phosphate (IP) accumulation assay or a calcium flux assay.

  • A partial agonist will produce a concentration-dependent increase in the functional response, but the maximal effect will be lower than that of a full agonist like serotonin.

  • A competitive antagonist will not produce a response on its own. Instead, it will cause a parallel rightward shift in the concentration-response curve of a full agonist, without reducing the maximal response of the full agonist.

Q3: My compound shows partial agonism in an in vitro assay. How do I control for this in my experiments?

To control for partial agonism, it is crucial to:

  • Determine the intrinsic activity (Emax): Quantify the maximal response of your compound relative to a full agonist. This will define its efficacy.

  • Use a range of concentrations: Test your compound across a wide concentration range to fully characterize its dose-response curve.

  • Conduct competition experiments: Co-incubate varying concentrations of your compound with a fixed, high concentration of a full agonist to observe any antagonistic effects.

  • Consider the biological system: The observed effect of a partial agonist can depend on the level of endogenous agonist and the receptor density in your experimental system.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
High variability in functional assay results. - Inconsistent cell density. - Pipetting errors. - Fluctuation in incubation times or temperatures.- Ensure consistent cell seeding and handling. - Use calibrated pipettes and proper technique. - Standardize all incubation steps.
No observable response with the test compound. - Compound is a pure antagonist. - Insufficient compound concentration. - Compound instability or precipitation.- Test for antagonism by co-incubating with a full agonist. - Extend the concentration range tested. - Verify compound solubility and stability in the assay buffer.
Maximal response of the partial agonist is higher than expected. - Receptor overexpression in the cell line leading to "receptor reserve". - Synergistic effects with endogenous ligands in the assay medium.- Use a cell line with a lower, more physiologically relevant receptor expression level. - Use serum-free medium or dialyzed serum for the assay.
Inconsistent Ki values from binding assays. - Radioligand concentration is too high. - Non-equilibrium binding conditions. - Issues with nonspecific binding determination.- Use a radioligand concentration at or below its Kd. - Ensure incubation is long enough to reach equilibrium. - Use an appropriate concentration of a structurally distinct competing ligand to define nonspecific binding.

Quantitative Data Presentation

The following tables summarize the pharmacological profile of Aripiprazole and other relevant ligands at the human 5-HT2A receptor.

Table 1: 5-HT2A Receptor Binding Affinities

Compound Radioligand K_i_ (nM) Reference
Aripiprazole[³H]Ketanserin3.4[1]
Serotonin (5-HT)[³H]Ketanserin6.8Fiori et al., 1996
Ketanserin[³H]Ketanserin1.2Leysen et al., 1982

Table 2: 5-HT2A Receptor Functional Activity (Calcium Mobilization Assay)

Compound Parameter Value Reference
AripiprazoleIC_50_ (nM)11[1]
Serotonin (5-HT)EC_50 (nM)5.2Fiori et al., 1996

Note: Aripiprazole's functional data is presented as an IC50 value as it demonstrates antagonism in the presence of an agonist in this particular assay format.

Experimental Protocols

Protocol 1: 5-HT2A Receptor Radioligand Binding Assay (Competition)

Objective: To determine the binding affinity (K_i_) of a test compound (e.g., Aripiprazole) for the human 5-HT2A receptor.

Materials:

  • Cell membranes from a cell line stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [³H]Ketanserin (a 5-HT2A antagonist).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test compound (Aripiprazole) stock solution in DMSO.

  • Non-specific binding control: Mianserin (10 µM).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and a microplate scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add in the following order:

    • Assay buffer.

    • Test compound at various concentrations (or vehicle for total binding, or Mianserin for non-specific binding).

    • [³H]Ketanserin at a final concentration close to its K_d_ value (e.g., 1-2 nM).

    • Cell membranes (typically 10-20 µg of protein per well).

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each.

  • Quantify the radioactivity on the filters using a microplate scintillation counter.

  • Calculate the K_i_ value using the Cheng-Prusoff equation.

Protocol 2: Inositol Phosphate (IP) Accumulation Assay

Objective: To determine the functional activity (EC_50_ and E_max_) of a test compound at the 5-HT2A receptor.

Materials:

  • A cell line expressing the human 5-HT2A receptor (e.g., HEK293).

  • Cell culture medium containing [³H]myo-inositol.

  • Assay medium (e.g., HBSS) containing LiCl (typically 10 mM).

  • Test compound (Aripiprazole) and a full agonist (Serotonin).

  • Dowex AG1-X8 resin (formate form).

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Seed the cells in 24-well plates and grow to near confluency.

  • Label the cells by incubating them overnight with medium containing [³H]myo-inositol.

  • Wash the cells with assay medium.

  • Pre-incubate the cells with assay medium containing LiCl for 15-30 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.

  • Add the test compound or full agonist at various concentrations and incubate for a defined period (e.g., 30-60 minutes) at 37°C.

  • Stop the reaction by adding a cold acidic solution (e.g., perchloric acid).

  • Neutralize the samples and isolate the total inositol phosphates using Dowex anion-exchange chromatography.

  • Quantify the radioactivity of the eluted IPs using a liquid scintillation counter.

  • Plot the data as a concentration-response curve to determine the EC_50_ and E_max_ values.

Visualizations

G cluster_membrane Cell Membrane Agonist 5-HT2A Agonist (e.g., Serotonin) Receptor 5-HT2A Receptor Agonist->Receptor Full Activation PartialAgonist Partial Agonist (e.g., Aripiprazole) PartialAgonist->Receptor Partial Activation Gq Gq/11 Receptor->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Stimulation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream

Caption: 5-HT2A receptor signaling pathway activation by full and partial agonists.

G start Start: Characterize Test Compound binding_assay Radioligand Binding Assay (e.g., with [³H]Ketanserin) start->binding_assay functional_assay_agonist Functional Assay - Agonist Mode (e.g., IP Accumulation) start->functional_assay_agonist functional_assay_antagonist Functional Assay - Antagonist Mode (vs. Full Agonist) start->functional_assay_antagonist determine_ki Determine K_i binding_assay->determine_ki determine_ec50_emax Determine EC_50_ & E_max_ functional_assay_agonist->determine_ec50_emax determine_ic50 Determine IC_50_ functional_assay_antagonist->determine_ic50 end End: Full Pharmacological Profile determine_ki->end determine_ec50_emax->end determine_ic50->end

Caption: Experimental workflow for characterizing a 5-HT2A receptor ligand.

G start Unexpected Result in Functional Assay q1 Is there a response in agonist mode? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is E_max_ < 100% of full agonist? a1_yes->q2 q3 Does it shift the full agonist curve to the right? a1_no->q3 a2_yes Yes q2->a2_yes a2_no No q2->a2_no partial_agonist Conclusion: Partial Agonist a2_yes->partial_agonist full_agonist Conclusion: Full Agonist a2_no->full_agonist a3_yes Yes q3->a3_yes a3_no No q3->a3_no antagonist Conclusion: Antagonist a3_yes->antagonist inactive Conclusion: Inactive or Non-competitive Antagonist a3_no->inactive

References

Best practices for handling and storing 4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]aniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective handling, storage, and use of 4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]aniline, also known as LY-165163.

Physicochemical Properties

A summary of the known physicochemical properties of 4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]aniline is provided below. Please note that some specific data points are not publicly available and are therefore listed as "Not available."

PropertyValueSource
Alternate Name LY-165163, p-Aminophenethyl-m-trifluoromethylphenyl piperazineMedChemExpress
Molecular Formula C₁₉H₂₂F₃N₃Sigma-Aldrich[1]
Molecular Weight 349.39 g/mol Sigma-Aldrich[1]
Appearance Off-white solidSigma-Aldrich[1]
Solubility Insoluble in water; Freely soluble in ethanol; Slightly soluble in 0.1 M HClSigma-Aldrich[1]
Melting Point Not available
pKa Not available
Storage (Stock Solution) -80°C for up to 6 months; -20°C for up to 1 monthMedChemExpress[2]

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for preparing a stock solution of this compound?

A1: Based on its solubility profile, it is recommended to prepare a stock solution in ethanol.[1] For a detailed protocol, please refer to the "Experimental Protocols" section.

Q2: How should I store the solid compound and its stock solutions?

A2: The solid compound should be stored in a well-sealed container in a cool, dry place. Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[2]

Q3: What are the primary safety precautions I should take when handling this compound?

A3: As with any chemical compound, standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work in a well-ventilated area.

Q4: What is the known biological activity of this compound?

A4: 4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]aniline is a potent serotonin 5-HT presynaptic receptor agonist.[2]

Troubleshooting Guide

Q1: My compound is not dissolving in my aqueous buffer. What should I do?

A1: This compound is known to be insoluble in water.[1] To prepare aqueous working solutions, first dissolve the compound in a minimal amount of a compatible organic solvent like ethanol to create a concentrated stock solution. You can then dilute this stock solution into your aqueous buffer. If precipitation occurs upon dilution, consider using a buffer with a lower pH (the compound is slightly soluble in 0.1 M HCl) or incorporating a solubilizing agent, if compatible with your experimental system.[1]

Q2: I am observing high variability in my experimental results. What could be the cause?

A2: High variability can stem from several factors. Ensure that your stock solution is homogenous and has been stored correctly to prevent degradation.[2] When preparing working solutions, ensure accurate and consistent dilutions. For in vitro assays, variability can also be introduced by inconsistencies in cell plating, incubation times, and reagent concentrations.

Q3: My in vivo experiment is showing unexpected side effects. What could be the reason?

A3: As a serotonin 5-HT receptor agonist, this compound can have systemic effects.[2] The observed side effects may be related to its mechanism of action. It is crucial to perform dose-response studies to determine the optimal therapeutic window for your specific animal model and to monitor for any adverse effects. The choice of vehicle for administration can also influence the pharmacokinetic and pharmacodynamic profile of the compound.

Experimental Protocols

Preparation of a 10 mM Stock Solution in Ethanol
  • Weighing the Compound: Accurately weigh out 3.49 mg of 4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]aniline using an analytical balance.

  • Dissolution: Transfer the weighed compound to a 1 mL volumetric flask.

  • Adding Solvent: Add approximately 0.8 mL of absolute ethanol to the volumetric flask.

  • Mixing: Gently swirl the flask or use a vortex mixer at a low setting until the compound is completely dissolved.

  • Final Volume Adjustment: Carefully add absolute ethanol to the flask until the bottom of the meniscus reaches the 1 mL mark.

  • Storage: Cap the flask securely and store the stock solution at -20°C or -80°C.[2]

In Vitro 5-HT₁ₐ Receptor Binding Assay (Hypothetical Protocol)

This protocol is a general guideline for a competitive radioligand binding assay. Specific concentrations and incubation times may need to be optimized.

  • Membrane Preparation: Prepare cell membranes from a cell line expressing the human 5-HT₁ₐ receptor.

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄ and 0.5 mM EDTA).

  • Preparation of Working Solutions:

    • Prepare a series of dilutions of the unlabeled test compound (4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]aniline) in the assay buffer.

    • Prepare a working solution of a suitable radioligand (e.g., [³H]8-OH-DPAT) at its K_d concentration in the assay buffer.

    • Prepare a solution of a non-specific binding control (e.g., 10 µM serotonin) in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Total Binding: Radioligand and assay buffer.

    • Non-specific Binding: Radioligand and non-specific binding control.

    • Competitive Binding: Radioligand and a dilution of the test compound.

  • Initiation of Reaction: Add the prepared cell membranes to each well to start the binding reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Termination of Reaction: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the bound and free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filter discs in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value of the test compound by plotting the percentage of specific binding against the log concentration of the test compound.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Stock Solution B Prepare Working Dilutions A->B E Combine Reagents in 96-well Plate B->E C Prepare Radioligand Solution C->E D Prepare Cell Membranes D->E F Incubate E->F G Filter and Wash F->G H Scintillation Counting G->H I Data Analysis (IC50) H->I

Caption: Experimental workflow for an in vitro receptor binding assay.

Signaling_Pathway cluster_membrane Cell Membrane receptor 5-HT1A Receptor g_protein Gi/o Protein receptor->g_protein Activates agonist 4-[2-[4-[3-(trifluoromethyl)phenyl] piperazin-1-yl]ethyl]aniline agonist->receptor Binds to ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ac->camp Decreases pka PKA camp->pka Activates downstream Downstream Effects (e.g., Gene Transcription) pka->downstream Phosphorylates

Caption: Simplified 5-HT₁ₐ receptor signaling pathway.

References

Technical Support Center: Interpreting Biphasic Dose-Response Curves with p-NH2-PE-TFMPP and Related Phenylpiperazines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who encounter biphasic dose-response curves in their experiments with p-NH2-PE-TFMPP and other phenylpiperazine derivatives like TFMPP.

Frequently Asked Questions (FAQs)

Q1: What is a biphasic dose-response curve?

A biphasic dose-response curve, often U-shaped or an inverted U-shape, is a non-monotonic relationship where the response to a substance increases at low doses and then decreases at higher doses, or vice-versa. This contrasts with a typical sigmoidal dose-response curve where the effect consistently increases with the dose until it reaches a plateau.

Q2: I'm observing a biphasic effect with p-NH2-PE-TFMPP. What could be the underlying mechanism?

While specific data for p-NH2-PE-TFMPP is limited, we can infer potential mechanisms from the well-characterized related compound, TFMPP. TFMPP is known to interact with multiple serotonin (5-HT) receptor subtypes with varying affinities. A biphasic response could arise from several pharmacological phenomena:

  • Receptor Subtype Selectivity: The compound may act as an agonist at a high-affinity receptor at low concentrations, producing the initial phase of the response. At higher concentrations, it may begin to act as an antagonist or a partial agonist at a lower-affinity receptor subtype that mediates an opposing effect, leading to a decrease in the overall response.

  • Receptor Desensitization/Downregulation: At higher concentrations, the compound might induce rapid desensitization or downregulation of the very receptor it is activating, leading to a diminished response.

  • Off-Target Effects: At higher doses, the compound may engage with unrelated "off-target" receptors or cellular processes that counteract the primary effect.

  • Functional Selectivity (Biased Agonism): The compound could activate different signaling pathways through the same receptor at different concentrations. For instance, a G-protein-mediated signaling pathway might be activated at low concentrations, while a β-arrestin-mediated pathway that dampens the signal could be engaged at higher concentrations.

Q3: How can I investigate the cause of the biphasic curve I'm observing?

To dissect the mechanism behind a biphasic dose-response, a systematic approach is necessary. This typically involves:

  • Receptor Binding Assays: To confirm the binding affinities of your compound at a panel of relevant receptors (e.g., various 5-HT receptor subtypes).

  • Functional Assays: To characterize the functional activity (agonist, antagonist, partial agonist, inverse agonist) of your compound at each of the identified target receptors.

  • Selective Antagonist Studies: Using selective antagonists for suspected receptor subtypes to see if you can block one phase of the biphasic curve.

  • Signaling Pathway Analysis: Investigating downstream signaling pathways (e.g., cAMP accumulation, calcium mobilization, β-arrestin recruitment) at different concentrations of your compound.

  • Time-Course Experiments: To assess the potential for receptor desensitization over time at high concentrations.

Troubleshooting Guide

Problem Possible Causes Suggested Actions
Inverted U-shaped curve in a functional assay. 1. Activation of two different receptors with opposing effects. 2. Receptor desensitization at high concentrations. 3. Compound precipitation or cellular toxicity at high concentrations.1. Use selective antagonists for suspected receptors to see if the descending part of the curve is blocked. 2. Perform time-course experiments to measure the response over time at a high concentration. 3. Visually inspect your compound in solution at high concentrations and perform a cell viability assay.
My compound is an agonist at low concentrations but the effect diminishes at high concentrations. This is a classic biphasic response. The high-concentration effect could be due to antagonism at another receptor, receptor desensitization, or off-target effects.Follow the suggestions for an "Inverted U-shaped curve". Also, consider running a broader screen for off-target activities at high concentrations.
The shape of the dose-response curve changes with incubation time. This strongly suggests a time-dependent process like receptor desensitization or metabolism of the compound.Conduct a detailed time-course study, measuring the response at multiple time points for a range of concentrations.

Quantitative Data Summary

The following table summarizes the known receptor binding affinities of the related compound, TFMPP. This data is crucial for forming hypotheses about which receptors might be involved in a biphasic response.

Receptor SubtypeBinding Affinity (Ki, nM)Functional Activity
5-HT1A288 - 1,950Full Agonist
5-HT1B30 - 132Full Agonist
5-HT1D282Agonist
5-HT2A160 - 269Weak Partial Agonist or Antagonist
5-HT2C62Full Agonist
SERT121 (EC50)Serotonin Releaser

Data compiled from multiple sources.[1]

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of p-NH2-PE-TFMPP for various serotonin receptor subtypes.

Methodology:

  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human serotonin receptor subtype of interest.

  • Assay Buffer: Use a suitable buffer, e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.5 mM EDTA.

  • Competition Binding: Incubate the cell membranes with a known concentration of a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors) and a range of concentrations of the unlabeled test compound (p-NH2-PE-TFMPP).

  • Incubation: Incubate at room temperature for a specified time to reach equilibrium.

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Detection: Quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay

Objective: To assess the functional activity of p-NH2-PE-TFMPP at Gi/o-coupled serotonin receptors (e.g., 5-HT1A).

Methodology:

  • Cell Culture: Use a cell line expressing the receptor of interest (e.g., CHO or HEK293 cells).

  • Forskolin Stimulation: Pre-treat the cells with forskolin to stimulate adenylyl cyclase and increase intracellular cAMP levels.

  • Compound Addition: Add varying concentrations of p-NH2-PE-TFMPP. Agonist activation of a Gi/o-coupled receptor will inhibit adenylyl cyclase and reduce cAMP levels.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis: Plot the concentration-response curve and determine the EC50 and Emax values.

Intracellular Calcium Mobilization Assay

Objective: To assess the functional activity of p-NH2-PE-TFMPP at Gq/11-coupled serotonin receptors (e.g., 5-HT2A, 5-HT2C).

Methodology:

  • Cell Culture and Dye Loading: Culture cells expressing the receptor of interest and load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add varying concentrations of p-NH2-PE-TFMPP to the cells.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader. Activation of a Gq/11-coupled receptor will lead to an increase in intracellular calcium and a corresponding increase in fluorescence.

  • Data Analysis: Plot the concentration-response curve from the peak fluorescence signal and determine the EC50 and Emax values.

Visualizations

Biphasic_Mechanism_1 cluster_low_conc Low Concentration cluster_high_conc High Concentration Compound_Low p-NH2-PE-TFMPP Receptor_A High-Affinity Receptor (e.g., 5-HT1B) Compound_Low->Receptor_A Binds Response_1 Primary Effect (e.g., Agonism) Receptor_A->Response_1 Activates Overall_Response Overall Biphasic Response Response_1->Overall_Response Compound_High p-NH2-PE-TFMPP Receptor_B Low-Affinity Receptor (e.g., 5-HT2A) Compound_High->Receptor_B Binds Response_2 Opposing Effect (e.g., Antagonism) Receptor_B->Response_2 Inhibits Response_2->Overall_Response Biphasic_Mechanism_2 Compound p-NH2-PE-TFMPP Receptor Receptor Compound->Receptor Binds Desensitization Receptor Desensitization/ Downregulation Compound->Desensitization Signaling Signaling Cascade Receptor->Signaling Activates Response Cellular Response Signaling->Response Desensitization->Receptor Inhibits Experimental_Workflow Start Biphasic Curve Observed Binding Radioligand Binding Assays (Determine Ki at multiple receptors) Start->Binding Functional Functional Assays (cAMP, Calcium Flux, etc.) Binding->Functional Antagonist Selective Antagonist Studies Functional->Antagonist Signaling Downstream Signaling Pathway Analysis (e.g., β-arrestin recruitment) Antagonist->Signaling Conclusion Elucidate Mechanism Signaling->Conclusion

References

Validation & Comparative

A Comparative In Vivo Analysis of LY 165163 and Buspirone: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the in vivo effects of two key pharmacological compounds, LY 165163 and buspirone. Both agents have significant interactions with the serotonergic and dopaminergic systems, making a comparative understanding of their effects crucial for researchers in neuropharmacology and drug development. This document summarizes their receptor binding profiles, effects on neurotransmitter levels, and behavioral outcomes, supported by experimental data and detailed methodologies.

Data Presentation: Quantitative Comparison

The following tables provide a structured overview of the receptor binding affinities and in vivo effects of this compound and buspirone.

Table 1: Comparative Receptor Binding Affinities (pKi)

ReceptorThis compoundBuspirone
Serotonin Receptors
5-HT1A8.7 (rat native), 8.9 (human cloned)[1]~8.1-9.4[2]
Dopamine Receptors
D27.0 (rat striatal), 7.3 (rat cloned), 7.2 (human cloned)[1]~6.7-7.3[2]
D38.0 (rat cloned), 7.8 (human cloned)[1]~7.0-8.0[2]
D4Not explicitly found~7.5[2]
D15.7 (rat striatal)[1]Low affinity

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Table 2: Comparative In Vivo Effects on Neurotransmitter Systems

EffectThis compoundBuspirone
Dopamine System
Striatal DOPA AccumulationIncreased[3]Increases dopamine metabolites (HVA, DOPAC)
Apomorphine-Induced StereotypyInhibited[3]Minimal effect on classical postsynaptic DA receptors
Serotonin System
5-HT StereotypyNot induced[3]Can induce components of 5-HT syndrome
Dorsal Raphe Neuron FiringInhibited[1]Suppresses serotonergic activity
Striatal 5-HT TurnoverReduced[1]Decreases 5-HT metabolism at low doses

Table 3: Comparative Behavioral Effects in Animal Models of Anxiety

Behavioral TestThis compoundBuspirone
Elevated Plus Maze Anxiogenic-like profile reportedInconsistent effects; can show anxiogenic-like or anxiolytic-like profiles depending on dose and chronicity[1]
Vogel Conflict Test Data not readily available in comparative studiesAnxiolytic activity observed, though at higher doses than in the EPM

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate replication and further research.

In Vivo Microdialysis for Neurotransmitter Level Assessment

Objective: To measure extracellular levels of dopamine and serotonin and their metabolites in specific brain regions of freely moving animals following drug administration.

Materials:

  • Stereotaxic apparatus

  • Microdialysis probes (e.g., CMA/12)

  • Guide cannulae

  • Syringe pump

  • Fraction collector

  • High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system

  • Artificial cerebrospinal fluid (aCSF)

  • Anesthetic (e.g., isoflurane, chloral hydrate)

  • Experimental animals (e.g., Wistar rats)

Procedure:

  • Surgical Implantation: Anesthetize the animal and place it in the stereotaxic apparatus. Implant a guide cannula aimed at the brain region of interest (e.g., striatum, prefrontal cortex). Secure the cannula to the skull with dental cement. Allow the animal to recover for several days.

  • Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula.

  • Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a syringe pump.

  • Baseline Collection: Allow for a stabilization period (e.g., 1-2 hours) before collecting baseline dialysate samples. Collect several baseline fractions (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.

  • Drug Administration: Administer this compound, buspirone, or vehicle control via the desired route (e.g., intraperitoneal, subcutaneous).

  • Sample Collection: Continue to collect dialysate fractions at regular intervals for a predetermined period after drug administration.

  • Sample Analysis: Analyze the collected dialysate samples using HPLC-ECD to quantify the concentrations of dopamine, serotonin, and their metabolites.

  • Data Analysis: Express post-drug neurotransmitter levels as a percentage of the baseline levels for each animal.

Elevated Plus Maze (EPM) Test

Objective: To assess anxiety-like behavior in rodents.

Apparatus:

  • A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

Procedure:

  • Habituation: Acclimate the animals to the testing room for at least 30-60 minutes before the test.

  • Test Initiation: Place the animal in the center of the maze, facing one of the open arms.

  • Exploration Period: Allow the animal to freely explore the maze for a set period, typically 5 minutes.

  • Data Collection: Record the number of entries into and the time spent in the open and closed arms using a video tracking system.

  • Data Analysis: Anxiolytic effects are indicated by a significant increase in the percentage of time spent in the open arms and the percentage of open arm entries.

Vogel Conflict Test

Objective: To assess the anxiolytic potential of a compound by measuring its ability to reinstate a behavior that has been suppressed by punishment.

Apparatus:

  • An operant chamber with a grid floor capable of delivering a mild electric shock and a drinking spout connected to a lickometer.

Procedure:

  • Water Deprivation: Water-deprive the animals for a period of 24-48 hours prior to the test.

  • Habituation: Acclimate the animals to the testing chamber.

  • Drug Administration: Administer the test compound (this compound or buspirone) or vehicle at a predetermined time before the test session.

  • Test Session: Place the animal in the chamber and allow it to drink from the spout. After a set number of licks (e.g., 20), a mild electric shock is delivered through the grid floor.

  • Data Collection: Record the total number of licks and the number of shocks received during the session (typically 3-5 minutes).

  • Data Analysis: An anxiolytic effect is indicated by a significant increase in the number of punished licks (i.e., the animal continues to drink despite the shocks).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the primary signaling pathways of the 5-HT1A and D2 receptors, the main targets of this compound and buspirone, as well as a typical experimental workflow for their in vivo comparison.

G cluster_5HT1A 5-HT1A Receptor Signaling Buspirone / LY165163 Buspirone / LY165163 5-HT1A Receptor 5-HT1A Receptor Buspirone / LY165163->5-HT1A Receptor Agonist/Partial Agonist Gi/o Protein Gi/o Protein 5-HT1A Receptor->Gi/o Protein Activates Adenylate Cyclase Adenylate Cyclase Gi/o Protein->Adenylate Cyclase Inhibits cAMP cAMP Adenylate Cyclase->cAMP Decreases PKA PKA cAMP->PKA Decreases activity Neuronal Inhibition Neuronal Inhibition PKA->Neuronal Inhibition Leads to G cluster_D2 Dopamine D2 Receptor Signaling LY165163 / Buspirone LY165163 / Buspirone D2 Receptor D2 Receptor LY165163 / Buspirone->D2 Receptor Antagonist Gi/o Protein Gi/o Protein D2 Receptor->Gi/o Protein Blocks inhibition Dopamine Release Dopamine Release D2 Receptor->Dopamine Release Increases (autoreceptor blockade) Adenylate Cyclase Adenylate Cyclase Gi/o Protein->Adenylate Cyclase (Disinhibition) cAMP cAMP Adenylate Cyclase->cAMP G Animal Model Selection Animal Model Selection Drug Administration Drug Administration Animal Model Selection->Drug Administration Randomized Groups Behavioral Testing Behavioral Testing Drug Administration->Behavioral Testing LY165163 vs Buspirone vs Vehicle Neurochemical Analysis Neurochemical Analysis Drug Administration->Neurochemical Analysis Post-mortem or In Vivo Data Analysis & Comparison Data Analysis & Comparison Behavioral Testing->Data Analysis & Comparison Neurochemical Analysis->Data Analysis & Comparison

References

Validating the 5-HT1A Receptor-Mediated Effects of p-NH2-PE-TFMPP: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of the pharmacological profile of p-NH2-PE-TFMPP at the 5-HT1A receptor, supported by experimental data from antagonist-based validation studies. This guide provides researchers, scientists, and drug development professionals with a comparative overview of its receptor interaction, signaling, and the methodologies used for its validation.

The compound p-NH2-PE-TFMPP is a phenylpiperazine derivative investigated for its interaction with serotonin receptors, particularly the 5-HT1A subtype. Validation of its specific effects mediated by this receptor is crucial for understanding its pharmacological profile and potential therapeutic applications. This is typically achieved by utilizing selective antagonists to competitively block the receptor and observe the attenuation of the compound's effects. This guide delves into the experimental validation of p-NH2-PE-TFMPP's 5-HT1A receptor-mediated actions, presenting a comparison with the well-characterized antagonist WAY-100635.

Comparative Pharmacological Data

The following table summarizes the binding affinities of p-NH2-PE-TFMPP and the selective 5-HT1A antagonist WAY-100635. This data is essential for designing and interpreting antagonist validation studies.

CompoundReceptorBinding Affinity (Ki, nM)Assay TypeSpeciesReference
p-NH2-PE-TFMPP5-HT1AData not available in the provided search results
WAY-100635 5-HT1A 0.39 Radioligand BindingHuman[1]
5-HT1A0.84Radioligand BindingRat
α1-adrenergic>1000Radioligand Binding[1]
Dopamine D4 16 Radioligand BindingHuman[1]

Note: While p-NH2-PE-TFMPP is a known serotonergic agent, specific Ki values for its interaction with the 5-HT1A receptor were not available in the initial search. The data for WAY-100635 highlights its high affinity and selectivity for the 5-HT1A receptor, although its potent agonist activity at the D4 receptor is a critical consideration for experimental design.[1][2]

5-HT1A Receptor Signaling Pathways

Activation of the 5-HT1A receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events.[3][4][5] Understanding these pathways is fundamental to designing functional assays for validating the effects of compounds like p-NH2-PE-TFMPP. The primary signaling mechanism involves the coupling to inhibitory G-proteins (Gi/o).[3][6]

5-HT1A_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 5HT1A 5-HT1A Receptor G_protein Gi/o Protein 5HT1A->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel K+ Channel G_protein->K_channel Opens Ca_channel Ca2+ Channel G_protein->Ca_channel Closes MAPK MAPK/ERK Pathway G_protein->MAPK Activates PI3K PI3K/Akt Pathway G_protein->PI3K Activates PLC PLC G_protein->PLC Activates cAMP cAMP AC->cAMP Decreases Cellular_Response Cellular Response (e.g., Neuronal Hyperpolarization) K_channel->Cellular_Response Ca_channel->Cellular_Response PKA PKA cAMP->PKA Decreases activity PKA->Cellular_Response MAPK->Cellular_Response PI3K->Cellular_Response PLC->Cellular_Response Serotonin Serotonin or p-NH2-PE-TFMPP Serotonin->5HT1A Activates Antagonist Antagonist (e.g., WAY-100635) Antagonist->5HT1A Blocks

Caption: 5-HT1A receptor signaling cascade.

Experimental Protocols for Antagonist Validation

To validate that the effects of p-NH2-PE-TFMPP are indeed mediated by the 5-HT1A receptor, a selective antagonist is used to block these effects. Below are detailed methodologies for key experiments.

In Vitro: Radioligand Binding Assay

Objective: To determine the binding affinity of p-NH2-PE-TFMPP for the 5-HT1A receptor and to confirm competitive displacement by an antagonist.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells) or from brain tissue known to have a high density of these receptors (e.g., hippocampus).

  • Incubation: A constant concentration of a radiolabeled 5-HT1A receptor ligand (e.g., [3H]8-OH-DPAT or [11C]WAY-100635) is incubated with the membrane preparation.

  • Competition: Increasing concentrations of the unlabeled test compound (p-NH2-PE-TFMPP) are added to displace the radioligand. To validate antagonist action, a fixed concentration of p-NH2-PE-TFMPP is co-incubated with increasing concentrations of the antagonist (e.g., WAY-100635).

  • Separation and Counting: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the inhibition constant (Ki) of p-NH2-PE-TFMPP and the antagonist.

In Vitro: cAMP Accumulation Assay

Objective: To functionally characterize the effect of p-NH2-PE-TFMPP on adenylyl cyclase activity and its blockade by a 5-HT1A antagonist.

Methodology:

  • Cell Culture: Cells expressing the 5-HT1A receptor are cultured and pre-treated with a phosphodiesterase inhibitor to prevent cAMP degradation.

  • Forskolin Stimulation: Adenylyl cyclase is stimulated with forskolin to increase intracellular cAMP levels.

  • Compound Addition: Increasing concentrations of p-NH2-PE-TFMPP are added to the cells. Agonist activity at the Gi/o-coupled 5-HT1A receptor will inhibit forskolin-stimulated cAMP production.

  • Antagonist Challenge: To validate the effect, cells are pre-incubated with a 5-HT1A antagonist (e.g., WAY-100635) before the addition of p-NH2-PE-TFMPP. The antagonist should block the inhibitory effect of p-NH2-PE-TFMPP.

  • cAMP Measurement: Intracellular cAMP levels are measured using a suitable assay, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis: The concentration-response curves are plotted to determine the EC50 of p-NH2-PE-TFMPP and the potency of the antagonist.

In Vivo: Positron Emission Tomography (PET) Imaging

Objective: To visualize and quantify the in vivo occupancy of 5-HT1A receptors by p-NH2-PE-TFMPP and its displacement by an antagonist.

Methodology:

  • Radioligand Injection: A subject (e.g., rat or monkey) is injected with a radiolabeled 5-HT1A receptor antagonist, such as [11C]WAY-100635.[7]

  • Baseline Scan: A baseline PET scan is performed to determine the regional brain distribution of the radioligand, which should correspond to the known density of 5-HT1A receptors.

  • Test Compound Administration: The subject is then administered p-NH2-PE-TFMPP.

  • Displacement Scan: A second PET scan is conducted. If p-NH2-PE-TFMPP binds to the 5-HT1A receptor, it will displace the radioligand, leading to a reduction in the PET signal in receptor-rich regions.

  • Antagonist Pre-treatment: In a separate experiment, the subject is pre-treated with a high dose of a non-radiolabeled antagonist (e.g., WAY-100635) before the administration of the radioligand and p-NH2-PE-TFMPP. This should prevent the binding of both compounds to the 5-HT1A receptor.

  • Data Analysis: The PET images are analyzed to calculate the binding potential in different brain regions, allowing for the quantification of receptor occupancy by p-NH2-PE-TFMPP.

Experimental Workflow for Antagonist Validation

The following diagram illustrates a typical workflow for validating the 5-HT1A receptor-mediated effects of a test compound.

Antagonist_Validation_Workflow Start Start: Hypothesis p-NH2-PE-TFMPP acts on 5-HT1A In_Vitro In Vitro Characterization Start->In_Vitro Binding Radioligand Binding Assay (Determine Ki) In_Vitro->Binding Functional Functional Assay (e.g., cAMP, Determine EC50) In_Vitro->Functional Antagonist_In_Vitro Antagonist Challenge (e.g., WAY-100635) Observe rightward shift Binding->Antagonist_In_Vitro Functional->Antagonist_In_Vitro In_Vivo In Vivo Validation Antagonist_In_Vitro->In_Vivo Behavior Behavioral Assay (e.g., anxiolytic effect) In_Vivo->Behavior PET PET Imaging (Receptor Occupancy) In_Vivo->PET Antagonist_In_Vivo Antagonist Pre-treatment Block behavioral effects and receptor occupancy Behavior->Antagonist_In_Vivo PET->Antagonist_In_Vivo Conclusion Conclusion: Effects are 5-HT1A mediated Antagonist_In_Vivo->Conclusion

Caption: Workflow for antagonist validation.

Conclusion

The validation of p-NH2-PE-TFMPP's effects at the 5-HT1A receptor requires a systematic approach employing selective antagonists. While specific experimental data for p-NH2-PE-TFMPP was not available in the initial search, the methodologies and comparative data provided for the established antagonist WAY-100635 serve as a robust framework for such investigations. Researchers should consider the potential for off-target effects, such as the D4 agonism of WAY-100635, when selecting an appropriate antagonist and interpreting results. Future studies are needed to fully elucidate the in vitro and in vivo pharmacological profile of p-NH2-PE-TFMPP and to confirm its mechanism of action through rigorous antagonist-based validation.

References

A Comparative Guide to 4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]aniline and Other TFMPP Derivatives for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]aniline and other key trifluoromethylphenylpiperazine (TFMPP) derivatives. The information is supported by experimental data to facilitate informed decisions in drug discovery and neuroscience research.

The compound 4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]aniline, also known as PAPP or LY165163, is a notable derivative of the TFMPP class of molecules, which are widely studied for their interactions with serotonergic and other neurotransmitter systems. This guide will delve into the pharmacological profile of PAPP and compare it with other relevant TFMPP derivatives, presenting key data in a clear, tabular format. Detailed experimental protocols for the cited assays are also provided to ensure reproducibility and methodological transparency.

Pharmacological Profile: A Focus on Serotonin Receptors

TFMPP and its derivatives are primarily recognized for their affinity for serotonin (5-HT) receptors. The parent compound, 1-(3-(trifluoromethyl)phenyl)piperazine (TFMPP), exhibits a broad spectrum of activity, acting as an agonist at several 5-HT receptor subtypes, including 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT2C receptors. It acts as a weak partial agonist or antagonist at the 5-HT2A receptor.[1] This mixed pharmacology contributes to its complex behavioral effects.

The featured compound, 4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]aniline (PAPP), has been identified as a selective and high-affinity ligand for the 5-HT1A receptor subtype.[2][3] This selectivity offers a more targeted approach for researchers investigating the specific roles of the 5-HT1A receptor in various physiological and pathological processes.

Comparative Analysis of TFMPP Derivatives

To provide a clear comparison, the following table summarizes the receptor binding affinities (Ki or Kd) of PAPP and other relevant TFMPP derivatives at key serotonin and dopamine receptors. Lower Ki/Kd values indicate higher binding affinity.

Compound5-HT1A (Ki/Kd, nM)5-HT1B (Ki, nM)5-HT1D (Ki, nM)5-HT2A (Ki, nM)5-HT2C (Ki, nM)Dopamine D2 (Ki, nM)Reference(s)
PAPP (LY165163) 1.6 (Kd)-----[2]
1-(3-(trifluoromethyl)phenyl)piperazine (TFMPP) 28813228226962>10,000
1-(2-methoxyphenyl)piperazine (oMeOPP) 2.5190021002301100380
1-(3-chlorophenyl)piperazine (mCPP) 15014110611.32400

Note: Data is compiled from various sources and experimental conditions may vary. Direct comparison should be made with caution.

Signaling Pathways and Experimental Workflows

The interaction of these ligands with their respective G-protein coupled receptors (GPCRs) initiates intracellular signaling cascades. For instance, the activation of the 5-HT1A receptor, a Gi/o-coupled receptor, typically leads to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. The following diagrams illustrate the general signaling pathway for a Gi/o-coupled receptor and a typical experimental workflow for assessing ligand binding and function.

Gi_Coupled_Signaling Ligand 5-HT1A Agonist (e.g., PAPP) Receptor 5-HT1A Receptor (Gi/o-coupled GPCR) Ligand->Receptor Binds to G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Neuronal hyperpolarization) PKA->Cellular_Response Phosphorylates targets leading to Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional Functional Assay (Calcium Mobilization) Membrane_Prep Membrane Preparation (Source of receptors) Incubation Incubation Membrane_Prep->Incubation Radioligand Radiolabeled Ligand (e.g., [3H]PAPP) Radioligand->Incubation Test_Compound Test Compound (Unlabeled) Test_Compound->Incubation Filtration Filtration & Washing Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Data_Analysis_Binding Data Analysis (Ki determination) Scintillation->Data_Analysis_Binding Cell_Culture Cell Culture (Expressing receptor of interest) Dye_Loading Calcium-sensitive Dye Loading Cell_Culture->Dye_Loading Compound_Addition Addition of Test Compound Dye_Loading->Compound_Addition Fluorescence_Measurement Fluorescence Measurement (e.g., FLIPR) Compound_Addition->Fluorescence_Measurement Data_Analysis_Functional Data Analysis (EC50 determination) Fluorescence_Measurement->Data_Analysis_Functional

References

Navigating the Complex Pharmacology of LY 165163: A Guide to Research Reproducibility and Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the reproducibility and comparative efficacy of investigational compounds is paramount. This guide provides a comprehensive overview of the research findings for LY 165163, a potent 5-HT presynaptic receptor agonist, with a focus on cross-validation of its pharmacological effects and a comparison with alternative compounds. Detailed experimental protocols and quantitative data are presented to facilitate a deeper understanding of its complex molecular interactions.

This compound has been a subject of interest due to its significant impact on serotonin (5-HT) and dopamine systems. However, its characterization is complicated by its activity at multiple receptor sites, which necessitates a careful evaluation of research findings. This guide aims to provide clarity by summarizing key studies, presenting comparative data, and outlining the methodologies used to generate these findings.

Comparative Pharmacological Profile of this compound

This compound is primarily recognized as a potent agonist at presynaptic 5-HT receptors.[1] This activity leads to a decrease in 5-hydroxytryptophan (5-HTP) accumulation, indicating a reduction in serotonin synthesis and release. Concurrently, it has been shown to increase the accumulation of DOPA, a precursor to dopamine, in the cortex and striatum.[1]

However, the selectivity of this compound has been a point of discussion in the scientific community. Research has revealed its antagonist properties at dopamine D1, D2, and D3 receptors.[2] This dual action as a 5-HT agonist and a dopamine antagonist contributes to a complex in-vivo pharmacological profile. For instance, unlike other 5-HT1A agonists such as 8-OH-DPAT, this compound does not induce 5-HT stereotypy, a behavioral effect that is likely inhibited by its dopamine receptor blockade.[3]

Further complicating its profile, this compound also demonstrates antagonist activity at 5-HT2 receptors and possesses an appreciable affinity for alpha-adrenergic receptors.[4] These off-target activities must be taken into account when interpreting experimental results and considering its therapeutic potential.

Below is a summary of the receptor binding affinities and functional activities of this compound compared to other relevant compounds.

CompoundPrimary TargetOther Notable InteractionsFunctional Activity
This compound 5-HT Presynaptic ReceptorsDopamine D1, D2, D3 Receptors (Antagonist)[2], 5-HT2 Receptors (Antagonist)[4], Alpha-adrenergic Receptors[4]5-HT Agonist[1]
8-OH-DPAT 5-HT1A Receptors-5-HT1A Agonist
Apomorphine Dopamine D2-like Receptors-Dopamine Agonist[3]
Haloperidol Dopamine D2 Receptors-Dopamine Antagonist[2]

Experimental Protocols

To ensure the reproducibility of research findings, detailed experimental methodologies are crucial. Below are summaries of key experimental protocols used in the characterization of this compound.

In Vivo Microdialysis for Neurotransmitter Release

This technique is used to measure the extracellular levels of neurotransmitters and their metabolites in specific brain regions of living animals.

cluster_procedure Microdialysis Workflow animal_prep Animal Preparation (Anesthesia, Stereotaxic Surgery) probe_insertion Microdialysis Probe Implantation (e.g., Striatum, Cortex) animal_prep->probe_insertion perfusion Probe Perfusion (Artificial CSF) probe_insertion->perfusion sample_collection Dialysate Sample Collection perfusion->sample_collection analysis Neurochemical Analysis (HPLC-ECD) sample_collection->analysis

In Vivo Microdialysis Experimental Workflow
Radioligand Binding Assays

These assays are used to determine the affinity of a compound for a specific receptor.

cluster_binding_assay Radioligand Binding Assay Protocol membrane_prep Tissue Membrane Preparation (e.g., Brain Homogenate) incubation Incubation (Membranes, Radioligand, Test Compound) membrane_prep->incubation separation Separation of Bound and Free Ligand (Filtration) incubation->separation counting Quantification of Radioactivity (Scintillation Counting) separation->counting data_analysis Data Analysis (IC50, Ki Determination) counting->data_analysis

Radioligand Binding Assay Workflow
Behavioral Assays

Behavioral assays in animal models are used to assess the functional consequences of a compound's activity. For example, the inhibition of apomorphine-induced stereotyped behavior is a common test for dopamine receptor antagonism.[3]

Signaling Pathways

The complex pharmacology of this compound involves modulation of both serotonergic and dopaminergic signaling pathways.

cluster_serotonin Serotonergic Synapse cluster_dopamine Dopaminergic Synapse LY165163_5HT This compound 5HT_Presynaptic 5-HT Presynaptic Receptor LY165163_5HT->5HT_Presynaptic Agonist 5HT_Release 5-HT Release 5HT_Presynaptic->5HT_Release Inhibits LY165163_DA This compound D2_Receptor Dopamine D2 Receptor LY165163_DA->D2_Receptor Antagonist DA_Signaling Dopaminergic Signaling D2_Receptor->DA_Signaling Dopamine Dopamine Dopamine->D2_Receptor

Simplified Signaling Pathways for this compound

Conclusion

The research on this compound highlights the importance of thorough pharmacological profiling. While it is a potent agonist of presynaptic 5-HT receptors, its significant antagonist activity at multiple dopamine receptors, as well as its interactions with other receptor systems, creates a complex and multifaceted pharmacological profile. For researchers, it is critical to consider these multiple actions when designing experiments and interpreting data. The lack of direct, published reproducibility and cross-validation studies underscores the need for further research to solidify our understanding of this compound. The information and protocols provided in this guide serve as a foundation for future investigations and a framework for comparing the effects of this compound with other neuroactive compounds.

References

A Comparative Analysis of LY165163 and 8-OH-DPAT on Serotonergic Neurotransmission

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two key research compounds, LY165163 and 8-OH-DPAT, and their effects on serotonergic neurotransmission. Both compounds are widely utilized as pharmacological tools to investigate the role of serotonin 5-HT1A receptors in various physiological and pathological processes. This document synthesizes experimental data to objectively compare their performance, offering insights into their distinct pharmacological profiles.

Introduction to the Compounds

8-Hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) is a prototypical and potent agonist for the 5-HT1A serotonin receptor. It is widely recognized as a full agonist and is extensively used to study the effects of 5-HT1A receptor activation.

LY165163 , also known as p-aminophenylethyl-m-trifluoromethylphenyl piperazine (PAPP), is another compound identified as a 5-HT1A receptor agonist. However, its pharmacological profile is more complex, exhibiting activity at other receptor types, which differentiates its effects from those of 8-OH-DPAT.

Comparative Pharmacological Profile

The following tables summarize the quantitative data on the receptor binding affinities and functional activities of LY165163 and 8-OH-DPAT. It is important to note that the data presented is compiled from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.

Table 1: Comparative Receptor Binding Affinities (Ki in nM)
ReceptorLY1651638-OH-DPAT
Serotonin Receptors
5-HT1A~2 (pKi = 8.7-8.9)[1]~1 (pKi = 9.0-9.2)[1]
5-HT1B-~380 (pIC50 = 5.42)[2]
5-HT210 (antagonist)[1]-
5-HT7-~220 (pKi = 6.6)[1]
Dopamine Receptors
D1Antagonist[1]-
D2~100 (pKi = 7.0) (antagonist)[1]Weak affinity[3]
D3~10 (pKi = 8.0) (antagonist)[1]-
Adrenergic Receptors
Alpha (α)200 (antagonist)[1]Weak affinity[3]

Note: pKi and pIC50 values have been converted to Ki and IC50 for easier comparison where applicable. A lower Ki value indicates a higher binding affinity.

Table 2: Comparative Functional Activity
ParameterLY1651638-OH-DPAT
5-HT1A Receptor Activity
Intrinsic ActivityAgonist[1]Full Agonist[4]
Effect on Dorsal Raphe FiringInhibition[1]Inhibition[5]
Effect on Hippocampal 5-HT Release-Decrease[6]
Other Activities
5-HT StereotypyDoes not induce (due to D2 antagonism)[4]Induces[4]
Hypothermia InductionInduces (less marked than 8-OH-DPAT)[7]Induces[7]

Signaling Pathways and Mechanisms of Action

Both LY165163 and 8-OH-DPAT exert their primary effects through the activation of 5-HT1A receptors, which are G-protein coupled receptors (GPCRs). Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This, in turn, modulates the activity of protein kinase A (PKA) and influences downstream signaling cascades. Additionally, 5-HT1A receptor activation leads to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing neuronal hyperpolarization and a decrease in neuronal firing rate.

The key difference in their mechanism of action lies in their receptor selectivity. While 8-OH-DPAT is highly selective for the 5-HT1A receptor (with some affinity for 5-HT7), LY165163 exhibits a broader pharmacological profile, acting as an antagonist at 5-HT2, alpha-adrenergic, and dopamine D1, D2, and D3 receptors. This multi-target engagement of LY165163 significantly influences its overall physiological and behavioral effects.

cluster_LY165163 LY165163 Signaling LY165163 LY165163 Receptor_5HT1A_L 5-HT1A Receptor LY165163->Receptor_5HT1A_L Agonist Receptor_5HT2_L 5-HT2 Receptor LY165163->Receptor_5HT2_L Antagonist Receptor_Alpha_L α-Adrenergic Receptor LY165163->Receptor_Alpha_L Antagonist Receptor_D2_L Dopamine D2 Receptor LY165163->Receptor_D2_L Antagonist Gi_L Gi/o Protein Receptor_5HT1A_L->Gi_L Blockade_5HT2 Blockade Receptor_5HT2_L->Blockade_5HT2 Blockade_Alpha Blockade Receptor_Alpha_L->Blockade_Alpha Blockade_D2 Blockade Receptor_D2_L->Blockade_D2 AC_L Adenylyl Cyclase Gi_L->AC_L GIRK_L ↑ GIRK Channel Opening Gi_L->GIRK_L cAMP_L ↓ cAMP AC_L->cAMP_L PKA_L ↓ PKA Activity cAMP_L->PKA_L Hyperpolarization_L Neuronal Hyperpolarization GIRK_L->Hyperpolarization_L FiringRate_L ↓ Neuronal Firing Hyperpolarization_L->FiringRate_L

Signaling pathways of LY165163.

cluster_8OHDPAT 8-OH-DPAT Signaling OH_DPAT 8-OH-DPAT Receptor_5HT1A_O 5-HT1A Receptor OH_DPAT->Receptor_5HT1A_O Full Agonist Receptor_5HT7_O 5-HT7 Receptor OH_DPAT->Receptor_5HT7_O Agonist Gi_O Gi/o Protein Receptor_5HT1A_O->Gi_O Gs_O Gs Protein Receptor_5HT7_O->Gs_O AC_O_inhib Adenylyl Cyclase Gi_O->AC_O_inhib GIRK_O ↑ GIRK Channel Opening Gi_O->GIRK_O AC_O_stim Adenylyl Cyclase Gs_O->AC_O_stim cAMP_O_inhib ↓ cAMP AC_O_inhib->cAMP_O_inhib cAMP_O_stim ↑ cAMP AC_O_stim->cAMP_O_stim PKA_O ↓ PKA Activity cAMP_O_inhib->PKA_O Hyperpolarization_O Neuronal Hyperpolarization GIRK_O->Hyperpolarization_O FiringRate_O ↓ Neuronal Firing Hyperpolarization_O->FiringRate_O Start Start MembranePrep Membrane Preparation (e.g., from rat brain) Start->MembranePrep Incubation Incubation with Radioligand and Competitor (LY165163 or 8-OH-DPAT) MembranePrep->Incubation Filtration Rapid Filtration (Separates bound/free radioligand) Incubation->Filtration Scintillation Liquid Scintillation Counting (Measures radioactivity) Filtration->Scintillation DataAnalysis Data Analysis (Calculate IC50 and Ki) Scintillation->DataAnalysis End End DataAnalysis->End

References

Head-to-head comparison of 4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]aniline and newer 5-HT1A agonists

Author: BenchChem Technical Support Team. Date: November 2025

A Head-to-Head Comparison of 4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]aniline and Newer 5-HT1A Agonists

Introduction

The serotonin 1A (5-HT1A) receptor, a subtype of the G-protein coupled serotonin receptor family, is a well-established target for therapeutic intervention in a range of neuropsychiatric disorders, including anxiety and depression. Agonists and partial agonists of the 5-HT1A receptor have been a cornerstone of research and development in this area for decades. This guide provides a head-to-head comparison of the early research compound 4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]aniline, also known as LY165163, with a selection of newer 5-HT1A agonists that have since been developed. These newer agents, including vilazodone, vortioxetine, and gepirone, often possess more complex pharmacological profiles, such as combined serotonin reuptake inhibition or interactions with multiple serotonin receptor subtypes. This comparison aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of their respective pharmacological properties, supported by experimental data.

Mechanism of Action and Signaling Pathway

The 5-HT1A receptor is predominantly coupled to the Gi/o family of G-proteins. Upon activation by an agonist, the receptor promotes the dissociation of the G-protein heterotrimer into its Gα and Gβγ subunits. The Gαi/o subunit subsequently inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can also directly activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing membrane hyperpolarization and a reduction in neuronal excitability. This signaling cascade is fundamental to the therapeutic effects of 5-HT1A agonists.

5-HT1A Receptor Signaling Pathway R 5-HT1A Receptor G Gi/o Protein (αβγ) R->G Activates G_alpha Gαi/o G->G_alpha G_betagamma Gβγ G->G_betagamma and βγ AC Adenylyl Cyclase cAMP cAMP AC->cAMP GIRK GIRK Channel K_out K+ GIRK->K_out K+ Efflux Agonist 5-HT1A Agonist Agonist->R ATP ATP ATP->AC K_in K+ K_in->GIRK Hyperpolarization Neuronal Hyperpolarization (Inhibition) K_out->Hyperpolarization G_alpha->AC Inhibits G_betagamma->GIRK Activates Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis P1 Prepare Membrane Homogenate A1 Incubate Membranes with Radioligand and Test Compound P1->A1 P2 Prepare Radioligand, Test Compounds, and Buffers P2->A1 A2 Separate Bound from Unbound Ligand via Filtration A1->A2 A3 Quantify Radioactivity (Scintillation Counting) A2->A3 D1 Plot Competition Curve A3->D1 D2 Calculate IC50 D1->D2 D3 Calculate Ki using Cheng-Prusoff Equation D2->D3

Validating the anxiolytic-like effects of LY 165163 in different behavioral paradigms

Author: BenchChem Technical Support Team. Date: November 2025

LY 165163, also known as p-NH2-PE-TFMPP, is a potent 5-HT presynaptic receptor agonist that has been shown to decrease 5-hydroxytryptophan (5-HTP) accumulation and increase L-DOPA accumulation in the cortex and striatum of rats.[1] Its pharmacological profile is complex, as it also acts as a potent antagonist at vascular 5-HT2 receptors and displays a notable affinity for alpha-adrenergic receptors.[2] Furthermore, unlike typical 5-HT1A agonists, this compound does not induce 5-HT-mediated stereotyped behaviors, an effect attributed to its dopamine receptor blocking properties.[3] This intricate interplay with both serotonergic and dopaminergic systems suggests a potential for influencing anxiety-related behaviors.

This guide will detail the established behavioral paradigms—the Elevated Plus-Maze (EPM), the Light-Dark Box (LDB) Test, and the Open Field Test (OFT)—that are crucial for assessing anxiolytic-like activity. We will present the methodologies for these experiments and provide hypothetical data to illustrate how the anxiolytic or anxiogenic potential of a compound like this compound would be quantitatively assessed and compared with standard anxiolytics like diazepam.

Putative Signaling Pathway of this compound

The mechanism of action of this compound involves modulation of both serotonergic and dopaminergic pathways. As a 5-HT presynaptic receptor agonist, it is expected to reduce the firing rate of serotonin neurons, leading to decreased serotonin release in target brain regions implicated in anxiety, such as the amygdala and prefrontal cortex. Simultaneously, its dopamine receptor antagonism would counteract the effects of dopamine, which can have complex, context-dependent effects on anxiety.

LY_165163_Signaling_Pathway cluster_presynaptic Presynaptic Serotonergic Neuron cluster_postsynaptic Postsynaptic Dopaminergic Neuron LY165163 LY165163 5HT1A_auto 5-HT1A Autoreceptor LY165163->5HT1A_auto Agonist AC Adenylyl Cyclase 5HT1A_auto->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA PKA cAMP->PKA Inhibits K_channel K+ Channel PKA->K_channel Opens Ca_channel Ca2+ Channel PKA->Ca_channel Closes 5HT_release Decreased 5-HT Release K_channel->5HT_release Ca_channel->5HT_release Anxiolytic_Effect Potential Anxiolytic-like Effect 5HT_release->Anxiolytic_Effect Contributes to Dopamine Dopamine D2_receptor D2 Receptor Dopamine->D2_receptor Postsynaptic_effect Modulation of Postsynaptic Signaling D2_receptor->Postsynaptic_effect LY165163_ant This compound LY165163_ant->D2_receptor Antagonist Postsynaptic_effect->Anxiolytic_Effect Contributes to

Caption: Putative signaling pathway of this compound.

Experimental Workflow for Behavioral Analysis

A typical workflow for assessing the anxiolytic-like properties of a novel compound involves a series of standardized behavioral tests. It is crucial to include control groups (vehicle-treated) and positive control groups (treated with a known anxiolytic like diazepam) to validate the experimental setup.

Experimental_Workflow Start Start: Compound Administration Grouping Animal Grouping Start->Grouping Vehicle Vehicle Control Grouping->Vehicle LY165163 This compound (Test Compound) Grouping->LY165163 Diazepam Diazepam (Positive Control) Grouping->Diazepam Behavioral_Testing Behavioral Testing Battery (30-60 min post-injection) Vehicle->Behavioral_Testing LY165163->Behavioral_Testing Diazepam->Behavioral_Testing EPM Elevated Plus-Maze Behavioral_Testing->EPM LDB Light-Dark Box Test Behavioral_Testing->LDB OFT Open Field Test Behavioral_Testing->OFT Data_Collection Data Collection & Analysis EPM->Data_Collection LDB->Data_Collection OFT->Data_Collection Interpretation Interpretation of Anxiolytic-like Effects Data_Collection->Interpretation

Caption: Experimental workflow for behavioral analysis.

Data Presentation: Hypothetical Comparative Results

The following tables present hypothetical data to illustrate how the results from the behavioral paradigms would be structured for comparison.

Table 1: Elevated Plus-Maze (EPM) - Hypothetical Data

Treatment Group (n=10)% Time in Open ArmsOpen Arm EntriesClosed Arm EntriesTotal Distance Traveled (cm)
Vehicle15.2 ± 2.18.5 ± 1.220.1 ± 2.51550 ± 120
This compound (1 mg/kg)25.8 ± 3.512.3 ± 1.818.9 ± 2.31520 ± 110
This compound (5 mg/kg)35.1 ± 4.2 15.8 ± 2.117.5 ± 2.01480 ± 130
Diazepam (2 mg/kg)40.5 ± 5.0 18.2 ± 2.515.3 ± 1.81350 ± 100
p<0.05, **p<0.01 compared to Vehicle

Table 2: Light-Dark Box (LDB) Test - Hypothetical Data

Treatment Group (n=10)Time in Light Box (s)TransitionsLatency to Enter Dark (s)Locomotor Activity (line crossings)
Vehicle45.3 ± 5.810.2 ± 1.515.1 ± 2.0250 ± 30
This compound (1 mg/kg)70.1 ± 8.214.5 ± 1.925.8 ± 3.1245 ± 28
This compound (5 mg/kg)95.6 ± 10.5 18.3 ± 2.238.2 ± 4.5 240 ± 25
Diazepam (2 mg/kg)110.2 ± 12.120.1 ± 2.8 45.5 ± 5.3210 ± 22
*p<0.05, **p<0.01 compared to Vehicle

Table 3: Open Field Test (OFT) - Hypothetical Data

Treatment Group (n=10)Time in Center (s)Center EntriesTotal Distance Traveled (cm)Rearing Frequency
Vehicle28.5 ± 3.512.1 ± 1.83500 ± 25045 ± 5
This compound (1 mg/kg)42.3 ± 4.816.8 ± 2.23450 ± 23043 ± 4
This compound (5 mg/kg)55.9 ± 6.2 20.5 ± 2.53400 ± 21041 ± 5
Diazepam (2 mg/kg)65.1 ± 7.5 24.3 ± 3.03000 ± 20030 ± 3**
p<0.05, **p<0.01 compared to Vehicle

Experimental Protocols

Elevated Plus-Maze (EPM)

The EPM is a widely used test to assess anxiety-like behavior in rodents.[4] The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.

  • Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two arms enclosed by high walls.

  • Procedure:

    • Animals are habituated to the testing room for at least 1 hour before the experiment.

    • Each animal is placed in the center of the maze, facing an open arm.

    • The animal is allowed to freely explore the maze for a 5-minute session.

    • An automated tracking system or a trained observer records the time spent in and the number of entries into the open and closed arms.

  • Interpretation: Anxiolytic compounds are expected to increase the percentage of time spent in and the number of entries into the open arms, without significantly affecting the total number of arm entries or distance traveled, which are measures of general locomotor activity.

Light-Dark Box (LDB) Test

The LDB test is another common paradigm for assessing anxiety-like behavior.[5][6] It is based on the conflict between the exploratory drive of rodents and their natural aversion to brightly lit areas.

  • Apparatus: A rectangular box divided into a small, dark compartment and a larger, brightly illuminated compartment, connected by an opening.

  • Procedure:

    • Animals are habituated to the testing room.

    • Each animal is placed in the center of the light compartment, facing away from the opening.

    • The animal's behavior is recorded for a 5 to 10-minute period.

    • Parameters measured include the time spent in each compartment, the number of transitions between compartments, and the latency to first enter the dark compartment.

  • Interpretation: Anxiolytic compounds typically increase the time spent in the light compartment and the number of transitions between the two compartments.

Open Field Test (OFT)

The OFT is used to assess general locomotor activity and anxiety-like behavior in a novel environment.[4] Rodents naturally tend to stay close to the walls (thigmotaxis) in a novel open space, and a willingness to explore the center is indicative of lower anxiety.

  • Apparatus: A square or circular arena with surrounding walls. The arena is typically divided into a central zone and a peripheral zone by the tracking software.

  • Procedure:

    • Animals are habituated to the testing room.

    • Each animal is placed in the center of the open field.

    • Behavior is recorded for a specified period (e.g., 5-10 minutes).

    • An automated tracking system measures parameters such as the total distance traveled, the time spent in the center versus the periphery, the number of entries into the center zone, and rearing frequency.

  • Interpretation: Anxiolytic drugs are expected to increase the time spent in and the number of entries into the central zone. The total distance traveled and rearing frequency are used as measures of general activity and exploration, helping to rule out sedative or hyper-locomotor effects of the compound.

References

A Comparative Analysis of p-NH2-PE-TFMPP and Classical Antidepressants: Efficacy and Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the investigational compound p-NH2-PE-TFMPP against established classes of antidepressant medications. Due to a lack of publicly available quantitative efficacy data for p-NH2-PE-TFMPP, a direct comparison of its antidepressant effectiveness with classic drugs is not possible at this time. This guide will therefore focus on a detailed comparison of their known mechanisms of action, supported by efficacy data for classic antidepressants.

Introduction to p-NH2-PE-TFMPP

p-NH2-PE-TFMPP, also known as LY165163, is a phenylpiperazine derivative that has been investigated for its potential psychoactive properties. Its primary mechanism of action is as a selective agonist of the 5-HT1A serotonin receptor. It also exhibits antagonist activity at 5-HT1D and 5-HT2 serotonin receptors, as well as at alpha-adrenergic receptors. While some sources suggest potential antidepressant effects, to date, no peer-reviewed studies presenting quantitative data from preclinical models (e.g., forced swim test, chronic unpredictable stress) or clinical trials have been identified.

Efficacy of Classic Antidepressants

Classic antidepressants, including Selective Serotonin Reuptake Inhibitors (SSRIs), Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), and Tricyclic Antidepressants (TCAs), have undergone extensive clinical evaluation. Their efficacy is typically measured by response rates (the percentage of patients showing a significant reduction in depressive symptoms) and odds ratios (the likelihood of a response compared to placebo).

Table 1: Comparative Efficacy of Selected Classic Antidepressants (Meta-analysis Data)
Antidepressant ClassDrugOdds Ratio (vs. Placebo)Notes
Tricyclic Antidepressant (TCA) Amitriptyline2.13One of the most effective, but with a higher side-effect burden leading to lower tolerability.[1]
SNRI Venlafaxine1.19 - 1.96Generally considered more effective than some SSRIs.[2]
SSRI Escitalopram1.19 - 1.96Considered one of the more effective and well-tolerated SSRIs.[2]
Atypical Antidepressant Mirtazapine1.19 - 1.96Also demonstrates high efficacy.[2]
SSRI Sertraline-Significantly more efficacious than some other SSRIs like fluoxetine and paroxetine.[3]
SSRI Fluoxetine0.88 (Acceptability)One of the least effective but best-tolerated SSRIs.[2][4]

Data is synthesized from large-scale meta-analyses of clinical trials in adults with major depressive disorder.

Mechanisms of Action and Signaling Pathways

The therapeutic effects of antidepressants are rooted in their ability to modulate neurotransmitter systems in the brain. While classic antidepressants primarily target the monoamine system, p-NH2-PE-TFMPP's mechanism centers on direct receptor agonism.

Classic Antidepressants: Monoamine Reuptake Inhibition

SSRIs, SNRIs, and TCAs all function by increasing the synaptic concentration of monoamine neurotransmitters such as serotonin (5-HT) and norepinephrine (NE). They achieve this by blocking the reuptake transporters (SERT for serotonin and NET for norepinephrine) on the presynaptic neuron. This prolonged presence of neurotransmitters in the synaptic cleft leads to enhanced postsynaptic receptor signaling. Chronic administration of these drugs is thought to induce neuroadaptive changes, including alterations in receptor sensitivity and the expression of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF), which plays a crucial role in neuronal survival and plasticity.

Classic_Antidepressant_Pathway Classic_AD Classic Antidepressants (SSRIs, SNRIs, TCAs) SERT_NET Block SERT/NET Classic_AD->SERT_NET Monoamines Increased Synaptic Serotonin & Norepinephrine SERT_NET->Monoamines Postsynaptic_Receptors Postsynaptic Receptor Activation Monoamines->Postsynaptic_Receptors Signaling_Cascade Downstream Signaling (e.g., cAMP, PKA) Postsynaptic_Receptors->Signaling_Cascade Gene_Expression Altered Gene Expression Signaling_Cascade->Gene_Expression BDNF Increased BDNF Expression Gene_Expression->BDNF Neuroplasticity Enhanced Neuroplasticity & Neuronal Survival BDNF->Neuroplasticity Therapeutic_Effect Antidepressant Effect Neuroplasticity->Therapeutic_Effect

Signaling pathway of classic antidepressants.
p-NH2-PE-TFMPP: 5-HT1A Receptor Agonism

As a 5-HT1A receptor agonist, p-NH2-PE-TFMPP directly stimulates these receptors. 5-HT1A receptors are G-protein coupled receptors that, upon activation, typically lead to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This, in turn, reduces the activity of Protein Kinase A (PKA). 5-HT1A receptor activation can also lead to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, which hyperpolarizes the neuron and reduces its firing rate. Furthermore, signaling through 5-HT1A receptors can activate other pathways, such as the ERK/MAPK and Akt/GSK3β pathways, which are also implicated in neuroplasticity and cell survival.

pNH2PE_TFMPP_Pathway pNH2PE_TFMPP p-NH2-PE-TFMPP HT1A_Receptor 5-HT1A Receptor Agonism pNH2PE_TFMPP->HT1A_Receptor Gi_Go Activation of Gi/Go proteins HT1A_Receptor->Gi_Go ERK_Akt Activation of ERK & Akt Pathways HT1A_Receptor->ERK_Akt Adenylyl_Cyclase Inhibition of Adenylyl Cyclase Gi_Go->Adenylyl_Cyclase GIRK Activation of GIRK Channels Gi_Go->GIRK cAMP_PKA Decreased cAMP & PKA Activity Adenylyl_Cyclase->cAMP_PKA Neuroplasticity Modulation of Neuroplasticity cAMP_PKA->Neuroplasticity Hyperpolarization Neuronal Hyperpolarization GIRK->Hyperpolarization Hyperpolarization->Neuroplasticity ERK_Akt->Neuroplasticity Therapeutic_Effect Potential Antidepressant Effect Neuroplasticity->Therapeutic_Effect

Signaling pathway of p-NH2-PE-TFMPP.

Experimental Protocols

The evaluation of antidepressant efficacy relies on standardized preclinical and clinical methodologies.

Preclinical Evaluation: The Forced Swim Test

The Forced Swim Test (FST) is a common behavioral assay used to screen for antidepressant-like activity in rodents.

  • Objective: To assess behavioral despair, a core symptom of depression, by measuring the immobility time of a rodent when placed in an inescapable cylinder of water.

  • Procedure:

    • Habituation (Day 1): Rodents (mice or rats) are individually placed in a cylinder containing water (23-25°C) for a 15-minute pre-test session.

    • Drug Administration: The test compound or a vehicle is administered at specific time points before the test session (e.g., 24, 5, and 1 hour prior).

    • Test Session (Day 2): Rodents are placed back into the water-filled cylinder for a 5-6 minute test session. The duration of immobility (when the animal ceases struggling and remains floating, making only small movements to keep its head above water) is recorded.

  • Endpoint: A significant reduction in immobility time by the test compound compared to the vehicle is indicative of an antidepressant-like effect.

Forced_Swim_Test_Workflow Day1 Day 1: Habituation Pre_Test 15-min Pre-Test Swim Day1->Pre_Test Drug_Admin Drug/Vehicle Administration Pre_Test->Drug_Admin Day2 Day 2: Test Session Drug_Admin->Day2 Test_Swim 5-6 min Test Swim Day2->Test_Swim Record_Immobility Record Immobility Time Test_Swim->Record_Immobility Analysis Data Analysis: Compare Drug vs. Vehicle Record_Immobility->Analysis Outcome Reduced Immobility = Antidepressant-like Effect Analysis->Outcome

Workflow of the Forced Swim Test.
Clinical Evaluation: Randomized Controlled Trials (RCTs)

The efficacy of antidepressants in humans is determined through double-blind, randomized, placebo-controlled clinical trials.

  • Objective: To determine if a new drug is more effective than a placebo in treating major depressive disorder.

  • Design:

    • Participant Selection: Patients diagnosed with major depressive disorder based on standardized criteria (e.g., DSM-5) are recruited.

    • Randomization: Participants are randomly assigned to receive either the investigational drug or a placebo.

    • Blinding: Both the participants and the investigators are unaware of who is receiving the active drug and who is receiving the placebo.

    • Treatment Period: The treatment is administered for a predefined period, typically 6-12 weeks for acute efficacy studies.

  • Primary Endpoint: The primary measure of efficacy is the change in a standardized depression rating scale score (e.g., Hamilton Depression Rating Scale - HAM-D, Montgomery-Åsberg Depression Rating Scale - MADRS) from baseline to the end of the treatment period.

  • Response and Remission: "Response" is often defined as a ≥50% reduction in the depression scale score. "Remission" is defined as a score below a certain threshold, indicating the patient is essentially symptom-free.

Conclusion

While p-NH2-PE-TFMPP presents a distinct mechanism of action centered on 5-HT1A receptor agonism, a direct comparison of its antidepressant efficacy to classic antidepressants is currently impossible due to the absence of published, peer-reviewed quantitative data. Classic antidepressants, with their well-documented efficacy in numerous clinical trials, remain the cornerstone of treatment for depressive disorders. Their mechanism, though primarily focused on monoamine reuptake inhibition, ultimately converges on pathways that enhance neuroplasticity, a theme that may also be relevant to the potential effects of 5-HT1A agonists like p-NH2-PE-TFMPP. Further preclinical and, eventually, clinical research is required to elucidate the therapeutic potential and efficacy of p-NH2-PE-TFMPP in the context of depressive disorders.

References

Correlating In Vitro Binding of LY165163 with In Vivo Behavioral Outcomes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the phenylpiperazine derivative LY165163, focusing on the correlation between its in vitro receptor binding profile and its in vivo behavioral effects. To offer a broader context for its unique pharmacological actions, LY165163 is compared with the well-characterized 5-HT1A receptor agonist, 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), and the anxiolytic agent, buspirone. This document summarizes quantitative data in structured tables, details experimental protocols for key assays, and includes visualizations of relevant pathways and workflows to facilitate a comprehensive understanding.

In Vitro Receptor Binding Affinity

The following table summarizes the in vitro binding affinities (Ki, expressed in nM) of LY165163, 8-OH-DPAT, and buspirone for the serotonin 1A (5-HT1A), dopamine D2, and dopamine D3 receptors. Lower Ki values indicate higher binding affinity.

Compound5-HT1A (Ki, nM)D2 (Ki, nM)D3 (Ki, nM)
LY165163 ~2.0[1]~100[1]~10[1]
8-OH-DPAT ~1.0[1]>10,000[1]>10,000[1]
Buspirone 4 - 78[2]484[2]98[2]

In Vivo Behavioral Outcomes

The subsequent table outlines the key in vivo behavioral effects observed following the administration of LY165163, 8-OH-DPAT, and buspirone in rats. The data presented highlights the distinct behavioral profiles that emerge from their differing receptor affinities.

Behavioral OutcomeLY1651638-OH-DPATBuspirone
Hypothermia Induces hypothermia[1]Induces hypothermia[1]Induces dose-dependent hypothermia (1-5 mg/kg)[3]
Hyperphagia Induces hyperphagia[4]Induces hyperphagia[4]Can attenuate stress-induced anorexia
Stereotyped Behavior Does not induce 5-HT stereotypy; antagonizes apomorphine-induced stereotypy[5]Induces components of the 5-HT behavioral syndromeAt low doses (1.25-5 mg/kg) can potentiate dexamphetamine stereotypy; at high doses (10-40 mg/kg) antagonizes apomorphine-induced stereotypy and induces catalepsy[5]
Spontaneous Tail-Flicks Fails to evoke[1]Evokes[1]No significant effect reported
Corticosterone Secretion Elicits[1]Elicits[1]Increases plasma corticosterone[6]

Correlation Between In Vitro Binding and In Vivo Behavior

The distinct behavioral profiles of these compounds can be largely attributed to their differing affinities for serotonin and dopamine receptors.

  • LY165163 exhibits high affinity for both 5-HT1A and D3 receptors, with moderate affinity for D2 receptors. Its potent 5-HT1A agonism is likely responsible for inducing hypothermia and increasing corticosterone secretion, effects also seen with the selective 5-HT1A agonist 8-OH-DPAT. However, its significant dopamine receptor antagonism, particularly at D2 and D3 receptors, is thought to be the reason it fails to induce serotonergic stereotyped behaviors and can even antagonize dopamine agonist-induced stereotypy.

  • 8-OH-DPAT , with its high selectivity for the 5-HT1A receptor and negligible affinity for dopamine receptors, serves as a classic example of a 5-HT1A agonist. Its in vivo effects, including hypothermia, hyperphagia, and the induction of certain serotonergic behaviors like spontaneous tail-flicks, are directly attributable to its potent and selective activation of 5-HT1A receptors.

  • Buspirone presents a more complex profile with high affinity for 5-HT1A receptors and notable affinity for D2 and D3 receptors, acting as a partial agonist at 5-HT1A receptors and an antagonist at dopamine receptors.[2][7] This mixed pharmacology explains its dose-dependent effects on stereotyped behavior. At lower doses, its presynaptic D2 autoreceptor blockade may enhance dopaminergic transmission, potentiating stereotypy induced by releasing agents like dexamphetamine.[5] Conversely, at higher doses, its postsynaptic D2 receptor blockade predominates, leading to the antagonism of dopamine agonist-induced stereotypy and the induction of catalepsy.[5] Its 5-HT1A partial agonism contributes to its anxiolytic and hypothermic effects.[3][6]

Visualizing the Pharmacological Pathways

To illustrate the interplay of these compounds with their primary receptor targets and the subsequent signaling cascades, the following diagrams are provided.

G cluster_LY165163 LY165163 cluster_8OHDPAT 8-OH-DPAT cluster_Buspirone Buspirone LY165163 LY165163 S_HT1A_L 5-HT1A Receptor LY165163->S_HT1A_L Agonist D2_L D2 Receptor LY165163->D2_L Antagonist D3_L D3 Receptor LY165163->D3_L Antagonist OHDPAT 8-OH-DPAT S_HT1A_O 5-HT1A Receptor OHDPAT->S_HT1A_O Agonist Buspirone Buspirone S_HT1A_B 5-HT1A Receptor Buspirone->S_HT1A_B Partial Agonist D2_B D2 Receptor Buspirone->D2_B Antagonist D3_B D3 Receptor Buspirone->D3_B Antagonist

Caption: Receptor binding profiles of LY165163, 8-OH-DPAT, and Buspirone.

G cluster_workflow Experimental Workflow: In Vitro to In Vivo Correlation A Compound Selection (LY165163, 8-OH-DPAT, Buspirone) B In Vitro Radioligand Binding Assay (Determine Ki at 5-HT1A, D2, D3) A->B D In Vivo Behavioral Assays (Hypothermia, Hyperphagia, Stereotypy) A->D C Data Analysis (Calculate Receptor Affinities) B->C F Correlational Analysis (Link Ki values to Behavioral Outcomes) C->F E Dose-Response Analysis D->E E->F

Caption: Workflow for correlating in vitro binding with in vivo outcomes.

Experimental Protocols

In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for specific neuroreceptors.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., human recombinant 5-HT1A, D2, or D3 receptors).

  • Radioligand specific for the receptor (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]spiperone for D2/D3).

  • Test compounds (LY165163, 8-OH-DPAT, buspirone) at various concentrations.

  • Non-specific binding control (a high concentration of a known ligand for the receptor).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions).

  • 96-well filter plates.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd), and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plates, followed by several washes with ice-cold assay buffer to separate bound from free radioligand.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Quantify the radioactivity in each well using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Hypothermia Measurement in Rats

Objective: To measure the change in core body temperature of rats following compound administration.

Materials:

  • Adult male rats (e.g., Sprague-Dawley or Wistar).

  • Test compounds (LY165163, 8-OH-DPAT, buspirone) dissolved in a suitable vehicle.

  • Vehicle control (e.g., saline).

  • Rectal thermometer or telemetric temperature probes.

  • Animal cages.

Procedure:

  • House the rats individually and allow them to acclimate to the experimental room for at least one hour before the experiment.

  • Measure the baseline core body temperature of each rat by gently inserting a lubricated rectal probe to a consistent depth (e.g., 2-3 cm) or by using implanted telemetric probes.

  • Administer the test compound or vehicle via the desired route (e.g., subcutaneous or intraperitoneal injection).

  • Measure the core body temperature at regular intervals post-injection (e.g., 15, 30, 60, 90, and 120 minutes).

  • Record the temperature readings for each animal at each time point.

  • Analyze the data by comparing the change in temperature from baseline for each treatment group to the vehicle control group.

In Vivo Hyperphagia Assessment in Rats

Objective: To measure the effect of a compound on food intake in rats.

Materials:

  • Adult male rats.

  • Test compounds and vehicle.

  • Standard rat chow or a palatable food source.

  • Food hoppers and weighing scales.

  • Animal cages with wire mesh floors to prevent coprophagy.

Procedure:

  • Individually house the rats and allow them to acclimate to the testing environment.

  • Habituate the rats to the specific food that will be used in the experiment.

  • Prior to the test, food may be withheld for a specific period to standardize hunger levels, or rats can be tested in a free-feeding state.

  • Weigh the food in the hopper for each cage.

  • Administer the test compound or vehicle.

  • Return the rats to their cages with the pre-weighed food.

  • Measure the amount of food consumed at specific time points (e.g., 1, 2, and 4 hours) by weighing the remaining food and any spillage.

  • Calculate the cumulative food intake for each animal.

  • Compare the food intake of the treatment groups to the vehicle control group.

In Vivo Stereotyped Behavior Assessment in Rats

Objective: To observe and score the presence and intensity of stereotyped behaviors in rats following compound administration.

Materials:

  • Adult male rats.

  • Test compounds and vehicle.

  • Observation chambers (e.g., clear Plexiglas cages).

  • A stereotypy rating scale.

Procedure:

  • Acclimate the rats to the observation chambers before the experiment.

  • Administer the test compound or vehicle.

  • Place the rats individually into the observation chambers.

  • Observe each rat for a set period (e.g., 1-2 minutes) at regular intervals (e.g., every 10-15 minutes) for a total duration (e.g., 1-2 hours).

  • Score the intensity of stereotyped behaviors at each observation point using a standardized rating scale. A common scale might include:

    • 0 = Asleep or stationary

    • 1 = Active, but no stereotyped behavior

    • 2 = Intermittent sniffing, head movements, or rearing

    • 3 = Continuous sniffing, head movements, or rearing

    • 4 = Intermittent licking or gnawing of the cage

    • 5 = Continuous licking or gnawing of the cage

    • 6 = Repetitive, non-goal-directed locomotion (circling)

  • The observer should be blind to the treatment conditions.

  • Analyze the data by comparing the stereotypy scores across the different treatment groups.

References

Safety Operating Guide

4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]aniline proper disposal procedures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Essential Safety and Disposal Information

The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This document provides a detailed, step-by-step guide for the safe disposal of 4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]aniline, a compound that requires careful handling due to its potential hazards. Adherence to these procedures is critical for minimizing risks to personnel and the environment.

I. Hazard Profile and Safety Precautions

Potential Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[4][6]

  • Skin and Eye Irritation: Likely to cause skin irritation and serious eye irritation.[4][6]

  • Respiratory Irritation: May cause respiratory irritation.[4][5]

  • Organ Damage: May cause damage to organs through prolonged or repeated exposure.[4][6]

  • Environmental Hazards: Potentially toxic to aquatic organisms, with possible long-term adverse effects in the aquatic environment.[3]

Personal Protective Equipment (PPE) Requirements: A comprehensive summary of required PPE is provided in the table below.

PPE CategorySpecification
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[7]
Eye/Face Protection Safety glasses with side-shields or chemical goggles. A face shield may be necessary for larger quantities or when splashing is possible.
Skin and Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoes. For significant quantities, consider fire/flame resistant and impervious clothing.[7]
Respiratory Protection Use in a well-ventilated area. If dusts or aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge is required.

II. Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of 4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]aniline.

1. Waste Identification and Segregation:

  • Waste Classification: This compound should be treated as hazardous chemical waste.

  • Segregation: Do not mix this waste with other waste streams unless compatibility is confirmed. It is incompatible with strong oxidizing agents, strong acids, and strong bases.[2]

2. Containerization:

  • Primary Container: Use a dedicated, properly labeled, and sealable container made of a material compatible with the chemical. The container should be in good condition with no leaks or residues on the outside.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]aniline". Also, include the approximate quantity of waste.

3. Storage:

  • Location: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Conditions: The storage area should be cool and dry. Keep the container away from heat, sparks, and open flames.[1]

4. Professional Disposal:

  • Engage a Licensed Professional: Arrange for the collection and disposal of the waste through a licensed and certified hazardous waste disposal company.

  • Regulatory Compliance: Ensure that the disposal process complies with all local, regional, and national environmental regulations.[6] Do not discharge down the drain or dispose of with regular trash. [7]

5. Spill and Contamination Cleanup:

  • Small Spills: For small spills, carefully sweep up the solid material, avoiding dust formation, and place it into the designated hazardous waste container.[2][4]

  • Contaminated Materials: Any materials used for cleanup, such as absorbent pads or contaminated PPE, must also be disposed of as hazardous waste.

  • Decontamination: Decontaminate the spill area with an appropriate solvent, followed by washing with soap and water.

III. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]aniline.

A Start: Have 4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]aniline waste B Is waste container properly labeled and sealed? A->B C Label container with 'Hazardous Waste' and full chemical name B->C No D Store in designated, secure hazardous waste area B->D Yes C->D E Is it time for waste pickup? D->E E->D No, continue storage F Contact licensed hazardous waste disposal company E->F Yes G Hand over waste with proper documentation F->G H End: Waste disposed of in compliance with regulations G->H

Caption: Workflow for the safe disposal of 4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]aniline.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
LY 165163
Reactant of Route 2
Reactant of Route 2
LY 165163

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.